molecular formula C22H29ClN4O6 B1683865 Vrt 043198 CAS No. 244133-31-1

Vrt 043198

Número de catálogo: B1683865
Número CAS: 244133-31-1
Peso molecular: 480.9 g/mol
Clave InChI: SOZONDBMOYWSRW-QANKJYHBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

An inhibitor of caspase-1 and active metabolite of VX-765. Blocks lipopolysaccharide-mediated release of cytokines. Suppresses release of interleukins IL-1β and IL-18. Reduced inflammatory cytokines, such as IL-1α, tumor necrosis factor-α, IL-6 and IL-8, observed in in vivo models of rheumatoid arthritis and skin inflammation.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30)/t13-,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZONDBMOYWSRW-QANKJYHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179169
Record name VRT 043198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244133-31-1
Record name VRT 043198
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244133311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VRT 043198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESETHYL-BELNACASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q257O24H4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

VRT-043198: A Selective Caspase-1 Inhibitor for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VRT-043198 is a potent and highly selective inhibitor of caspase-1, a key enzyme in the inflammatory signaling cascade. As the active metabolite of the prodrug VX-765 (Belnacasan), VRT-043198 has emerged as a critical tool for investigating the role of the inflammasome and its downstream signaling pathways in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of VRT-043198, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action

VRT-043198 functions as a reversible, covalent inhibitor of caspase-1.[1] The prodrug, VX-765, is rapidly converted to VRT-043198 by plasma and liver esterases.[2] This conversion unmasks an aldehyde functional group which acts as a potent electrophile.[1] The aldehyde group is attacked by the catalytic cysteine residue in the active site of caspase-1, forming a reversible covalent bond and effectively blocking the enzyme's activity.[1] By inhibiting caspase-1, VRT-043198 prevents the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Quantitative Data

The inhibitory activity and selectivity of VRT-043198 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting its potent and selective inhibition of caspase-1 and caspase-4 over other caspase family members.

Table 1: In Vitro Inhibitory Activity of VRT-043198 Against Caspase-1 and Caspase-4

TargetAssay TypePotency (Kᵢ)Potency (IC₅₀)
Caspase-1Biochemical0.8 nM[2]0.204 nM[3]
Caspase-4Biochemical0.6 nM[4]14.5 nM[3]

Table 2: Selectivity Profile of VRT-043198 Against a Panel of Human Caspases

Caspase TargetSubfamilyInhibition Value (IC₅₀, nM)Fold Selectivity vs. Caspase-1 (approx.)
Caspase-1 Inflammatory 0.204 [3]1x
Caspase-3Apoptotic (Executioner)>10,000[3]>49,000x
Caspase-4 Inflammatory 14.5 [3]71x
Caspase-5Inflammatory10.6[5]52x
Caspase-6Apoptotic (Executioner)>10,000[3]>49,000x
Caspase-7Apoptotic (Executioner)>10,000>49,000x
Caspase-8Apoptotic (Initiator)3.3[3]16x
Caspase-9Apoptotic (Initiator)5.07[3]25x
Caspase-10Apoptotic (Initiator)66.5[5]326x
Caspase-14-58.5[5]287x

Table 3: Cellular Activity of VRT-043198

Cell TypeAssayStimulusMeasured EndpointPotency (IC₅₀)
Human PBMCsCytokine ReleaseLPSIL-1β Release0.67 ± 0.55 nM[2]
Human Whole BloodCytokine ReleaseLPSIL-1β Release1.9 ± 0.80 nM[2]

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of VRT-043198 against purified, recombinant human caspase-1 using a fluorogenic substrate.

Materials:

  • Recombinant human caspase-1

  • VRT-043198

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)[6][7][8]

  • Assay Buffer (e.g., 40 mM Tris, pH 7.6, 300 mM NaCl, 4 mM DTT)[7]

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)[6][7][8]

Procedure:

  • Compound Preparation: Prepare a serial dilution of VRT-043198 in the assay buffer. A typical starting concentration might be 1 µM with 10-point, 3-fold serial dilutions.

  • Enzyme Preparation: Dilute the recombinant caspase-1 to the desired final concentration (e.g., 1-5 nM) in the assay buffer.

  • Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.[9]

  • Reaction Initiation: Add the caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC) to each well to a final concentration of 25-50 µM.[7]

  • Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of VRT-043198. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cell-Based IL-1β Release Assay in Human PBMCs

This protocol outlines a method to measure the effect of VRT-043198 on IL-1β release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque or other density gradient medium for PBMC isolation[10][11]

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Lipopolysaccharide (LPS) from E. coli[9]

  • VRT-043198

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.[10][11]

  • Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.[9]

  • Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO₂ incubator.[9]

  • Stimulation: Add LPS to each well at a final concentration of 10-100 ng/mL to stimulate IL-1β production and release.[9] For robust IL-1β release, a second signal such as ATP (1-5 mM) can be added for the last 15-30 minutes of incubation.[12]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[9]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentrations against the VRT-043198 concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key aspects of VRT-043198's mechanism and evaluation.

Caspase1_Signaling_Pathway Caspase-1 Signaling Pathway and VRT-043198 Inhibition cluster_inflammasome Inflammasome Activation cluster_cytokines Cytokine Maturation cluster_secretion Inflammatory Response PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Signal 1 & 2 ASC ASC NLRP3->ASC Recruits pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 Autocleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleavage IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Secretion Secretion IL1b->Secretion IL18->Secretion Inflammation Inflammation Secretion->Inflammation VRT043198 VRT-043198 VRT043198->caspase1 Inhibits

Caption: Caspase-1 signaling pathway and the inhibitory action of VRT-043198.

Experimental_Workflow Experimental Workflow for VRT-043198 Evaluation cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Recombinant_Casp1 Recombinant Caspase-1 Incubate1 Incubate (15-30 min) Recombinant_Casp1->Incubate1 VRT_dilution1 VRT-043198 Serial Dilution VRT_dilution1->Incubate1 Add_Substrate Add Fluorogenic Substrate Incubate1->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence IC50_calc1 Calculate IC₅₀ Measure_Fluorescence->IC50_calc1 Isolate_PBMCs Isolate PBMCs Seed_Cells Seed Cells in 96-well Plate Isolate_PBMCs->Seed_Cells VRT_dilution2 Add VRT-043198 (1 hr pre-incubation) Seed_Cells->VRT_dilution2 Stimulate_LPS Stimulate with LPS (18-24 hr) VRT_dilution2->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant ELISA IL-1β ELISA Collect_Supernatant->ELISA IC50_calc2 Calculate IC₅₀ ELISA->IC50_calc2

Caption: General experimental workflow for evaluating VRT-043198.

Selectivity_Profile Selectivity Profile of VRT-043198 cluster_inflammatory Inflammatory Caspases cluster_apoptotic_initiator Apoptotic Initiator Caspases cluster_apoptotic_executioner Apoptotic Executioner Caspases VRT043198 VRT-043198 Casp1 Caspase-1 VRT043198->Casp1 High Potency (IC₅₀ = 0.2 nM) Casp4 Caspase-4 VRT043198->Casp4 High Potency (IC₅₀ = 14.5 nM) Casp5 Caspase-5 VRT043198->Casp5 Moderate Potency (IC₅₀ = 10.6 nM) Casp8 Caspase-8 VRT043198->Casp8 Moderate Potency (IC₅₀ = 3.3 nM) Casp9 Caspase-9 VRT043198->Casp9 Moderate Potency (IC₅₀ = 5.07 nM) Casp10 Caspase-10 VRT043198->Casp10 Low Potency (IC₅₀ = 66.5 nM) Casp3 Caspase-3 VRT043198->Casp3 Very Low Potency (IC₅₀ > 10,000 nM) Casp6 Caspase-6 VRT043198->Casp6 Very Low Potency (IC₅₀ > 10,000 nM) Casp7 Caspase-7 VRT043198->Casp7 Very Low Potency (IC₅₀ > 10,000 nM)

Caption: Selectivity profile of VRT-043198 against inflammatory and apoptotic caspases.

References

Vrt 043198: A Comprehensive Technical Guide to its Inhibitory Effects on IL-1β and IL-18 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vrt 043198, the active metabolite of the prodrug Belnacasan (VX-765), is a potent and selective inhibitor of caspase-1 and caspase-4. By targeting these key enzymes in the inflammasome pathway, this compound effectively blocks the maturation and subsequent release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This technical guide provides a detailed overview of the mechanism of action of this compound, a summary of its inhibitory activity, comprehensive experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect by acting as a covalent, reversible inhibitor of caspase-1 and caspase-4.[1] The prodrug, Belnacasan (VX-765), is designed to be orally bioavailable and is rapidly converted to this compound by plasma and liver esterases.[2] This conversion unmasks a reactive aldehyde group in this compound, which then forms a stable thiohemiacetal adduct with the catalytic cysteine residue in the active site of caspase-1 and caspase-4.[1] This interaction effectively blocks the catalytic activity of these enzymes.

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical component of the inflammasome, a multiprotein complex that responds to pathogenic and endogenous danger signals.[1] Activated caspase-1 is responsible for the proteolytic cleavage of the inactive precursor forms of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18) into their mature, biologically active forms.[3] By inhibiting caspase-1, this compound prevents this crucial processing step, thereby suppressing the release of mature IL-1β and IL-18, which are potent mediators of inflammation.[1][4] this compound demonstrates high selectivity for inflammatory caspases (caspase-1 and -4) over apoptotic caspases (e.g., caspase-3, -6, -7, -8, -9), minimizing off-target effects related to apoptosis.[5]

Quantitative Data on Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary targets and its effect on cytokine release.

ParameterTarget/SystemValueReference
Ki Caspase-1 (ICE)0.8 nM[2][5]
Ki Caspase-4< 0.6 nM[2][5]
IC50 Caspase-111.5 nM[3]
IC50 IL-1β release from LPS-stimulated human PBMCs0.67 ± 0.55 nM[5]
IC50 IL-1β release from LPS-stimulated human whole blood1.9 ± 0.80 nM[5]
IC50 IL-1β and IL-18 release from LPS-stimulated human PBMCs (Belnacasan)~0.7 µM[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for assessing its inhibitory activity.

G This compound Inhibition of the Inflammasome Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm PAMPs/DAMPs PAMPs/DAMPs TLR TLR/NLR PAMPs/DAMPs->TLR Signal 1 NF-kB NF-kB TLR->NF-kB Activation NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) TLR->NLRP3_Inflammasome Signal 2 (e.g., K+ efflux) Pro-IL-1B Pro-IL-1β/Pro-IL-18 Transcription NF-kB->Pro-IL-1B Pro_Cytokines Pro-IL-1β Pro-IL-18 Pro-IL-1B->Pro_Cytokines Pro-caspase-1 Pro-caspase-1 NLRP3_Inflammasome->Pro-caspase-1 Caspase-1 Active Caspase-1 Pro-caspase-1->Caspase-1 Autocatalysis Caspase-1->Pro_Cytokines Cleavage Vrt_043198 This compound Vrt_043198->Caspase-1 Inhibition Mature_Cytokines Mature IL-1β Mature IL-18 Pro_Cytokines->Mature_Cytokines Secretion Secretion Mature_Cytokines->Secretion

Caption: this compound inhibits Caspase-1, blocking cytokine processing.

G General Experimental Workflow for this compound Evaluation Start Start Cell_Culture Cell Culture (e.g., PBMCs) Start->Cell_Culture Priming Priming with Signal 1 (e.g., LPS) Cell_Culture->Priming Treatment Treatment with this compound (Dose-response) Priming->Treatment Stimulation Stimulation with Signal 2 (e.g., ATP) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cytokine_Measurement Cytokine Measurement (e.g., ELISA) Supernatant_Collection->Cytokine_Measurement Data_Analysis Data Analysis (IC50 determination) Cytokine_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's effect on cytokine release.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound against purified recombinant caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • This compound

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.

  • Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted this compound. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the caspase-1 substrate to each well to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Assay for IL-1β Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to measure the effect of this compound on IL-1β release from lipopolysaccharide (LPS)-stimulated human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • ATP (Adenosine triphosphate)

  • This compound

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Procedure:

  • Cell Plating: Isolate PBMCs from healthy donor blood and plate them in a 96-well cell culture plate at a density of 2-5 x 105 cells/well in RPMI-1640 medium.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • Inhibitor Treatment: Add serial dilutions of this compound to the wells and incubate for 30-60 minutes.

  • Inflammasome Activation: Stimulate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) to the wells and incubate for an additional 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentrations against the this compound concentrations and determine the IC50 value.

In Vivo Murine Model of LPS-Induced Cytokine Release

This protocol describes an in vivo model to assess the efficacy of this compound in reducing systemic IL-1β levels in mice.[5]

Materials:

  • Male CD-1 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Belnacasan (VX-765), the prodrug of this compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Blood collection supplies

Procedure:

  • Animal Acclimation: Acclimate male CD-1 mice to the experimental conditions for at least one week.

  • Compound Administration: Administer Belnacasan (e.g., 25, 50, 100, or 200 mg/kg) or vehicle to the mice via oral gavage.

  • LPS Challenge: One hour after compound administration, inject the mice intravenously with LPS (e.g., 2 mg/kg).

  • Blood Collection: At a specified time point after the LPS challenge (e.g., 2 hours), collect blood samples from the mice.

  • Serum Preparation: Process the blood samples to obtain serum.

  • Cytokine Measurement: Measure the levels of IL-1β in the serum samples using a mouse IL-1β ELISA kit.

  • Data Analysis: Compare the serum IL-1β levels between the vehicle-treated and Belnacasan-treated groups to determine the in vivo efficacy of the compound.

Conclusion

This compound is a highly potent and selective inhibitor of caspase-1 and caspase-4, which are central to the production of the pro-inflammatory cytokines IL-1β and IL-18. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it an invaluable tool for researchers investigating inflammasome-mediated inflammatory pathways. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in both basic research and drug development settings aimed at treating a wide range of inflammatory diseases.

References

An In-depth Technical Guide to the Conversion of VX-765 to VRT-043198 and Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prodrug VX-765 (Belnacasan) and its conversion to the active metabolite VRT-043198. It details the mechanism of action, experimental protocols for conversion and activity assessment, and quantitative data on its inhibitory effects. This document is intended to serve as a core resource for professionals in the fields of pharmacology, immunology, and drug development.

Introduction

VX-765, also known as Belnacasan, is an orally bioavailable prodrug that undergoes rapid conversion in the body to its active form, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4, key enzymes in the inflammatory cascade.[1][3] Caspase-1, in particular, plays a crucial role in the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] By inhibiting this process, VRT-043198 effectively suppresses the inflammatory response, making it a valuable tool for studying inflammatory diseases and a potential therapeutic agent.[4]

The Conversion of VX-765 to VRT-043198

VX-765 is designed as a prodrug to enhance its oral absorption and overall pharmacokinetic profile. The conversion to the active drug, VRT-043198, is a critical step for its biological activity.

Mechanism of Conversion

The conversion of VX-765 to VRT-043198 occurs through hydrolysis, a reaction catalyzed by esterase enzymes present in plasma and the liver.[1][5] This enzymatic cleavage targets the ethoxydihydrofuranone moiety of the VX-765 molecule, unmasking a reactive aldehyde group in VRT-043198.[5] This aldehyde is crucial for the molecule's inhibitory activity.

Conversion_of_VX765_to_VRT043198 VX765 VX-765 (Prodrug) VRT043198 VRT-043198 (Active Metabolite) VX765->VRT043198 Hydrolysis Esterases Plasma and Liver Esterases Esterases->VX765

Conversion of VX-765 to VRT-043198.
Experimental Protocol: In Vitro Conversion of VX-765

For research purposes, the conversion of VX-765 to VRT-043198 can be replicated in a laboratory setting.

Materials:

  • VX-765

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), dilute

  • Analytical equipment for reaction monitoring (e.g., TLC or LC-MS)

  • Purification system (e.g., preparative HPLC)

  • Characterization instruments (e.g., NMR, Mass Spectrometry)

Protocol:

  • Dissolution: Dissolve VX-765 in a mixture of THF and water.[1]

  • Hydrolysis: Add a dilute solution of HCl to the VX-765 solution to catalyze the hydrolysis of the ethoxydihydrofuranone group.[1][6]

  • Monitoring: Track the progress of the reaction using a suitable analytical method like TLC or LC-MS to confirm the complete conversion to VRT-043198.[1]

  • Purification: Once the reaction is complete, purify the resulting VRT-043198 using a method such as preparative HPLC.[1]

  • Characterization: Confirm the identity and purity of the synthesized VRT-043198 using techniques like NMR and mass spectrometry.[1]

Mechanism of Action: Inhibition of Caspase-1

VRT-043198 functions as a potent inhibitor of caspase-1. This inhibition is central to its anti-inflammatory effects.

Molecular Interaction

The active aldehyde group of VRT-043198 acts as an electrophile that is targeted by the nucleophilic thiol group of the catalytic cysteine residue in the active site of caspase-1.[5] This interaction forms a stable, yet reversible, thiohemiacetal adduct, which effectively blocks the enzyme's catalytic activity.[5]

Signaling Pathway Inhibition

Caspase-1 is a key component of the inflammasome, a multi-protein complex that responds to cellular danger signals.[2] Activated caspase-1 cleaves the precursor forms of IL-1β and IL-18 into their mature, active forms, which are then secreted to promote inflammation.[2] By inhibiting caspase-1, VRT-043198 blocks this crucial step, thereby reducing the production and release of these pro-inflammatory cytokines.[2][5]

Inflammasome_Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_cytokine Cytokine Maturation DAMPs_PAMPs DAMPs / PAMPs NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits pro_Caspase1 Pro-Caspase-1 ASC->pro_Caspase1 Recruits Caspase1 Active Caspase-1 pro_Caspase1->Caspase1 Autocleavage pro_IL1B Pro-IL-1β Caspase1->pro_IL1B Cleaves pro_IL18 Pro-IL-18 Caspase1->pro_IL18 Cleaves IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 VRT043198 VRT-043198 VRT043198->Caspase1 Inhibits

VRT-043198 inhibits the Caspase-1 signaling pathway.

Quantitative Data

The inhibitory potency of VRT-043198 has been extensively characterized. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
VX-765 C₂₄H₃₃ClN₄O₆509.0
VRT-043198 C₂₂H₂₉ClN₄O₆480.94

Table 2: In Vitro Inhibitory Activity of VRT-043198

TargetPotency (Ki)Potency (IC50)Reference(s)
Caspase-1 0.8 nM0.204 nM - 11.5 nM[3][4][6][7]
Caspase-4 <0.6 nM14.5 nM[3][4][7]
Caspase-5 -10.6 nM[4]
Caspase-8 -3.0 nM[4]
Caspase-9 -5.07 nM[1]
Caspase-10 -66.5 nM[1]
Caspase-14 -58.5 nM[1]

Note: IC50 values can vary depending on the specific assay conditions.

Table 3: Cellular Activity of VRT-043198

Cell SystemStimulusMeasured EndpointPotency (IC50)Reference(s)
Human PBMCs LPSIL-1β Release0.67 ± 0.55 nM[8]
Human Whole Blood LPSIL-1β Release1.9 ± 0.80 nM[8]

Table 4: Pharmacokinetic Parameters of VX-765 and VRT-043198 in Mice (single 50 mg/kg IP injection)

CompartmentCompoundCmax (ng/mL or ng/g)Tmax (h)
Plasma VX-765~15000.25
VRT-043198~40000.5
Brain VX-765~4000.25
VRT-043198~3000.5
CSF VX-765~200.25
VRT-043198~200.5

Experimental Protocols

This section provides detailed methodologies for key experiments related to VRT-043198.

Caspase-1 Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of VRT-043198 against purified caspase-1.

Materials:

  • Recombinant human caspase-1

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • VRT-043198

  • Assay buffer (e.g., 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM DTT, 5% (v/v) DMSO)[3]

  • 96-well black microplates

  • Fluorometric plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of VRT-043198 in the assay buffer.[1]

  • Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.[1]

  • Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.[1][6]

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Measurement: Monitor the increase in fluorescence over time using a fluorometric plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

IL-1β Release Assay in Human PBMCs

This cell-based assay measures the effect of VRT-043198 on IL-1β release from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • VRT-043198

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Protocol:

  • Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.[1]

  • Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO₂ incubator.[1]

  • Stimulation: Add LPS to the wells to stimulate IL-1β production and release.

  • Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the concentration of VRT-043198.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Caspase1_enzyme Purified Caspase-1 Fluorescence Measure Fluorescence Caspase1_enzyme->Fluorescence VRT_biochem VRT-043198 (Serial Dilution) VRT_biochem->Fluorescence Substrate Fluorogenic Substrate Substrate->Fluorescence IC50_biochem Determine IC50 Fluorescence->IC50_biochem PBMCs Human PBMCs VRT_cellular VRT-043198 (Pre-incubation) PBMCs->VRT_cellular LPS LPS Stimulation VRT_cellular->LPS Supernatant Collect Supernatant LPS->Supernatant ELISA IL-1β ELISA Supernatant->ELISA IC50_cellular Determine IC50 ELISA->IC50_cellular

General experimental workflow for evaluating VRT-043198 activity.

Conclusion

VX-765 serves as an effective prodrug for the potent caspase-1 and caspase-4 inhibitor, VRT-043198. The conversion from the prodrug to the active metabolite is a critical step that enables its biological activity. The detailed mechanism of action, centered on the inhibition of the inflammasome pathway, and the wealth of quantitative data underscore its utility as a research tool and its potential as a therapeutic agent for inflammatory diseases. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds in the field of drug development.

References

VRT-043198: A Comprehensive Technical Guide on its Structure-Activity Relationship and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VRT-043198, the active metabolite of the prodrug Belnacasan (VX-765), is a potent and selective inhibitor of caspase-1 and caspase-4, key enzymes in the inflammatory signaling cascade. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VRT-043198, detailing the molecular determinants of its inhibitory activity and selectivity. It includes a comprehensive summary of its quantitative inhibitory data, detailed experimental protocols for relevant assays, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of pathologies, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions.[1][2] A central pathway in the inflammatory response is the activation of inflammasomes, multi-protein complexes that trigger the maturation of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] This process is mediated by the enzymatic activity of caspase-1.[1][2][3] VRT-043198 has emerged as a critical tool for studying these pathways due to its high potency and selectivity for inflammatory caspases.[1][3][4] This guide delves into the core aspects of VRT-043198's molecular pharmacology, with a particular focus on its structure-activity relationship.

Mechanism of Action

VRT-043198 is the biologically active form of the prodrug Belnacasan (VX-765).[1][3][4] Belnacasan is designed to be orally bioavailable and is rapidly converted in vivo by plasma and liver esterases to VRT-043198.[4][5] The conversion process unmasks a reactive aldehyde group in VRT-043198.[1] This aldehyde acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys285) in the active site of caspase-1.[1] This interaction results in the formation of a stable, yet reversible, thiohemiacetal adduct, which effectively blocks the enzyme's catalytic activity.[1] By inhibiting caspase-1 and the closely related caspase-4, VRT-043198 prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, active forms, thereby suppressing the inflammatory response.[1][5]

A key feature of VRT-043198 is its high selectivity for the inflammatory caspases (caspase-1 and caspase-4) over the apoptotic caspases (e.g., caspase-3, -6, -7, -8, and -9).[4] This selectivity is crucial for minimizing off-target effects related to the induction of apoptosis.[1]

VRT-043198_Mechanism_of_Action cluster_prodrug Prodrug Activation cluster_inhibition Enzyme Inhibition cluster_pathway Inflammasome Pathway Belnacasan (VX-765) Belnacasan (VX-765) VRT-043198 (Active Metabolite) VRT-043198 (Active Metabolite) Belnacasan (VX-765)->VRT-043198 (Active Metabolite) Esterases Caspase-1 (Active Site Cysteine) Caspase-1 (Active Site Cysteine) VRT-043198 (Active Metabolite)->Caspase-1 (Active Site Cysteine) Covalent Modification Reversible Thiohemiacetal Adduct Reversible Thiohemiacetal Adduct Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Reversible Thiohemiacetal Adduct->Pro-IL-1β / Pro-IL-18 Inhibition Mature IL-1β / IL-18 Mature IL-1β / IL-18 Pro-IL-1β / Pro-IL-18->Mature IL-1β / IL-18 Caspase-1 Inflammatory Response Inflammatory Response Mature IL-1β / IL-18->Inflammatory Response

Caption: Mechanism of action of VRT-043198.

Quantitative Inhibitory Data

The potency and selectivity of VRT-043198 have been extensively characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of VRT-043198 against a Panel of Human Caspases

Caspase TargetKi (nM)IC50 (nM)Selectivity (fold vs. Caspase-1 Ki)
Caspase-10.80.67 ± 0.55 (PBMCs)1
Caspase-40.6-1.3
Caspase-3->10,000>12,500
Caspase-6->10,000>12,500
Caspase-7->10,000>12,500
Caspase-8->10,000>12,500
Caspase-9->10,000>12,500
Data sourced from multiple references.[4]

Table 2: Cellular Activity of VRT-043198

AssayCell TypeIC50 (nM)
IL-1β ReleaseHuman PBMCs0.67 ± 0.55
IL-1β ReleaseHuman Whole Blood1.9 ± 0.80
Data sourced from MedchemExpress.[4]

Structure-Activity Relationship (SAR)

A key aspect of understanding the therapeutic potential of VRT-043198 lies in its structure-activity relationship. While extensive SAR studies on a wide range of VRT-043198 analogs are not publicly available, a study comparing VRT-043198 (referred to as compound 2b in the study) with an analog featuring a nitrile-containing propionic acid "warhead" (compound 4 ) provides valuable insights into the importance of the electrophilic group for inhibitory activity.

Table 3: Comparative Inhibitory Activity of VRT-043198 and Analogues

Compound"Warhead" MoietyCaspase-1 IC50 (nM)Caspase-4 IC50 (nM)Caspase-8 IC50 (nM)Caspase-9 IC50 (nM)
VRT-043198 (2b) Aldehyde (from prodrug)0.20414.53.35.07
Compound 4 3-Cyanopropanoic acid0.023---
Compound 16 Tetrazole derivative of 4 2.58--91.5
Data from a study by Boxer et al.[4]

The data reveals that replacing the aldehyde precursor in the prodrug of VRT-043198 with a cyanopropanoate moiety (Compound 4 ) leads to a nearly 10-fold increase in potency against caspase-1. This suggests that the nitrile group in this context is a more potent electrophile for attacking the active site cysteine. The tetrazole derivative (Compound 16 ) showed reduced but still potent activity against caspase-1. These findings highlight the critical role of the electrophilic "warhead" in determining the inhibitory potency of this class of compounds. The peptidic scaffold of VRT-043198 is responsible for establishing key binding contacts within the caspase active site, which contributes to its potency and selectivity.

SAR_Comparison cluster_vrt VRT-043198 (2b) cluster_analog4 Compound 4 cluster_analog16 Compound 16 vrt_scaffold Peptidic Scaffold vrt_warhead Aldehyde (from prodrug) vrt_scaffold->vrt_warhead vrt_activity Caspase-1 IC50 = 0.204 nM analog4_scaffold Peptidic Scaffold analog4_warhead 3-Cyanopropanoic acid analog4_scaffold->analog4_warhead analog4_activity Caspase-1 IC50 = 0.023 nM analog16_scaffold Peptidic Scaffold analog16_warhead Tetrazole derivative analog16_scaffold->analog16_warhead analog16_activity Caspase-1 IC50 = 2.58 nM Caspase_Inhibition_Assay_Workflow start Start prep_enzyme Prepare Recombinant Caspase Solution start->prep_enzyme dispense_enzyme Dispense Enzyme into Microplate prep_enzyme->dispense_enzyme add_inhibitor Add Serial Dilutions of VRT-043198 dispense_enzyme->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate add_substrate Add Fluorogenic Caspase Substrate incubate->add_substrate read_fluorescence Measure Fluorescence Over Time add_substrate->read_fluorescence analyze_data Calculate IC50 Value read_fluorescence->analyze_data end End analyze_data->end

References

The Therapeutic Potential of Vrt 043198 in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vrt 043198, the active metabolite of the prodrug Belnacasan (VX-765), is a potent and selective inhibitor of caspase-1 and caspase-4, key enzymes in the inflammatory cascade. By targeting these caspases, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), offering a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the therapeutic potential of this compound.

Introduction: Targeting the Inflammasome

The innate immune system utilizes intracellular multi-protein complexes known as inflammasomes to detect a variety of danger signals, including pathogens and cellular stress. Activation of the inflammasome leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then proteolytically processes the inactive precursors of IL-1β and IL-18, leading to their maturation and secretion. These cytokines are potent mediators of inflammation and are implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.[1] this compound directly intervenes in this pathway by inhibiting caspase-1 and the closely related caspase-4, thereby mitigating the downstream inflammatory response.

Mechanism of Action

This compound is the biologically active form of the orally administered prodrug Belnacasan (VX-765). In vivo, Belnacasan is rapidly converted to this compound by plasma and liver esterases.[2][3] The active metabolite possesses a reactive aldehyde group that acts as an electrophile. This aldehyde is attacked by the nucleophilic thiol group of the catalytic cysteine residue within the active site of caspase-1 and caspase-4.[1][3] This interaction results in the formation of a stable, reversible thiohemiacetal adduct, which effectively blocks the catalytic activity of the enzyme.[1] A key feature of this compound is its high selectivity for the inflammatory caspases (caspase-1 and caspase-4) over the apoptotic caspases (e.g., caspase-3, -6, -7, -8, and -9), which minimizes the potential for off-target effects related to apoptosis.[2][4]

cluster_0 Cell Exterior cluster_1 Cytoplasm IL-1β_secreted Secreted IL-1β IL-18_secreted Secreted IL-18 DAMPs_PAMPs DAMPs / PAMPs Inflammasome Inflammasome Activation (e.g., NLRP3) DAMPs_PAMPs->Inflammasome Activates Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 Cleaves Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves Pro_IL1b->IL-1β_secreted Matures to Pro_IL18->IL-18_secreted Matures to Vrt_043198 This compound Vrt_043198->Caspase1 Inhibits

Figure 1: this compound Mechanism of Action in the Inflammasome Pathway.

Quantitative Data

The inhibitory potency of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

Target EnzymeInhibition Constant (Ki)IC50Reference(s)
Caspase-10.8 nM11.5 nM[2][5][6]
Caspase-40.6 nM-[2][5]
Caspase-3>10,000-fold selectivity vs. Caspase-1-[2]
Caspase-6>10,000-fold selectivity vs. Caspase-1-[2]
Caspase-7>10,000-fold selectivity vs. Caspase-1-[2]
Caspase-8>100-fold selectivity vs. Caspase-1-[2]
Caspase-9>100-fold selectivity vs. Caspase-1-[2]

Table 2: Cellular Activity of this compound

Cell SystemStimulusMeasured EndpointPotency (IC50)Reference(s)
Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)IL-1β Release0.67 ± 0.55 nM[2]
Human Whole BloodLipopolysaccharide (LPS)IL-1β Release1.9 ± 0.80 nM[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of this compound against purified recombinant human caspase-1.[2][7]

  • Materials:

    • Recombinant human caspase-1

    • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

    • This compound

    • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

    • 96-well black microplates

    • Fluorometric plate reader

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the diluted caspase-1 enzyme.

    • Add the serially diluted this compound or vehicle control to the wells and pre-incubate with the enzyme for 15-30 minutes at room temperature to allow for inhibitor binding.[7]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AMC).

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Start Start Prepare_Reagents Prepare Serial Dilutions of this compound and Caspase-1 Solution Start->Prepare_Reagents Incubate_Inhibitor Add Caspase-1 and this compound to Plate Pre-incubate (15-30 min) Prepare_Reagents->Incubate_Inhibitor Add_Substrate Initiate Reaction with Fluorogenic Substrate (e.g., Ac-YVAD-AMC) Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Velocity Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the In Vitro Caspase-1 Inhibition Assay.
IL-1β Release Assay in Human PBMCs

This cell-based assay measures the effect of this compound on IL-1β release from LPS-stimulated human peripheral blood mononuclear cells (PBMCs).[2][8]

  • Materials:

    • Human PBMCs isolated from healthy donor blood

    • RPMI-1640 medium supplemented with 10% FBS and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • 96-well cell culture plates

    • Human IL-1β ELISA kit

  • Protocol:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.[2]

    • Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C in a CO2 incubator.[2]

    • Stimulate the cells by adding LPS to each well at a final concentration of 1 µg/mL.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds like VX-765.[3][9][10]

  • Animals: DBA/1 mice are commonly used for this model.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail.[3]

    • Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject the emulsion intradermally at the base of the tail.[3]

  • Treatment Protocol:

    • Begin treatment with VX-765 at the time of the booster immunization or upon the onset of clinical signs of arthritis.

    • Administer VX-765 (e.g., 100 mg/kg, twice daily) or vehicle control via intraperitoneal injection.[3][9]

  • Assessment of Arthritis:

    • Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., scoring each paw from 0 to 4 based on erythema and swelling).

    • At the end of the study, collect blood for cytokine analysis (IL-1β, IL-18) by ELISA.

    • Perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.

In Vivo Model: Imiquimod-Induced Skin Inflammation in Mice

This model is used to mimic psoriasis-like skin inflammation and is relevant for studying the therapeutic potential of compounds targeting the IL-23/IL-17 axis.[11][12][13]

  • Animals: BALB/c or C57BL/6 mice are often used.

  • Induction of Inflammation:

    • Shave the dorsal skin of the mice.

    • Apply a daily topical dose of imiquimod (B1671794) cream (5%) to the shaved area for a specified number of days (e.g., 5-7 days).[11]

  • Treatment Protocol:

    • Administer VX-765 or vehicle control orally or intraperitoneally daily, starting before or concurrently with the imiquimod application.

  • Assessment of Inflammation:

    • Score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

    • Measure ear thickness as an indicator of inflammation.

    • At the end of the study, collect skin biopsies for histological analysis and measurement of inflammatory cytokine expression (e.g., IL-1β, IL-17, IL-23) by qPCR or ELISA.

Clinical Development and Therapeutic Potential

The prodrug of this compound, Belnacasan (VX-765), has been investigated in clinical trials for inflammatory diseases. A Phase II clinical study was initiated to evaluate the safety and efficacy of VX-765 in patients with psoriasis.[1][5][14] While the detailed results of this trial have not been widely published in peer-reviewed literature, the progression to Phase II suggests a favorable safety profile and potential for efficacy.[1]

The potent and selective inhibition of caspase-1 and caspase-4 by this compound positions it as a promising therapeutic agent for a variety of inflammatory conditions where IL-1β and IL-18 play a significant pathogenic role. These include:

  • Rheumatoid Arthritis: Preclinical data in collagen-induced arthritis models demonstrate the potential of VX-765 to reduce joint inflammation and damage.[3][9]

  • Psoriasis: The initiation of a Phase II clinical trial highlights the interest in this mechanism for treating psoriatic skin inflammation.[1][5]

  • Neuroinflammatory Diseases: The ability of this compound to cross the blood-brain barrier suggests its potential utility in treating neuroinflammatory conditions.

  • Other Inflammatory Disorders: The central role of the inflammasome in various other inflammatory diseases, such as inflammatory bowel disease and cryopyrin-associated periodic syndromes (CAPS), suggests a broader therapeutic potential for this compound.

Conclusion

This compound is a potent and selective inhibitor of the inflammatory caspases, caspase-1 and caspase-4. Its mechanism of action, which involves the blockade of pro-inflammatory cytokine (IL-1β and IL-18) maturation and release, provides a targeted approach to mitigating inflammation. The extensive preclinical data, coupled with the progression of its prodrug, Belnacasan, into clinical trials, underscores the significant therapeutic potential of this compound in a range of inflammatory diseases. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various patient populations.

References

VRT-043198: A Technical Guide for Pyroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VRT-043198, the active metabolite of the prodrug Belnacasan (VX-765), is a potent and selective inhibitor of the inflammatory caspases, primarily caspase-1 and caspase-4.[1][2] Its targeted mechanism of action, which involves the covalent modification of the catalytic cysteine residue in the active site of these enzymes, effectively curtails the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] This specific inhibition of key mediators of pyroptosis, a lytic and inflammatory form of programmed cell death, establishes VRT-043198 as an indispensable tool for investigating inflammasome-mediated inflammatory pathways. This technical guide provides a comprehensive overview of VRT-043198, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its application in the study of pyroptosis.

Mechanism of Action

VRT-043198 functions as a covalent, reversible inhibitor of caspase-1 and caspase-4.[1] The prodrug, Belnacasan, is designed to be cleaved by plasma and liver esterases, unmasking a reactive aldehyde group in VRT-043198.[4][5] This aldehyde acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys285) in the active site of caspase-1.[1] This interaction forms a stable, yet reversible, thiohemiacetal adduct, effectively blocking the enzyme's catalytic activity.[1] By inhibiting caspase-1, VRT-043198 prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, active forms, thereby suppressing the inflammatory cascade.[1][6] Furthermore, the inhibition of caspase-1 by VRT-043198 directly blocks the cleavage of Gasdermin D (GSDMD), a critical step in the execution of pyroptosis that leads to the formation of pores in the cell membrane and subsequent cell lysis.[7][8]

Data Presentation

Table 1: Biochemical Activity of VRT-043198 Against Recombinant Caspases
TargetPotency (Kᵢ)Potency (IC₅₀)Reference(s)
Caspase-10.8 nM0.204 nM, 11.5 nM[4][9][10]
Caspase-40.6 nM14.5 nM[4][10][11]
Caspase-5-10.6 nM[10]
Caspase-8-3.3 nM[10]
Caspase-9-5.07 nM[10]
Caspase-10-66.5 nM[10]
Caspase-14-58.5 nM[10]
Caspase-3>100-fold selectivity>10,000 nM[4][9]
Caspase-6>100-fold selectivity>10,000 nM[4][10]
Caspase-7>100-fold selectivity-[4]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Table 2: Cellular Activity of VRT-043198
Cell SystemStimulusMeasured EndpointPotency (IC₅₀)Reference(s)
Human Peripheral Blood Mononuclear Cells (PBMCs)LPSIL-1β Release0.67 ± 0.55 nM[1][4]
Human Whole BloodLPSIL-1β Release1.9 ± 0.80 nM[1][4]
Human PBMCsLPSIL-1β Release~0.7 µM (for prodrug VX-765)[12]

Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cell Exterior (Post-Pyroptosis) PAMPs_DAMPs PAMPs/DAMPs NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) PAMPs_DAMPs->NLRP3_Inflammasome Signal 2 LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 Pro_Caspase4 pro-caspase-4/11 LPS->Pro_Caspase4 Non-canonical NFkB NF-κB TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA Pro_IL1B pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B IL1B Mature IL-1β Pro_IL1B->IL1B Pro_Caspase1 pro-caspase-1 NLRP3_Inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalysis Caspase1->Pro_IL1B Cleavage Pro_GSDMD pro-Gasdermin D Caspase1->Pro_GSDMD Cleavage GSDMD_N Gasdermin D-N Pro_GSDMD->GSDMD_N Cell_Lysis Cell Lysis (Pyroptosis) GSDMD_N->Cell_Lysis Pore Formation VRT043198 VRT-043198 VRT043198->Caspase1 Inhibition Caspase4 Active Caspase-4/11 VRT043198->Caspase4 Inhibition Pro_Caspase4->Caspase4 Caspase4->Pro_GSDMD Cleavage NFkB->Pro_IL1B_mRNA

Caption: VRT-043198 inhibits canonical and non-canonical inflammasome pathways.

Experimental Protocols

In Vitro Generation of VRT-043198 from Belnacasan (VX-765)

This protocol describes the acid-catalyzed hydrolysis of the prodrug Belnacasan to its active metabolite, VRT-043198.[10]

Materials:

  • Belnacasan (VX-765)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Analytical tools for reaction monitoring (e.g., TLC or LC-MS)

  • Purification system (e.g., preparative HPLC)

  • Characterization instruments (e.g., NMR, HRMS)

Procedure:

  • Dissolution: Dissolve Belnacasan in a mixture of THF and water.[1]

  • Hydrolysis: Add dilute HCl to the solution to catalyze the hydrolysis of the ethoxydihydrofuranone moiety.[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique until completion.[1]

  • Purification: Purify the resulting VRT-043198 using a suitable chromatographic method.[1]

  • Characterization: Confirm the identity and purity of the synthesized VRT-043198 using NMR and HRMS.[1]

Caspase-1 Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of VRT-043198 against purified caspase-1.[1]

Materials:

  • Recombinant human caspase-1

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer (specific composition may vary)

  • VRT-043198

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of VRT-043198 in the assay buffer.

  • Enzyme Preparation: Dilute recombinant caspase-1 to the desired concentration in the assay buffer. A final concentration of 2 nM can be used.[10]

  • Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.[1][10]

  • Reaction Initiation: Add the caspase-1 substrate to each well to initiate the enzymatic reaction. A substrate concentration of 5 µM can be used.[10]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for a defined period (e.g., 20-60 minutes) at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).[1][10]

  • Data Analysis: Calculate the rate of reaction for each concentration of VRT-043198. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

IL-1β Release Assay in Human PBMCs

This cell-based assay measures the effect of VRT-043198 on IL-1β release from LPS-stimulated human PBMCs.[1]

Materials:

  • Isolated human PBMCs

  • RPMI-1640 medium with supplements (FBS, penicillin, streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • VRT-043198

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well.[1]

  • Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO₂ incubator.[1]

  • Stimulation: Add LPS to each well at a final concentration of 10-100 ng/mL to stimulate IL-1β production and release.[1]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[1]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[1]

  • ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.[1]

  • Data Analysis: Plot the IL-1β concentrations against the VRT-043198 concentrations and determine the IC₅₀ value.[1]

LDH Release Assay for Pyroptosis Quantification

This assay quantifies pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant upon membrane rupture.

Materials:

  • Cultured cells of interest

  • VRT-043198

  • Stimulus to induce pyroptosis (e.g., LPS and Nigericin)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with VRT-043198 and the pyroptosis-inducing stimulus as per the experimental design. Include positive control wells (cells treated with a lysis buffer) and negative control wells (untreated cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.[13]

  • LDH Measurement: Carefully transfer a portion of the supernatant to a new plate. Add the LDH assay reagent according to the manufacturer's protocol.[14]

  • Absorbance Reading: Incubate as recommended and then measure the absorbance at the appropriate wavelength using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control to quantify the extent of pyroptosis.[14]

Experimental Workflow

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis A Synthesize/Obtain VRT-043198 C Biochemical Assay: Caspase-1 Inhibition A->C D Cell-Based Assay: IL-1β Release A->D E Cell-Based Assay: LDH Release (Pyroptosis) A->E B Prepare Cell Cultures (e.g., PBMCs) B->D B->E F Determine IC₅₀ Values C->F D->F G Quantify Pyroptosis Inhibition E->G

Caption: General experimental workflow for evaluating VRT-043198.

Conclusion

VRT-043198 is a highly potent and selective inhibitor of caspase-1 and caspase-4, making it an invaluable molecular probe for dissecting the intricacies of inflammasome signaling and pyroptosis. Its well-characterized mechanism of action, coupled with its efficacy in cellular and in vivo models, provides a robust platform for investigating the role of these inflammatory pathways in a multitude of diseases. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals aiming to leverage VRT-043198 in their studies of pyroptosis and inflammation.

References

Investigating the Blood-Brain Barrier Permeability of Vrt 043198: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vrt 043198 is the active metabolite of the prodrug Belnacasan (VX-765), a potent and selective inhibitor of caspase-1 and caspase-4. By targeting the inflammasome pathway and reducing the maturation of pro-inflammatory cytokines IL-1β and IL-18, this compound holds therapeutic potential for a range of neuroinflammatory and autoimmune disorders. A critical determinant of its efficacy in central nervous system (CNS) indications is its ability to permeate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies for assessing the BBB permeability of this compound, summarizing key in vitro and in vivo findings to support ongoing research and development efforts.

Introduction

The blood-brain barrier (BBB) is a highly specialized and selective endothelial cell barrier that meticulously regulates the passage of substances between the systemic circulation and the central nervous system. Its integrity is crucial for maintaining brain homeostasis and protecting neural tissue from potentially harmful agents. For therapeutics targeting CNS pathologies, efficient penetration of the BBB is often a prerequisite for pharmacological activity.

This compound, the biologically active form of Belnacasan (VX-765), is a covalent, reversible inhibitor of caspase-1 and caspase-4.[1] These enzymes are key components of the inflammasome, a multiprotein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous neuroinflammatory and neurodegenerative diseases. The potential of this compound to modulate neuroinflammation hinges on its ability to reach its target enzymes within the CNS. This guide consolidates the current understanding of this compound's BBB permeability, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the catalytic activity of caspase-1 and caspase-4. The prodrug, Belnacasan, is hydrolyzed by esterases in plasma and the liver to yield this compound, which possesses a reactive aldehyde group.[1] This aldehyde forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby blocking its ability to cleave pro-IL-1β and pro-IL-18 into their active forms.[1]

Vrt_043198_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NF_kB NF-κB Activation TLR->NF_kB Signal 1 Pro_IL1B_Pro_IL18 Pro-IL-1β & Pro-IL-18 (inactive) NF_kB->Pro_IL1B_Pro_IL18 Transcription IL1B_IL18 IL-1β & IL-18 (active) Pro_IL1B_Pro_IL18->IL1B_IL18 NLRP3 NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 (inactive) NLRP3->Pro_Casp1 Signal 2 (various stimuli) Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1B_Pro_IL18 Cleavage Inflammation Inflammation IL1B_IL18->Inflammation Secretion Vrt_043198 This compound Vrt_043198->Casp1 Inhibition

This compound inhibits Caspase-1, preventing pro-inflammatory cytokine maturation.

Quantitative Data on Blood-Brain Barrier Permeability

The assessment of a compound's ability to cross the BBB involves both in vitro models that predict permeability and in vivo studies that measure its actual concentration in the CNS.

In Vitro Permeability

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and, by extension, can provide insights into BBB penetration, particularly regarding active transport mechanisms. A bi-directional Caco-2 assay was performed by Cyprotex to evaluate the permeability of this compound.[1] The results indicated that this compound has relatively low permeability in the apical to basolateral (A to B) direction and is a substrate for P-glycoprotein (P-gp) mediated efflux, as suggested by high basolateral to apical (B to A) transport.[1]

CompoundApparent Permeability (Papp) (A to B) (10-6 cm/s)Apparent Permeability (Papp) (B to A) (10-6 cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compoundData not publicly availableData not publicly availableData not publicly available

Note: Specific quantitative data from the Cyprotex Caco-2 assay are not publicly available at the time of this guide's compilation.

In Vivo Pharmacokinetics

An in vivo study in mice investigated the pharmacokinetics of this compound in the plasma, brain, and cerebrospinal fluid (CSF) following a single intraperitoneal (IP) administration of its prodrug, Belnacasan (VX-765), at a dose of 50 mg/kg. The results demonstrated that both Belnacasan and this compound are detectable in the brain and CSF, confirming their ability to cross the blood-brain barrier.

Table 1: Pharmacokinetic Parameters of this compound in Plasma, Brain, and CSF of Mice

ParameterPlasmaBrainCSF
Cmax (µM) ~1.5~0.8~0.2
Tmax (h) 0.250.250.25
AUC (µM*h) Not ReportedNot ReportedNot Reported
Half-life (t½) (h) Not Calculated1.0Not Calculated

Data extracted from a study in C57BL/6J female mice following a single 50 mg/kg IP dose of Belnacasan (VX-765).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for the key experiments cited in this guide.

In Vitro Bi-directional Caco-2 Permeability Assay

This protocol provides a general methodology for assessing the bi-directional permeability of a compound across a Caco-2 cell monolayer, as would have been conducted by a contract research organization like Cyprotex.

Caco2_Workflow start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells culture_cells Culture for 21 days to form a confluent monolayer seed_cells->culture_cells check_integrity Measure Trans-Epithelial Electrical Resistance (TEER) culture_cells->check_integrity prepare_solutions Prepare dosing solutions of This compound in transport buffer check_integrity->prepare_solutions apical_to_basolateral Add compound to apical side (A to B transport) prepare_solutions->apical_to_basolateral basolateral_to_apical Add compound to basolateral side (B to A transport) prepare_solutions->basolateral_to_apical incubate Incubate at 37°C apical_to_basolateral->incubate basolateral_to_apical->incubate sample_collection Collect samples from receiver compartment at time points incubate->sample_collection analyze_samples Analyze sample concentrations using LC-MS/MS sample_collection->analyze_samples calculate_papp Calculate Papp values and efflux ratio analyze_samples->calculate_papp end End calculate_papp->end

Workflow for the in vitro bi-directional Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)

  • This compound

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Caco-2 cells are seeded onto the apical side of the Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the trans-epithelial electrical resistance (TEER) using a voltmeter.

  • Dosing Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the transport buffer.

  • Permeability Assay (Apical to Basolateral): The culture medium is replaced with transport buffer. The dosing solution is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical): The dosing solution is added to the basolateral chamber, and fresh transport buffer is added to the apical chamber.

  • Incubation and Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber

    • A is the surface area of the membrane

    • C0 is the initial concentration in the donor chamber The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

In Vivo Pharmacokinetic Study in Mice

This protocol describes the methodology used to determine the concentration of this compound in the plasma, brain, and CSF of mice following the administration of its prodrug, Belnacasan.

InVivo_PK_Workflow start Start prepare_drug Prepare Belnacasan (VX-765) formulation for IP injection start->prepare_drug animal_dosing Administer a single 50 mg/kg IP dose to C57BL/6J female mice prepare_drug->animal_dosing grouping Group mice for euthanasia at specific time points (n=2 per point) animal_dosing->grouping euthanasia Euthanize mice at 0.25, 0.5, 1, 3, 6, 8, and 24 hours post-dose grouping->euthanasia sample_collection Collect blood, whole brain, and cerebrospinal fluid (CSF) euthanasia->sample_collection sample_processing Process samples: - Plasma separation - Brain homogenization sample_collection->sample_processing sample_analysis Quantify this compound and Belnacasan concentrations using LC-MS/MS sample_processing->sample_analysis pk_analysis Perform pharmacokinetic analysis to determine Cmax, Tmax, and t½ sample_analysis->pk_analysis end End pk_analysis->end

Workflow for the in vivo pharmacokinetic study of this compound in mice.

Materials:

  • Belnacasan (VX-765)

  • Vehicle for formulation (e.g., 20% Cremophor in dH2O)

  • C57BL/6J female mice

  • Anesthetics

  • Equipment for blood, brain, and CSF collection

  • Homogenizer for brain tissue

  • LC-MS/MS system for analysis

Procedure:

  • Drug Formulation: Belnacasan (VX-765) is dissolved in the vehicle to the desired concentration for intraperitoneal injection.

  • Animal Dosing: A single 50 mg/kg dose of the Belnacasan formulation is administered to each mouse via intraperitoneal injection.

  • Time Points and Sample Collection: Groups of mice (n=2 per time point) are euthanized at predetermined times post-dose (e.g., 0.25, 0.5, 1, 3, 6, 8, and 24 hours).

  • Blood Collection and Plasma Preparation: Whole blood is collected via cardiac puncture into tubes containing an anticoagulant. Plasma is separated by centrifugation.

  • Brain Tissue Collection and Homogenization: The whole brain is rapidly excised, weighed, and homogenized in a suitable buffer.

  • Cerebrospinal Fluid (CSF) Collection: CSF is collected from the cisterna magna.

  • Sample Analysis: The concentrations of Belnacasan and this compound in plasma, brain homogenate supernatant, and CSF are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

Discussion and Conclusion

The available evidence strongly indicates that this compound, the active metabolite of Belnacasan, is capable of crossing the blood-brain barrier and reaching the central nervous system. In vivo pharmacokinetic studies in mice have provided quantitative data demonstrating the presence of this compound in both brain tissue and cerebrospinal fluid following systemic administration of the prodrug. These findings are significant for the potential therapeutic application of this compound in neuroinflammatory conditions.

The in vitro data from the Caco-2 assay, while not fully publicly available, suggests that the permeability of this compound is likely modulated by active efflux transporters such as P-glycoprotein. This is a critical consideration for drug development, as co-administration with P-gp inhibitors could potentially enhance the CNS exposure of this compound.

References

Vrt 043198: A Technical Whitepaper on the Potent and Selective Caspase-1/4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vrt 043198 is the active metabolite of the orally bioavailable prodrug VX-765 (Belnacasan), developed by Vertex Pharmaceuticals.[1][2] It is a potent, selective, and reversible inhibitor of the caspase-1 subfamily of cysteine proteases, particularly caspase-1 and caspase-4.[1][3] By inhibiting these key enzymes in the inflammatory cascade, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] This targeted mechanism of action has positioned this compound and its parent compound, VX-765, as significant tools for investigating inflammatory pathways and as potential therapeutic agents for a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the history, development, mechanism of action, and experimental data related to this compound.

History and Development

This compound emerged from research programs at Vertex Pharmaceuticals aimed at developing inhibitors of interleukin-converting enzyme (ICE), now known as caspase-1, as a therapeutic strategy for inflammatory diseases.[4][5] Recognizing the therapeutic potential of targeting IL-1β and IL-18 production, the focus was placed on developing small molecule inhibitors of caspase-1.

The prodrug VX-765 was developed to enhance oral bioavailability, which is rapidly converted to the active metabolite, this compound, by plasma and liver esterases in vivo.[1][3] VX-765 has undergone Phase II clinical trials for the treatment of psoriasis and treatment-resistant partial epilepsy.[6][7][8] While the detailed results of these trials have not been extensively published in peer-reviewed literature, company press releases have indicated that the compound was generally well-tolerated.[7] However, a follow-up Phase IIb study in epilepsy was terminated by the sponsor, and the current development status of VX-765 is not publicly disclosed.[2]

Mechanism of Action

This compound functions as a covalent, reversible inhibitor of caspase-1 and caspase-4. The prodrug, VX-765, is designed to be cleaved by esterases, which unmasks a reactive aldehyde group in this compound.[4][9] This aldehyde acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue in the active site of the caspase. This interaction forms a stable, yet reversible, thiohemiacetal adduct, which effectively blocks the enzyme's catalytic activity.[4]

A key feature of this compound is its high selectivity for the inflammatory caspases (caspase-1 and caspase-4) over the apoptotic caspases (e.g., caspase-3, -6, -7, -8, -9), minimizing the potential for off-target effects related to apoptosis.[3][10]

Data Presentation

In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Target EnzymeAssay TypePotency (Kᵢ)Potency (IC₅₀)Reference(s)
Caspase-1 (ICE)Enzyme Inhibition0.8 nM0.2 nM, 11.5 nM[3][4][11]
Caspase-4Enzyme Inhibition0.6 nM14.5 nM[3][11]
Caspase-5Enzyme Inhibition-10.6 nM[11]
Caspase-3Enzyme Inhibition->10,000 nM[3]
Caspase-6Enzyme Inhibition->10,000 nM[3]
Caspase-7Enzyme Inhibition->10,000 nM[3]
Caspase-8Enzyme Inhibition->10,000 nM[3]
Caspase-9Enzyme Inhibition->10,000 nM[3]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Cellular Activity of this compound
Cell TypeStimulationMeasured EffectPotency (IC₅₀)Reference(s)
Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)IL-1β Release0.67 ± 0.55 nM[3]
Human Whole BloodLipopolysaccharide (LPS)IL-1β Release1.9 ± 0.80 nM[3]

Mandatory Visualizations

Metabolic Conversion of VX-765 to this compound

VX765 VX-765 (Belnacasan) (Prodrug) VRT043198 This compound (Active Metabolite) VX765->VRT043198 Esterase-mediated hydrolysis Esterases Plasma and Liver Esterases Esterases->VX765

Caption: Metabolic activation of the prodrug VX-765 to its active form, this compound.

This compound Inhibition of the Caspase-1 Inflammasome Pathway

cluster_0 Inflammasome Activation cluster_1 Cytokine Maturation PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation VRT043198 This compound VRT043198->Casp1 inhibits

Caption: this compound blocks inflammation by inhibiting active Caspase-1.

Experimental Workflow for In Vitro Caspase Inhibition Assay

A Prepare Serial Dilution of this compound C Incubate Enzyme and This compound in 96-well plate (15-30 min) A->C B Dilute Recombinant Caspase-1 Enzyme B->C D Add Fluorogenic Caspase Substrate C->D E Measure Fluorescence Kinetics D->E F Calculate Reaction Rates and Determine IC₅₀ E->F

Caption: Workflow for determining the IC₅₀ of this compound against Caspase-1.

Experimental Protocols

In Vitro Conversion of VX-765 to this compound

This protocol describes the in vitro hydrolysis of the prodrug VX-765 to its active metabolite this compound for research purposes.[1][4]

  • Dissolution of VX-765: Dissolve VX-765 in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Acid Hydrolysis: Treat the VX-765 solution with a dilute acid, such as hydrochloric acid (HCl), to catalyze the hydrolysis of the ethoxydihydrofuranone moiety.

  • Reaction Monitoring: Monitor the conversion of VX-765 to this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Purification: Once the reaction is complete, purify the resulting this compound using standard chromatographic techniques.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against purified caspase-1.[1][4][12]

  • Materials:

    • Recombinant human caspase-1

    • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

    • This compound

    • Assay buffer (optimized for caspase activity)

    • 96-well black microplates

    • Fluorometric plate reader

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

    • Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.

    • Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted this compound. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic caspase-1 substrate to each well.

    • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorometric plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

    • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Release Model

This protocol describes an in vivo model to evaluate the efficacy of VX-765 in inhibiting LPS-induced cytokine release in mice.[3][13]

  • Animals: Naïve male CD-1 mice (or other suitable strain).

  • Materials:

    • VX-765

    • Vehicle for oral gavage

    • Lipopolysaccharide (LPS) from E. coli

    • Sterile saline

  • Protocol:

    • Compound Administration: Administer VX-765 (e.g., 25, 50, 100, or 200 mg/kg) or vehicle to the mice via oral gavage.

    • LPS Challenge: One hour after compound administration, induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 2 mg/kg) dissolved in sterile saline. The control group should receive an i.p. injection of sterile saline.

    • Blood Collection: At a specified time point after the LPS challenge (e.g., 2-4 hours), collect blood samples from the mice.

    • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of IL-1β and other relevant cytokines using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

    • Data Analysis: Compare the cytokine levels in the VX-765-treated groups to the vehicle-treated, LPS-challenged group to determine the in vivo efficacy of the compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of caspase-1 and caspase-4. Its ability to block the production of key inflammatory cytokines, IL-1β and IL-18, makes it an invaluable research tool for dissecting the role of the inflammasome in various physiological and pathological processes. The development of its orally bioavailable prodrug, VX-765, has enabled in vivo studies and clinical investigations into its therapeutic potential for a range of inflammatory disorders. This technical guide provides a comprehensive summary of the essential data and methodologies for the effective utilization of this compound in a research and drug development setting.

References

Methodological & Application

Application Notes and Protocols for Vrt-043198 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vrt-043198 is the active metabolite of the prodrug Belnacasan (VX-765) and a potent, selective, and cell-permeable inhibitor of caspase-1 and caspase-4.[1][2][3] These caspases are critical mediators of inflammation through their role in the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4] Vrt-043198 exerts its inhibitory effect by covalently modifying the catalytic cysteine residue within the active site of these enzymes.[1][3] Its high selectivity for inflammatory caspases over apoptotic caspases minimizes off-target effects related to apoptosis.[2] These characteristics make Vrt-043198 an invaluable tool for in vitro studies of inflammasome-mediated inflammatory pathways and for the development of therapeutics targeting inflammatory and autoimmune diseases.[1][5]

Data Presentation

Biochemical Activity of Vrt-043198
TargetInhibition Constant (Ki)Notes
Caspase-1 (ICE)0.8 nM[2][6]Potent inhibition of the primary target.
Caspase-40.6 nM[2][6]Similar high potency against another inflammatory caspase.
Cellular Activity of Vrt-043198
Cell SystemStimulusMeasured EndpointPotency (IC50)
Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)IL-1β Release0.67 ± 0.55 nM[2]
Human Whole BloodLipopolysaccharide (LPS)IL-1β Release1.9 ± 0.80 nM[2]

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway

Vrt-043198 targets the inflammasome signaling pathway, a key component of the innate immune response. The NLRP3 inflammasome, for example, is a multi-protein complex that, upon activation by various stimuli, facilitates the activation of caspase-1. Activated caspase-1 then cleaves the precursor forms of IL-1β and IL-18 into their mature, active forms, which are subsequently secreted from the cell to promote inflammation. Vrt-043198 directly inhibits the enzymatic activity of caspase-1, thereby blocking the production of mature IL-1β and IL-18.

Vrt_043198_Signaling_Pathway Vrt-043198 Inhibition of the NLRP3 Inflammasome Pathway cluster_cell Cell Stimuli Stimuli NLRP3_Inflammasome NLRP3_Inflammasome Stimuli->NLRP3_Inflammasome activates Pro-Caspase-1 Pro-Caspase-1 NLRP3_Inflammasome->Pro-Caspase-1 recruits and activates Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1beta Pro-IL-1beta Caspase-1->Pro-IL-1beta cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 cleaves Vrt_043198 Vrt_043198 Vrt_043198->Caspase-1 inhibits IL-1beta IL-1beta Pro-IL-1beta->IL-1beta maturation Inflammation Inflammation IL-1beta->Inflammation promotes IL-18 IL-18 Pro-IL-18->IL-18 maturation IL-18->Inflammation promotes

Caption: Vrt-043198 inhibits Caspase-1, blocking cytokine maturation.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of Vrt-043198 against purified recombinant caspase-1.

Materials:

  • Recombinant human caspase-1

  • Vrt-043198

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer (optimized for caspase activity)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Vrt-043198 in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.

  • Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted Vrt-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the caspase-1 fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of IL-1β Release from Human PBMCs

This protocol describes how to assess the efficacy of Vrt-043198 in a cellular context by measuring the inhibition of IL-1β release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Isolated human PBMCs

  • Vrt-043198

  • Lipopolysaccharide (LPS)

  • ATP

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Procedure:

  • Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of Vrt-043198 for 1 hour at 37°C in a CO2 incubator.[1]

  • Priming: Add LPS to a final concentration of 1 µg/mL to prime the inflammasome and incubate for 4 hours at 37°C.

  • Inflammasome Activation: Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome and incubate for an additional 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • IL-1β Measurement: Quantify the amount of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-1β release for each concentration of Vrt-043198 compared to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of Vrt-043198.

Vrt_043198_Experimental_Workflow General In Vitro Experimental Workflow for Vrt-043198 Start Start Prepare_Vrt_043198 Prepare Vrt-043198 Stock and Dilutions Start->Prepare_Vrt_043198 Biochemical_Assay Biochemical Assay (Caspase Inhibition) Prepare_Vrt_043198->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., IL-1beta Release) Prepare_Vrt_043198->Cellular_Assay Incubate_Enzyme Incubate Enzyme with Vrt-043198 Biochemical_Assay->Incubate_Enzyme Culture_Cells Culture and Seed Cells (e.g., PBMCs) Cellular_Assay->Culture_Cells Add_Substrate Add Fluorogenic Substrate Incubate_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Data_Analysis_Biochem Data Analysis (IC50) Measure_Fluorescence->Data_Analysis_Biochem Treat_Cells Treat Cells with Vrt-043198 Culture_Cells->Treat_Cells Stimulate_Cells Stimulate Cells (e.g., LPS + ATP) Treat_Cells->Stimulate_Cells Collect_Supernatant Collect Supernatant Stimulate_Cells->Collect_Supernatant Measure_Cytokine Measure Cytokine (e.g., ELISA) Collect_Supernatant->Measure_Cytokine Data_Analysis_Cell Data Analysis (IC50) Measure_Cytokine->Data_Analysis_Cell End End Data_Analysis_Biochem->End Data_Analysis_Cell->End

Caption: Workflow for Vrt-043198 in vitro biochemical and cellular assays.

References

Vrt 043198 dosage and administration for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Vrt 043198 for In Vivo Research

Introduction

This compound is a potent and selective inhibitor of the interleukin-converting enzyme (ICE)/caspase-1 subfamily of cysteine proteases.[1] It is the active metabolite of the prodrug VX-765 (Belnacasan), which is rapidly converted to this compound by plasma and liver esterases following administration.[1][2] This high selectivity for inflammatory caspases (caspase-1 and caspase-4) over apoptotic caspases makes it a valuable tool for studying inflammatory diseases with a reduced risk of inducing apoptosis.[3] this compound has demonstrated efficacy in a variety of preclinical animal models, including those for inflammatory conditions, neurodegenerative diseases, and myocardial infarction.[4][5][6]

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting caspase-1, a key enzyme in the innate immune response.[7] Caspase-1 is activated within multi-protein complexes called inflammasomes, which assemble in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[7]

Once active, caspase-1 is responsible for two main processes:

  • Cytokine Maturation : It cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[2][7] These cytokines are potent mediators of inflammation.

  • Pyroptosis : It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, resulting in a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.[7]

By binding to the catalytic site of caspase-1, this compound blocks these downstream events, leading to a significant reduction in the release of IL-1β and IL-18 and preventing pyroptotic cell death.[2][7]

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Extracellular Space PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome Activates ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves Vrt This compound Vrt->Casp1 Inhibits IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Secretion IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation Secretion GSDMD_pore GSDMD Pore Formation GSDMD->GSDMD_pore Pyroptosis Pyroptosis (Cell Lysis) GSDMD_pore->Pyroptosis

Caption: this compound mechanism of action in inhibiting the Caspase-1 pathway.

Quantitative Data Summary

Table 1: In Vivo and Ex Vivo Dosages of this compound and Prodrug VX-765
CompoundAnimal ModelDisease ModelDosage RangeAdministration RouteOutcomeReference
VX-765CD-1 MiceLPS-Induced Inflammation25-200 mg/kgOral GavageReduced serum IL-1β[1]
VX-765J20 AD MiceAlzheimer's Disease50 mg/kgIntraperitoneal (IP)Reversed cognitive deficits[8]
VX-765RatsMyocardial I/RNot SpecifiedIntravenous (IV)Reduced infarct size[5]
This compoundC57/BL MicePerioperative Neurocognitive Disorders1, 10, 100 mg/kgIntraperitoneal (IP)Improved cognitive function[9]
This compoundIsolated Rat HeartsMyocardial I/R9 µMPerfusateCardioprotective[5]

I/R: Ischemia/Reperfusion

Table 2: Pharmacokinetic Parameters after a Single 50 mg/kg IP Injection of VX-765 in Mice
CompartmentCompoundTmax (h)Cmax (µM)AUC (µM·h)t½ (h)
Plasma VX-7650.250.38 ± 0.170.70 ± 0.053.2
This compound0.25196.4 ± 4.5119.5 ± 25.4NR
Brain VX-7650.250.18 ± 0.060.25 ± 0.02NQ
This compound0.258.3 ± 0.98.6 ± 0.21.0
CSF VX-7650.250.06 ± 0.020.10 ± 0.02NQ
This compound0.5027.2 ± 1.540.7 ± 1.2NR

Data adapted from a study in J20 AD mouse model.[8] Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve; t½: Half-life; NR: Not Reported; NQ: Not Quantifiable.

Protocols: In Vivo Administration and Experimental Workflows

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization randomize Randomize Animals into Groups acclimatize->randomize prepare_compound Prepare this compound or VX-765 Formulation administer Administer Compound or Vehicle prepare_compound->administer baseline Baseline Measurements (Optional) randomize->baseline induce_model Induce Disease Model (e.g., LPS, Surgery) baseline->induce_model induce_model->administer monitor Monitor Animals administer->monitor behavioral Behavioral Tests monitor->behavioral collection Sample Collection (Blood, Tissue) behavioral->collection biochemical Biochemical Assays (ELISA, Western Blot) collection->biochemical histology Histological Analysis biochemical->histology

Caption: General experimental workflow for in vivo studies using this compound.

Protocol 1: LPS-Induced Systemic Inflammation in Mice

Objective: To evaluate the efficacy of orally administered VX-765 (prodrug of this compound) in reducing systemic inflammation induced by lipopolysaccharide (LPS).

Materials:

  • VX-765 powder

  • Solvents: DMSO, PEG300, Tween-80, Saline[1]

  • LPS from E. coli (e.g., serotype 0111:B4)[1]

  • Male CD-1 mice[1]

  • Oral gavage needles

  • Standard laboratory equipment for injections and blood collection

Compound Preparation (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [1]

  • Prepare a stock solution of VX-765 in DMSO (e.g., 45 mg/mL).

  • To prepare 1 mL of the final working solution, start with 400 µL of PEG300.

  • Add 100 µL of the DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of saline to reach the final volume of 1 mL and mix well.

  • Prepare fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Experimental Procedure:

  • Animal Acclimatization: Allow male CD-1 mice to acclimate to the facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, VX-765 at 25, 50, 100, 200 mg/kg).

  • Compound Administration: Administer the prepared VX-765 formulation or vehicle to the mice via oral gavage.[1] The volume is typically 5-10 mL/kg depending on the final concentration.

  • LPS Challenge: One hour after compound administration, inject mice intravenously (i.v.) with 2 mg/kg of LPS dissolved in sterile saline.[1]

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or another appropriate method.

  • Endpoint Analysis: Process the blood to obtain serum. Analyze serum levels of IL-1β using a commercially available ELISA kit to determine the effect of treatment.

Protocol 2: Neuroinflammation Model in Aged Mice

Objective: To assess the therapeutic potential of this compound in a model of surgery-induced neurocognitive decline in aged mice.[9]

Materials:

  • This compound powder

  • Sterile saline for injection

  • 20-month-old male C57/BL mice[9]

  • Surgical equipment for abdominal exploratory laparotomy

  • Anesthetics (e.g., isoflurane)

  • Standard laboratory equipment for injections and behavioral testing (e.g., Morris water maze)

Compound Preparation:

  • Dissolve this compound powder in a suitable vehicle (e.g., sterile saline, potentially with a small amount of a solubilizing agent if necessary, though the reference study used intraperitoneal administration without specifying a complex vehicle).[9]

  • Prepare solutions to deliver doses of 1, 10, and 100 mg/kg in a standard injection volume (e.g., 10 mL/kg).[9]

Experimental Procedure:

  • Animal Acclimatization: Acclimate aged mice to the housing conditions for at least two weeks. Handle them daily for several days before the experiment to reduce stress.

  • Grouping: Randomly assign mice to experimental groups (e.g., Sham + Vehicle, Surgery + Vehicle, Surgery + this compound at 1, 10, 100 mg/kg).

  • Surgical Procedure (Abdominal Exploratory Laparotomy):

    • Anesthetize a mouse with isoflurane.

    • Make a midline incision to open the abdominal cavity.

    • Systematically explore the abdominal contents for a set period (e.g., 10 minutes).

    • Close the incision with sutures.

    • Sham-operated mice undergo anesthesia and a skin incision without opening the abdominal wall.

  • Compound Administration: Immediately after the surgery, administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection.[9]

  • Post-Operative Care: Monitor the animals closely for recovery. Provide appropriate analgesia as required by institutional guidelines.

  • Endpoint Analysis (Short-term): At 24 hours post-surgery, a subset of animals can be euthanized to collect brain tissue (hippocampus) and blood. Analyze samples for caspase-1 activity and levels of IL-1β and IL-18.[9]

  • Endpoint Analysis (Long-term): At 30 days post-surgery, evaluate cognitive function using the Morris water maze test to assess learning and memory. Following behavioral testing, brain tissue can be collected for neuronal counts and analysis of neurotrophic factors (NGF, BDNF).[9]

References

Preparing Vrt 043198 stock solutions and working dilutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions and working dilutions of Vrt 043198, a potent and selective inhibitor of caspase-1 and caspase-4. Adherence to these guidelines will ensure solution stability and experimental reproducibility.

Compound Information

This compound is the active metabolite of the prodrug VX-765 (Belnacasan).[1][2][3] It functions as a reversible, covalent inhibitor of caspase-1 and caspase-4, key enzymes in the inflammatory signaling pathway.[3][4] By inhibiting these caspases, this compound blocks the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 244133-31-1[2][5]
Molecular Formula C₂₂H₂₉ClN₄O₆[2][5]
Molecular Weight 480.94 g/mol [2][5]
Solubility Soluble in DMSO (up to 100 mg/mL); insoluble in water.[2][5]
Storage (Powder) -20°C for 3 years; 4°C for 2 years.[2]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.[1][2]

Preparation of this compound Stock Solutions

For in vitro experiments, this compound is typically prepared in a high-concentration stock solution using Dimethyl Sulfoxide (DMSO).

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationMass of this compound (for 1 mL)Volume of DMSO
10 mM4.81 mg1 mL
20 mM9.62 mg1 mL
50 mM24.05 mg1 mL
100 mM48.09 mg1 mL

Note: The molecular weight of this compound is 480.94 g/mol . Calculations are based on the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ).

Experimental Protocol: Preparation of a 10 mM Stock Solution
  • Weighing: Accurately weigh 4.81 mg of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation is observed.[1]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Preparation of Working Dilutions

Working dilutions should be prepared fresh for each experiment from the stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Experimental Protocol: Preparation of a 10 µM Working Solution
  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to create a 10 µM intermediate solution.

  • Final Dilution: Add the desired volume of the intermediate solution to your experimental wells to achieve the final working concentration. For instance, to achieve a final concentration of 100 nM in a 1 mL well, add 10 µL of the 10 µM intermediate solution.

  • Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

In Vitro Application Example: IL-1β Release Assay

This compound is frequently used to inhibit IL-1β release from immune cells, such as human peripheral blood mononuclear cells (PBMCs), stimulated with lipopolysaccharide (LPS).[3]

Table 3: Typical Experimental Concentrations for an IL-1β Release Assay

ParameterRecommended Range
Cell Type Human PBMCs
Cell Seeding Density 1-2 x 10⁵ cells/well in a 96-well plate[3]
Pre-incubation with this compound 1 hour[3]
This compound Working Concentration 0.1 nM - 1000 nM
Stimulus LPS (10-100 ng/mL)[3]
Incubation Time 18-24 hours[3]
Readout IL-1β levels in supernatant (measured by ELISA)[3]

Signaling Pathway and Experimental Workflow Diagrams

Vrt_043198_Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_cytokine Cytokine Maturation PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Vrt043198 This compound Vrt043198->Caspase1 Inhibits

Caption: Mechanism of action of this compound.

Vrt_043198_Workflow cluster_stock Stock Solution Preparation cluster_working Working Dilution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store_stock 5. Store at -80°C aliquot->store_stock thaw_stock 6. Thaw Stock Solution Aliquot store_stock->thaw_stock intermediate_dilution 7. Prepare Intermediate Dilution in Culture Medium thaw_stock->intermediate_dilution final_dilution 8. Prepare Final Working Dilution in Experimental Plate intermediate_dilution->final_dilution Proceed with Experiment Proceed with Experiment final_dilution->Proceed with Experiment

References

Application Notes and Protocols: Detection of Caspase-1 Cleavage by Western Blot Following Vrt-043198 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system utilizes inflammasomes, which are cytosolic multi-protein complexes, to detect pathogenic microorganisms and sterile stressors. The NLRP3 inflammasome is a key component of this system and, upon activation, facilitates the cleavage of pro-caspase-1 into its active form. Activated caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Vrt-043198, the active metabolite of the prodrug VX-765, is a potent and selective inhibitor of caspase-1 and caspase-4.[1][2] By inhibiting caspase-1 activity, Vrt-043198 effectively blocks the release of IL-1β and IL-18, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent.[1][3]

Western blotting is the gold-standard technique for detecting the cleavage of caspase-1, a hallmark of inflammasome activation.[4] This application note provides a detailed protocol for inducing NLRP3 inflammasome activation in the human monocytic cell line THP-1, treating the cells with Vrt-043198 to inhibit caspase-1 activity, and subsequently detecting the cleavage of caspase-1 by Western blot.

Signaling Pathway and Inhibitor Action

The canonical NLRP3 inflammasome activation pathway is a two-step process. The first step, "priming," is typically initiated by a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second step, "activation," is triggered by a diverse range of stimuli, including pore-forming toxins like nigericin (B1684572), which cause potassium efflux from the cell. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. Pro-caspase-1 molecules are brought into close proximity, facilitating their auto-cleavage and activation. Vrt-043198 exerts its inhibitory effect by directly targeting the active site of caspase-1, thereby preventing the processing of its downstream substrates.

NLRP3_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Priming Signal Nigericin Nigericin NLRP3 NLRP3 Nigericin->NLRP3 Activation Signal (K+ efflux) NFkB NF-κB TLR4->NFkB pro_NLRP3 pro-NLRP3 (expression) NFkB->pro_NLRP3 ASC ASC NLRP3->ASC pro_caspase1 Pro-Caspase-1 (~45 kDa) ASC->pro_caspase1 caspase1 Cleaved Caspase-1 (p20/p10) pro_caspase1->caspase1 Auto-cleavage pro_IL1b pro-IL-1β caspase1->pro_IL1b Cleavage Vrt043198 Vrt-043198 Vrt043198->caspase1 IL1b Mature IL-1β pro_IL1b->IL1b

Caption: NLRP3 inflammasome activation and Vrt-043198 inhibition.

Experimental Workflow

The following diagram outlines the major steps of the experimental protocol, from cell culture to data analysis.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis A Seed THP-1 cells B Differentiate with PMA A->B C Pre-treat with Vrt-043198 B->C D Prime with LPS C->D E Activate with Nigericin D->E F Cell Lysis with RIPA buffer E->F G Protein Quantification (BCA Assay) F->G H Prepare Lysates with Laemmli Buffer G->H I SDS-PAGE H->I J Protein Transfer to PVDF I->J K Blocking J->K L Primary Antibody Incubation (anti-cleaved Caspase-1) K->L M Secondary Antibody Incubation L->M N Detection (Chemiluminescence) M->N O Image Acquisition N->O P Densitometry Analysis O->P Q Data Tabulation & Graphing P->Q

Caption: Western blot workflow for caspase-1 cleavage detection.

Materials and Reagents

ReagentSuggested SupplierCatalog Number
THP-1 cell lineATCCTIB-202
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (B12071052)Gibco15140122
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichP8139
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL4391
Nigericin sodium saltSigma-AldrichN7143
Vrt-043198MedchemExpressHY-10363
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78440
Pierce™ BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
4-20% Mini-PROTEAN® TGX™ Precast GelsBio-Rad4561096
Trans-Blot® Turbo™ Mini PVDF Transfer PacksBio-Rad1704156
Non-fat Dry MilkBio-Rad1706404
Tris Buffered Saline with Tween® 20 (TBST)Bio-Rad1706435
Anti-Caspase-1 (cleaved Asp297) AntibodyCell Signaling Technology#4199
Anti-β-Actin AntibodyCell Signaling Technology#4970
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Technology#7074
Clarity™ Western ECL SubstrateBio-Rad1705061

Detailed Experimental Protocol

Cell Culture and Treatment
  • Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

  • Vrt-043198 Treatment: After differentiation, replace the medium with fresh RPMI-1640. Pre-incubate the cells with the desired concentrations of Vrt-043198 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. Vrt-043198 has an IC50 in the low nanomolar range for IL-1β release, so a concentration range from high nanomolar to low micromolar is appropriate to demonstrate dose-dependent inhibition.[1]

  • Priming: Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours.[5][6][7]

  • Activation: Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM and incubate for 45-60 minutes.[5][6][8]

Protein Extraction
  • Cell Lysis: After treatment, place the 6-well plates on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each well.[9][10]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[11][12][13]

  • Prepare a standard curve using the provided bovine serum albumin (BSA) standards.

  • Based on the calculated concentrations, normalize all samples to the same concentration (e.g., 1-2 mg/mL) using RIPA buffer.

Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with 4X Laemmli sample buffer to a final concentration of 1X. For example, mix 15 µL of lysate with 5 µL of 4X Laemmli buffer.

  • Boil the samples at 95°C for 5-10 minutes to denature the proteins.[9]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-20% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation and transfer efficiency.

  • Run the gel at 150V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a semi-dry or wet transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-1 (p20 subunit), diluted 1:1000 in 5% non-fat dry milk/TBST, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted 1:2000 in 5% non-fat dry milk/TBST, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

Stripping and Reprobing for Loading Control
  • To ensure equal protein loading, the membrane can be stripped and reprobed for a loading control protein, such as β-actin.

  • Stripping: Wash the membrane in TBST. Incubate the membrane in a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween20, pH 2.2 in 1 L of water) for 10-20 minutes at room temperature.[14]

  • Wash the membrane thoroughly with PBS and then TBST.

  • Re-blocking: Block the membrane again with 5% non-fat dry milk in TBST for 1 hour.

  • Reprobing: Incubate the membrane with the primary antibody for the loading control (e.g., anti-β-actin, diluted 1:1000) for 1 hour at room temperature.

  • Repeat the washing, secondary antibody incubation, and detection steps as described above.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the bands can be performed using image analysis software (e.g., ImageJ). The intensity of the cleaved caspase-1 p20 band should be normalized to the intensity of the corresponding loading control band (β-actin).

Table 1: Experimental Groups and Treatment Conditions

GroupPMA (100 ng/mL)Vrt-043198LPS (1 µg/mL)Nigericin (10 µM)
1. Control+---
2. LPS + Nigericin+Vehicle (DMSO)++
3. Vrt-043198 (0.1 µM)+0.1 µM++
4. Vrt-043198 (1 µM)+1 µM++
5. Vrt-043198 (10 µM)+10 µM++

Table 2: Densitometry Analysis of Cleaved Caspase-1 (p20) Expression

GroupReplicate 1 (Normalized Intensity)Replicate 2 (Normalized Intensity)Replicate 3 (Normalized Intensity)MeanStandard Deviation
1. Control
2. LPS + Nigericin
3. Vrt-043198 (0.1 µM)
4. Vrt-043198 (1 µM)
5. Vrt-043198 (10 µM)

Normalized Intensity = (Intensity of p20 band) / (Intensity of β-actin band)

Expected Results

Upon activation with LPS and nigericin, a distinct band corresponding to the cleaved p20 subunit of caspase-1 (approximately 20-22 kDa) should be detectable in the Western blot. The intensity of this band is expected to decrease in a dose-dependent manner in cells pre-treated with Vrt-043198, demonstrating the inhibitory effect of the compound on caspase-1 cleavage. The full-length pro-caspase-1 will appear as a band at approximately 45 kDa. A representative diagram of the expected Western blot results is shown below.

Expected_Results cluster_0 Western Blot Results cluster_1 Lane Description lanes Lane: 1 2 3 4 5 results p20_band Cleaved Caspase-1 (p20) β-Actin desc 1: Control 2: LPS + Nigericin 3: Vrt-043198 (0.1 µM) 4: Vrt-043198 (1 µM) 5: Vrt-043198 (10 µM)

Caption: Diagram of expected Western blot results.

References

Application Note: Quantifying Interleukin-1β (IL-1β) Inhibition by Vrt 043198 Using a Sandwich ELISA Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response and implicated in numerous autoimmune and inflammatory diseases.[1][2] Its production is tightly regulated, primarily through the activation of multi-protein complexes known as inflammasomes.[3][4] The NLRP3 inflammasome, upon sensing pathogenic or endogenous danger signals, activates caspase-1.[4][5] Active caspase-1, also known as Interleukin-Converting Enzyme (ICE), then proteolytically cleaves the inactive precursor, pro-IL-1β, into its mature, biologically active form, which is subsequently secreted.[1][5][6]

Vrt 043198 is the active metabolite of the prodrug VX-765 (Belnacasan) and functions as a potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily of caspases.[3][7][8] By targeting caspase-1, this compound effectively blocks the maturation and release of IL-1β, positioning it as a valuable tool for studying inflammatory pathways and as a potential therapeutic agent.[3][9] This document provides a detailed protocol for measuring the inhibitory activity of this compound on IL-1β secretion from stimulated immune cells using a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action: this compound Inhibition of the IL-1β Pathway

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting caspase-1. The canonical pathway for IL-1β production involves two signals. The first signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of pro-IL-1β and NLRP3 via NF-κB.[4][5] A second signal triggers the assembly of the NLRP3 inflammasome, which activates pro-caspase-1 into its active form, caspase-1.[5] this compound covalently modifies the catalytic cysteine residue in the active site of caspase-1, preventing it from cleaving pro-IL-1β into mature IL-1β, thereby inhibiting its release.[3][8]

IL1B_Pathway cluster_cell Immune Cell (e.g., Macrophage) PAMPs Stimulus (e.g., LPS, ATP) TLR PRR (e.g., TLR4) PAMPs->TLR Signal 1 NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 Signal 2 NFkB NF-κB Activation TLR->NFkB proIL1B_gene Pro-IL-1β & NLRP3 Gene Transcription NFkB->proIL1B_gene proIL1B Pro-IL-1β proIL1B_gene->proIL1B IL1B Mature IL-1β proIL1B->IL1B Casp1 Active Caspase-1 NLRP3->Casp1 activates proCasp1 Pro-Caspase-1 proCasp1->Casp1 Casp1->IL1B cleaves Vrt This compound Vrt->Casp1 Secretion Secretion IL1B->Secretion Extracellular Extracellular Space

Caption: this compound inhibits Caspase-1, blocking pro-IL-1β cleavage.

Data Presentation: Inhibitory Activity of this compound

This compound demonstrates high potency and selectivity for caspase-1. The following tables summarize its key quantitative inhibitory data from published studies.

Table 1: this compound In Vitro Enzyme Inhibition

Target Enzyme Inhibition Constant (Ki) IC₅₀
Caspase-1 / ICE 0.8 nM[7] 11.5 nM[1]
Caspase-4 0.6 nM[7] -

| Caspase-3, -6 to -9 | 100 to 10,000-fold lower affinity[7] | >16,000 nM |

Table 2: this compound Cellular IL-1β Release Inhibition

Cell Type Condition IC₅₀
Human PBMCs LPS-stimulated 0.67 ± 0.55 nM[7]

| Human Whole Blood | LPS-stimulated | 1.9 ± 0.80 nM[7] |

Experimental Protocols

This section outlines a comprehensive protocol to assess the dose-dependent inhibition of IL-1β secretion by this compound from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Overall Experimental Workflow

The experiment follows a logical progression from cell preparation and treatment to final data analysis.

ELISA_Workflow A 1. Isolate & Seed PBMCs B 2. Pre-treat with this compound (Dose-Response) A->B C 3. Stimulate with LPS (to induce IL-1β production) B->C D 4. Incubate & Collect Supernatant C->D E 5. Perform IL-1β Sandwich ELISA D->E F 6. Read Absorbance (450 nm) E->F G 7. Analyze Data & Generate IC₅₀ Curve F->G

Caption: Workflow for assessing this compound inhibition of IL-1β.
Materials and Reagents

  • Cells: Freshly isolated human PBMCs or a monocytic cell line (e.g., THP-1).

  • Inhibitor: this compound, dissolved in DMSO to create a stock solution.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Human IL-1β Sandwich ELISA Kit: Includes pre-coated 96-well plate, detection antibody, standard, streptavidin-HRP, buffers, TMB substrate, and stop solution.[10][11][12]

  • Equipment: Cell culture incubator, centrifuge, microplate reader, multichannel pipettes.

Detailed Protocol

Part 1: Cell Culture and Treatment

  • Cell Seeding: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in culture medium and seed into a 96-well flat-bottom culture plate at a density of 2 x 10⁵ cells/well. Incubate for 2 hours at 37°C, 5% CO₂ to allow monocytes to adhere.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Include a "vehicle control" well containing only the medium with 0.1% DMSO.

  • Inhibitor Pre-treatment: Add the diluted this compound solutions (e.g., concentrations ranging from 0.01 nM to 100 nM) to the appropriate wells. Incubate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation: Prepare a working solution of LPS (e.g., 100 ng/mL final concentration) in culture medium. Add LPS to all wells except the "unstimulated control" wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for IL-1β production and secretion.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant from each well for IL-1β analysis. Samples can be stored at -80°C if not analyzed immediately.[13][14]

Part 2: IL-1β Sandwich ELISA

This protocol is based on a typical commercial sandwich ELISA kit.[13][15][16][17] Always refer to the specific manufacturer's instructions.

Sandwich_ELISA cluster_well ELISA Well Surface CaptureAb Capture Ab IL1B IL-1β DetectAb Detection Ab (Biotinylated) Enzyme Streptavidin-HRP Substrate TMB Substrate Product Colored Product step1 1. IL-1β binds to capture antibody. step2 2. Biotinylated detection antibody binds to IL-1β. step3 3. Streptavidin-HRP binds to biotin. step4 4. HRP enzyme converts TMB to colored product.

Caption: Principle of the sandwich ELISA for IL-1β detection.
  • Standard Curve Preparation: Reconstitute the IL-1β standard as per the kit instructions. Perform serial dilutions to create a standard curve (e.g., from 250 pg/mL down to ~4 pg/mL). Add 100 µL of each standard, blank (diluent buffer), and collected supernatant samples to the appropriate wells of the antibody-coated plate.[11]

  • Incubation: Cover the plate and incubate for 2-3 hours at room temperature or as specified by the kit.[13]

  • Washing: Aspirate the liquid from each well. Wash the wells 3-5 times with 300 µL of wash buffer per well.[16]

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.[16]

  • Washing: Repeat the wash step (Step 3).

  • Add Enzyme Conjugate: Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate for 30 minutes at room temperature.[13]

  • Washing: Repeat the wash step (Step 3), ensuring a thorough final wash.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.[13][15]

  • Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Part 3: Data Analysis

  • Standard Curve: Subtract the mean OD of the blank from all standard and sample ODs. Plot the corrected OD values versus the known concentrations of the IL-1β standards. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Calculate IL-1β Concentrations: Interpolate the IL-1β concentration for each sample from the standard curve.

  • Determine Percent Inhibition: Calculate the percentage of IL-1β inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - [IL-1β]Sample / [IL-1β]Vehicle Control) * 100

  • Calculate IC₅₀: Plot the percent inhibition against the log concentration of this compound. Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of IL-1β secretion.

Conclusion

This application note provides a robust framework for quantifying the inhibitory effect of this compound on IL-1β production. By combining a cell-based stimulation assay with a sensitive sandwich ELISA, researchers can accurately determine the potency (IC₅₀) of this compound and similar caspase-1 inhibitors. This protocol is essential for professionals in immunology and drug development engaged in the characterization of novel anti-inflammatory compounds targeting the inflammasome pathway.

References

Vrt-043198: Application Notes and Protocols for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vrt-043198, the active metabolite of the prodrug VX-765 (Belnacasan), is a potent and selective inhibitor of caspase-1 and caspase-4. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of inflammasome-mediated neuroinflammation in a variety of central nervous system (CNS) disorders. Vrt-043198 exerts its anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), key mediators of pyroptosis, a lytic and inflammatory form of programmed cell death. This document provides detailed application notes and experimental protocols for the use of Vrt-043198 and its prodrug VX-765 in neuroinflammation research.

Mechanism of Action

Vrt-043198 is a peptidomimetic that acts as a covalent, irreversible inhibitor of caspase-1.[1] Caspase-1 is a critical enzyme in the inflammasome signaling pathway. Upon activation by various stimuli, such as pathogens or cellular stress, inflammasome complexes (e.g., NLRP3) assemble and activate pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. These cytokines are potent mediators of inflammation. Additionally, caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[2] By inhibiting caspase-1, Vrt-043198 effectively blocks these downstream inflammatory events.

Quantitative Data

ParameterValueSpecies/SystemReference
Vrt-043198 Ki for Caspase-1 0.8 nMHumanMedChemExpress
Vrt-043198 Ki for Caspase-4 0.6 nMHumanMedChemExpress
VX-765 IC50 for Caspase-1 3.68 nMIn vitro[3]
Vrt-043198 IC50 for Caspase-1 9.91 nMIn vitro[3]
Vrt-043198 IC50 for IL-1β release 0.67 ± 0.55 nMHuman PBMCsMedChemExpress
Vrt-043198 IC50 for IL-1β release 1.9 ± 0.80 nMHuman whole bloodMedChemExpress
VX-765 Brain Concentration (Cmax) ~2-5 µMJ20 AD mouse model (50 mg/kg)[3]
Vrt-043198 Brain Concentration (Cmax) ~2-5 µMJ20 AD mouse model (50 mg/kg)[3]
Vrt-043198 Brain Half-life (t1/2) 1 hourMouse[3]

Signaling Pathway

Vrt_043198_Mechanism_of_Action cluster_0 Inflammatory Stimuli (PAMPs/DAMPs) cluster_1 Inflammasome Activation cluster_2 Caspase-1 Inhibition cluster_3 Downstream Effects Stimuli PAMPs/DAMPs NLRP3 NLRP3 Inflammasome Stimuli->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Vrt043198 Vrt-043198 Vrt043198->Casp1 Inhibition IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis & Neuroinflammation IL1b->Pyroptosis IL18 Mature IL-18 Pro_IL18->IL18 IL18->Pyroptosis GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N GSDMD_N->Pyroptosis

Caption: Vrt-043198 inhibits Caspase-1, blocking neuroinflammation.

Experimental Protocols

In Vivo Applications

1. Spinal Cord Injury (SCI) Mouse Model

  • Objective: To evaluate the neuroprotective and anti-inflammatory effects of VX-765 in a contusive SCI model.

  • Animal Model: Adult C57BL/6 mice.

  • SCI Induction: A moderate contusive SCI is induced at the T9 vertebral level using an Infinite Horizon Impactor (50 kdynes force). Sham-operated animals undergo laminectomy without the contusion.[4]

  • Drug Preparation and Administration:

    • VX-765 is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

    • Administer VX-765 (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection immediately after SCI and then daily for 7 consecutive days.[4]

  • Outcome Measures:

    • Behavioral Analysis: Assess motor function recovery using the Basso Mouse Scale (BMS) at regular intervals post-SCI.

    • Histology and Immunohistochemistry: At the study endpoint (e.g., 28 days post-SCI), perfuse animals and collect spinal cord tissue. Perform staining for:

      • Neuronal survival: NeuN staining.

      • Myelination: Luxol Fast Blue (LFB) staining.

      • Microglia/Macrophage activation: Iba1 and CD68 staining.[4]

      • Astrocyte activation: Glial fibrillary acidic protein (GFAP) staining.

    • Biochemical Analysis: At an early time point (e.g., 24 hours post-SCI), collect spinal cord tissue for:

      • Western Blot: To measure levels of cleaved caspase-1, NLRP3, ASC, IL-1β, and IL-18.[5]

      • ELISA: To quantify the concentration of IL-1β and IL-18 in tissue lysates.[4]

SCI_Workflow cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_outcome Outcome Assessment Animal Adult C57BL/6 Mice Anesthesia Anesthetize Mice Animal->Anesthesia Laminectomy T9 Laminectomy Anesthesia->Laminectomy SCI Induce Contusive SCI (50 kdynes) Laminectomy->SCI Sham Sham Control (Laminectomy only) Laminectomy->Sham VX765_prep Prepare VX-765 (50 mg/kg in vehicle) SCI->VX765_prep Vehicle_prep Prepare Vehicle Sham->Vehicle_prep Injection i.p. Injection (daily for 7 days) VX765_prep->Injection Vehicle_prep->Injection Behavior Behavioral Testing (BMS) (Weekly) Injection->Behavior Tissue_collection Tissue Collection (Day 28) Injection->Tissue_collection Biochem Biochemistry (Day 1) (Western Blot, ELISA) Injection->Biochem Histology Histology/IHC (NeuN, LFB, Iba1, GFAP) Tissue_collection->Histology

Caption: Workflow for VX-765 in a mouse model of spinal cord injury.

2. Traumatic Brain Injury (TBI) Mouse Model

  • Objective: To investigate the effect of VX-765 on pyroptosis and neuroinflammation following TBI.

  • Animal Model: Adult male C57BL/6 mice.

  • TBI Induction: A controlled cortical impact (CCI) model is used to induce a focal brain injury.

  • Drug Administration: VX-765 (e.g., 50 mg/kg, i.p.) or vehicle is administered at a specified time post-TBI (e.g., 30 minutes).[6]

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluate motor and sensory deficits using tests like the modified neurological severity score (mNSS) and rotarod test.

    • Brain Water Content: Measure brain edema at 24 hours post-TBI.

    • Immunohistochemistry: At 24 or 72 hours post-TBI, assess:

      • Microglial activation: Iba1 staining.

      • Pyroptosis: Co-localization of caspase-1 and neuronal (NeuN) or glial markers.

    • Western Blot: Analyze protein levels of NLRP3, caspase-1, GSDMD, IL-1β, and IL-18 in the cortical tissue surrounding the injury site.[6]

In Vitro Applications

1. Primary Microglia Culture and Activation Assay

  • Objective: To assess the effect of Vrt-043198 on inflammasome activation and cytokine release in primary microglia.

  • Cell Culture:

    • Isolate primary microglia from the cortices of neonatal (P0-P2) mice.

    • Culture mixed glial cells for 10-14 days, then isolate microglia by shaking.

    • Plate purified microglia at a density of 5 x 105 cells/well in a 12-well plate.[7]

  • Experimental Procedure:

    • Prime microglia with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β.

    • Pre-treat the cells with various concentrations of Vrt-043198 (e.g., 1 nM - 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the inflammasome with ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 5 µM) for 1 hour.[2]

  • Outcome Measures:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-1β and IL-18 using ELISA.

    • Western Blot: Lyse the cells and analyze the levels of cleaved caspase-1 and mature IL-1β in the cell lysates and supernatant.

    • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for ASC specks, a hallmark of inflammasome activation.

2. Astrocyte Inflammation Model

  • Objective: To determine the effect of Vrt-043198 on inflammatory responses in astrocytes.

  • Cell Culture:

    • Isolate primary astrocytes from the cortices of neonatal mice.

    • Culture until confluent and purify by shaking to remove microglia.

  • Experimental Procedure:

    • Treat astrocytes with a pro-inflammatory stimulus such as LPS (e.g., 1 µg/mL) or a combination of cytokines (e.g., TNF-α and IL-1α) to induce a reactive phenotype.

    • Co-treat with Vrt-043198 at various concentrations.

  • Outcome Measures:

    • Gene Expression Analysis: Perform qPCR to measure the mRNA levels of pro-inflammatory genes such as Il1b, Il6, and Tnf.

    • Cytokine/Chemokine Release: Use a multiplex immunoassay to measure the secretion of a panel of inflammatory mediators into the culture medium.

    • Immunocytochemistry: Stain for GFAP to assess astrocyte reactivity and morphology.

Conclusion

Vrt-043198 is a powerful research tool for elucidating the role of caspase-1-mediated neuroinflammation in the pathophysiology of various CNS disorders. The protocols outlined in this document provide a framework for investigating the therapeutic potential of targeting the inflammasome pathway in preclinical models of neurological disease. Researchers should optimize these protocols based on their specific experimental needs and animal models.

References

Application Notes and Protocols for Vrt 043198 in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vrt 043198 is the active metabolite of the orally bioavailable prodrug Belnacasan (VX-765). It is a potent and selective inhibitor of caspase-1 and caspase-4, key enzymes in the inflammasome signaling pathway.[1][2] By blocking the activity of caspase-1, this compound prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] These cytokines are pivotal mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases.[4][5] Consequently, this compound represents a valuable tool for studying the role of the inflammasome in autoimmune disease models and as a potential therapeutic agent.[6]

These application notes provide detailed protocols for the use of this compound and its prodrug VX-765 in common animal models of autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

Mechanism of Action

This compound exerts its inhibitory effect on the caspase-1 signaling pathway. The activation of the inflammasome, a multi-protein complex, by various stimuli leads to the activation of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted and drive inflammatory responses. This compound directly inhibits the enzymatic activity of caspase-1, thereby blocking the production of mature IL-1β and IL-18.[1][3]

Caspase-1 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Extracellular Space PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR Signal 1: Priming NF-kB NF-kB Pro-IL-18 Pro-IL-18 NF-kB->Pro-IL-18 Transcription NLRP3 NLRP3 NF-kB->NLRP3 Transcription Pro-IL-1B Pro-IL-1B IL-1B IL-1B Pro-IL-1B->IL-1B Maturation IL-18 IL-18 Pro-IL-18->IL-18 Maturation ASC ASC NLRP3->ASC Activation Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Caspase-1->Pro-IL-1B Cleavage Caspase-1->Pro-IL-18 Cleavage Vrt_043198 This compound Vrt_043198->Caspase-1 Inhibition Inflammation Inflammation IL-1B->Inflammation Secretion IL-18->Inflammation Secretion K_efflux K+ efflux (Signal 2) K_efflux->NLRP3

This compound inhibits Caspase-1, blocking IL-1β and IL-18 maturation.

Quantitative Data

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays.

TargetAssay TypeValueReference
Caspase-1Enzyme Inhibition (Ki)0.8 nM[7]
Caspase-4Enzyme Inhibition (Ki)0.6 nM[7]
Caspase-1Enzyme Inhibition (IC50)11.5 nM[5]
IL-1β Release (LPS-stimulated PBMCs)Cellular Assay (IC50)0.67 ± 0.55 nM[7]
IL-1β Release (LPS-stimulated Whole Blood)Cellular Assay (IC50)1.9 ± 0.80 nM[7]

Experimental Protocols

In Vitro Assays

Protocol 1: Caspase-1 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-1 activity in cell lysates.

  • Materials:

    • Cells of interest (e.g., macrophages, PBMCs)

    • This compound

    • Caspase-1 fluorometric assay kit (e.g., containing YVAD-AFC substrate)

    • Cell lysis buffer

    • 96-well black microplates

    • Fluorometric plate reader

  • Procedure:

    • Cell Culture and Treatment: Plate cells at the desired density and treat with stimuli to induce inflammasome activation (e.g., LPS and ATP). Concurrently, treat cells with varying concentrations of this compound.

    • Cell Lysis: After treatment, collect and wash the cells. Lyse the cells using the provided cell lysis buffer on ice.

    • Assay: Add the cell lysate to a 96-well black microplate. Prepare the reaction mix containing the caspase-1 substrate (e.g., YVAD-AFC) according to the manufacturer's instructions and add it to each well.

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

    • Data Analysis: Calculate the caspase-1 activity and determine the IC50 value of this compound.

Protocol 2: IL-1β Release Assay (ELISA)

This protocol outlines the measurement of IL-1β in cell culture supernatants.

  • Materials:

    • Cell culture supernatants from treated cells

    • Human or mouse IL-1β ELISA kit

    • 96-well ELISA plates

    • Plate reader

  • Procedure:

    • Sample Collection: Collect cell culture supernatants from cells treated with stimuli and this compound as described in Protocol 1.

    • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Coating the plate with a capture antibody.

      • Adding standards and samples.

      • Adding a detection antibody.

      • Adding a substrate for color development.

      • Stopping the reaction and reading the absorbance.

    • Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in the samples. Determine the IC50 value for this compound's inhibition of IL-1β release.

In_Vitro_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Analysis Cell_Culture Plate cells Stimulation Induce inflammasome activation (e.g., LPS + ATP) Cell_Culture->Stimulation Treatment Treat with this compound Stimulation->Treatment Collect_Supernatant Collect supernatant Treatment->Collect_Supernatant Lyse_Cells Lyse cells Treatment->Lyse_Cells ELISA IL-1β ELISA Collect_Supernatant->ELISA Caspase_Assay Caspase-1 Activity Assay Lyse_Cells->Caspase_Assay IC50_IL1B Determine IC50 for IL-1β inhibition ELISA->IC50_IL1B IC50_Caspase1 Determine IC50 for Caspase-1 inhibition Caspase_Assay->IC50_Caspase1

Workflow for in vitro evaluation of this compound.
In Vivo Models of Autoimmune Disease

For in vivo studies, the prodrug VX-765 (Belnacasan) is typically used due to its oral bioavailability. VX-765 is rapidly converted to the active metabolite this compound in vivo.[2]

Protocol 3: Collagen-Induced Arthritis (CIA) in Mice

A model for rheumatoid arthritis.

  • Animals: DBA/1 mice (male, 8-10 weeks old).

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) with Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • VX-765 Formulation and Administration:

    • Vehicle: Prepare a suspension of VX-765 in 0.9% saline. The solution may appear as a cloudy suspension.[8]

    • Dose and Administration: Administer 100 mg/kg of VX-765 via intraperitoneal (i.p.) injection twice daily.[8]

    • Treatment Protocol: Begin treatment on day 21 (at the time of the booster immunization) and continue for 4 weeks.[8]

  • Assessment of Arthritis:

    • Clinical Scoring: Visually score joint inflammation daily based on erythema and swelling (e.g., on a scale of 0-4 per paw).

    • Histopathology: At the end of the study, collect joints for histological analysis of synovial inflammation, pannus formation, and bone/cartilage destruction.

    • Biomarker Analysis: Collect serum to measure levels of IL-1β and IL-18 by ELISA.

  • Expected Outcomes: Treatment with VX-765 is expected to significantly reduce clinical arthritis scores, decrease histological signs of joint damage, and lower serum levels of IL-1β and IL-18.[8]

Protocol 4: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

A model for inflammatory bowel disease.

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

  • VX-765 Formulation and Administration:

    • Vehicle: A suitable vehicle for oral gavage is 25% Cremophor EL in sterile water.

    • Dose and Administration: Administer VX-765 by oral gavage. A dose-ranging study is recommended (e.g., 25, 50, 100 mg/kg) once daily.[9]

    • Treatment Protocol: Begin treatment concurrently with DSS administration (prophylactic) or after the onset of clinical signs (therapeutic).

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measure the length of the colon at the end of the study.

    • Histopathology: Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.

    • Cytokine Analysis: Measure levels of IL-1β and IL-18 in colon tissue homogenates by ELISA.

  • Expected Outcomes: VX-765 treatment is expected to ameliorate weight loss, reduce the DAI score, prevent colon shortening, and decrease histological and biochemical markers of inflammation in a dose-dependent manner.[9]

Protocol 5: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

A model for multiple sclerosis.

  • Animals: C57BL/6 mice (female, 8-12 weeks old).

  • Induction of EAE:

    • Immunization (Day 0): Emulsify MOG35-55 peptide (200 µ g/mouse ) in CFA. Inject 100 µL of the emulsion subcutaneously.

    • Pertussis Toxin: Administer pertussis toxin (200 ng/mouse) intraperitoneally on days 0 and 2.

  • VX-765 Formulation and Administration:

    • Vehicle: For intranasal administration, dissolve VX-765 in a suitable sterile vehicle.

    • Dose and Administration: Administer VX-765 intranasally. A dose-ranging study is recommended.

    • Treatment Protocol: Initiate treatment upon the first signs of clinical disease (therapeutic).

  • Assessment of EAE:

    • Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) on a scale of 0-5.

    • Histopathology: At the end of the study, collect spinal cords for histological analysis of immune cell infiltration and demyelination.

    • Cytokine Analysis: Analyze cytokine profiles in splenocytes or CNS-infiltrating cells.

  • Expected Outcomes: Intranasal administration of VX-765 is expected to reduce the severity of clinical EAE scores and decrease CNS inflammation and demyelination.

In_Vivo_Workflow cluster_0 Disease Induction cluster_1 Treatment cluster_2 Monitoring & Assessment cluster_3 Data Analysis Induction Induce autoimmune disease model (CIA, DSS, or EAE) Treatment_Group Administer VX-765 Induction->Treatment_Group Vehicle_Group Administer Vehicle Control Induction->Vehicle_Group Clinical_Scoring Daily Clinical Scoring Treatment_Group->Clinical_Scoring Vehicle_Group->Clinical_Scoring Endpoint_Analysis Endpoint Analysis: - Histopathology - Cytokine Measurement Clinical_Scoring->Endpoint_Analysis Comparison Compare outcomes between Treatment and Vehicle groups Endpoint_Analysis->Comparison

General workflow for in vivo studies using VX-765.

Conclusion

This compound is a powerful research tool for investigating the role of the caspase-1 inflammasome in autoimmune and inflammatory diseases. The protocols provided here offer a comprehensive guide for utilizing this compound and its prodrug VX-765 in relevant in vitro and in vivo models. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a better understanding of autoimmune disease pathogenesis and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Troubleshooting Vrt 043198 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Vrt 043198.

Troubleshooting Guide

Question: My this compound is not dissolving in my aqueous buffer. What should I do?

Answer:

Poor aqueous solubility is a known characteristic of this compound and its prodrug, Belnacasan (VX-765)[1]. Direct dissolution in aqueous buffers like PBS is often unsuccessful[2]. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO)[1][2][3].

Here is a general workflow to address solubility issues:

G cluster_0 Troubleshooting Workflow for this compound Insolubility start Insolubility Observed in Aqueous Buffer prep_stock Prepare a High-Concentration Stock Solution in 100% DMSO start->prep_stock add_to_buffer Add Stock Solution Dropwise to Aqueous Buffer with Vortexing prep_stock->add_to_buffer check_precipitate Visually Inspect for Precipitation add_to_buffer->check_precipitate success Solution is Clear: Proceed with Experiment check_precipitate->success No troubleshoot Precipitation Occurs: Further Troubleshooting check_precipitate->troubleshoot Yes optimize Optimize Conditions: - Lower Final Concentration - Adjust DMSO % (keep <0.5%) - Gentle Warming (37°C) - Sonication troubleshoot->optimize optimize->add_to_buffer

A logical workflow for troubleshooting the aqueous insolubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and its prodrug, Belnacasan[1][2][3]. It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the compound's solubility[1].

Q2: What is the maximum recommended final concentration of DMSO in my aqueous solution?

A2: To avoid solvent-induced artifacts in your experiments, the final concentration of DMSO should be kept as low as possible, typically at or below 0.5%[1].

Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What is happening and how can I prevent it?

A3: This phenomenon is known as "shock precipitation" and occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble[1]. To prevent this, add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This ensures rapid mixing and dispersion, minimizing the formation of precipitates[1].

Q4: Can I use other organic solvents to prepare my stock solution?

A4: While DMSO is the most common, ethanol (B145695) has also been mentioned as a potential solvent for Belnacasan[1]. However, the solubility in ethanol may differ from that in DMSO. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Q5: How does the stability of this compound vary in aqueous solutions at different pH levels?

A5: this compound is reported to be very stable in neutral (pH 7) and acidic (pH 2) conditions. Its prodrug, Belnacasan, shows moderate degradation in water, which is increased in both acidic and basic conditions[4].

Q6: What are some alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A6: For in vivo applications, co-solvent systems are often employed. Some reported formulations include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[5].

  • 10% DMSO and 90% corn oil[5].

Data Presentation

Table 1: Solubility of this compound and its Prodrug Belnacasan (VX-765)

CompoundSolventSolubilityNotes
This compoundDMSO100 mg/mL (207.93 mM)[5]Ultrasonic assistance may be needed. Use of fresh, anhydrous DMSO is recommended[5].
This compoundDMSO180 mg/mL[6]Ultrasonic assistance may be needed.
This compoundWaterInsoluble[2]-
Belnacasan (VX-765)DMSO100 mg/mL (196.46 mM)[7]Use of fresh, anhydrous DMSO is recommended[7].
Belnacasan (VX-765)Ethanol100 mg/mL[7]-
Belnacasan (VX-765)WaterInsoluble[7]-

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Preparation of a 100 mM Stock Solution in DMSO:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear. If necessary, gentle warming (37°C) or brief sonication can be applied.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • Thaw a single-use aliquot of the stock solution at room temperature.

    • To prepare your final working concentration, perform serial dilutions in your aqueous buffer.

    • For the final dilution into your aqueous buffer or cell culture medium, add the this compound stock solution dropwise to the buffer/medium while vortexing to prevent precipitation.

    • Important: The final concentration of DMSO in your experimental setup should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts[1].

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol provides a method for determining the kinetic solubility of this compound, which measures its solubility when rapidly precipitated from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Visualization

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

This compound is a potent inhibitor of caspase-1, a key enzyme in the NLRP3 inflammasome pathway. By inhibiting caspase-1, this compound blocks the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18[8].

G cluster_0 NLRP3 Inflammasome Activation PAMPs PAMPs/DAMPs TLR TLR/NLR PAMPs->TLR NFkB NF-κB Signaling TLR->NFkB Pro_IL1B pro-IL-1β pro-IL-18 NFkB->Pro_IL1B Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1B Mature IL-1β Mature IL-18 Pro_IL1B->IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation Signal ASC ASC NLRP3_active->ASC Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleavage Vrt This compound Vrt->Casp1 Inhibition Inflammation Inflammation IL1B->Inflammation

Inhibition of the NLRP3 inflammasome pathway by this compound.

References

Technical Support Center: Optimizing Vrt 043198 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vrt 043198. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the maximal inhibition of its targets, primarily caspase-1 and caspase-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the biologically active metabolite of the prodrug Belnacasan (VX-765).[1] It is a potent and selective inhibitor of inflammatory caspases, particularly caspase-1 and caspase-4.[1][2][3] Its mechanism of action involves the covalent modification of the catalytic cysteine residue within the active site of these enzymes, which blocks their activity.[1][3][4] This inhibition prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4]

Q2: Why is optimizing the incubation time for this compound important?

A2: Optimizing the incubation time is crucial for achieving maximal and consistent inhibition of the target caspases. Insufficient incubation may lead to incomplete enzyme inhibition and an underestimation of the compound's potency. Conversely, excessively long incubation times might not be necessary and could introduce variability or off-target effects, though this compound is known for its high selectivity.[2][5] Determining the optimal incubation time ensures reproducible and accurate results in your experiments.

Q3: What is a typical starting point for this compound incubation time?

A3: Based on available protocols for in vitro caspase inhibition assays, a pre-incubation time of 15 to 30 minutes with the purified enzyme is a common starting point.[1][4][6] For cell-based assays, such as those using peripheral blood mononuclear cells (PBMCs), a pre-incubation time of 1 hour has been utilized.[1] These durations are often sufficient for the inhibitor to bind to its target. However, for maximal inhibition, it is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.

Q4: Does the optimal incubation time vary between different experimental systems?

A4: Yes, the optimal incubation time can vary depending on several factors, including:

  • Assay Type: Cell-free enzymatic assays with purified components may require shorter incubation times compared to cell-based assays where the inhibitor needs to cross cell membranes.

  • Cell Type: Different cell types may have varying levels of esterase activity for the conversion of the prodrug Belnacasan to this compound, and different membrane permeabilities.[5]

  • Temperature: Lower incubation temperatures will generally slow down the rate of binding, potentially requiring longer incubation times.

  • Concentration of reactants: The concentrations of the enzyme, substrate, and inhibitor can influence the kinetics of the interaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibition observed Insufficient incubation time: The inhibitor has not had enough time to bind to the target enzyme.Perform a time-course experiment to determine the optimal pre-incubation duration. Start with the recommended 15-30 minutes for enzymatic assays or 1 hour for cellular assays and test longer time points (e.g., 2, 4, 6 hours).
Drug inactivity: If using the prodrug Belnacasan (VX-765) in a cell-free assay, there are no esterases to convert it to the active this compound.For cell-free assays, always use the active metabolite, this compound.[5]
Suboptimal concentration: The concentration of this compound is too low to achieve significant inhibition.Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific system.[5]
Inconsistent results between experiments Variability in incubation time: Minor differences in incubation times between experiments can lead to variability in the measured inhibition.Standardize the incubation time for all experiments once the optimal time has been determined. Use a precise timer to ensure consistency.
Drug stability: Improper storage and handling of this compound can lead to degradation.Store this compound as recommended by the supplier, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
Variability in cell culture conditions: Differences in cell passage number, density, or stimulation conditions can affect the outcome.Standardize all experimental parameters, including cell culture conditions and reagent concentrations.[5]

Quantitative Data Summary

The inhibitory potency of this compound has been determined in various assay formats. The following table summarizes key quantitative data for easy comparison.

Parameter Target Value Assay Conditions Reference
Ki Caspase-10.8 nM[2]
Caspase-40.6 nM[2]
IC50 Caspase-111.5 nMPurified enzyme[7]
IL-1β release0.67 ± 0.55 nMHuman PBMCs[2]
IL-1β release1.9 ± 0.80 nMHuman whole blood[2]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound in a Cell-Free Caspase-1 Inhibition Assay

This protocol describes a fluorometric assay to determine the optimal pre-incubation time for this compound with purified caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS)

  • This compound

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A concentration at or near the IC50 is recommended for this experiment.

  • Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.

  • Incubation Time-Course:

    • In a 96-well plate, add the diluted caspase-1 and the selected concentration of this compound.

    • Incubate the plate at room temperature for a series of time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Reaction Initiation: At the end of each incubation period, add the caspase-1 substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (initial velocity) for each incubation time point.

    • Plot the reaction rates against the pre-incubation time. The time point at which the inhibition reaches a plateau is the optimal incubation time.

Visualizations

Signaling Pathway

G cluster_0 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Signal 1 & 2 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Vrt043198 This compound Vrt043198->Casp1 inhibits G cluster_1 Workflow for Optimizing Incubation Time prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) setup_plate Set up 96-well Plate (Enzyme + Inhibitor) prep_reagents->setup_plate time_course Incubate for Various Durations (e.g., 15, 30, 60, 120 min) setup_plate->time_course add_substrate Initiate Reaction (Add Substrate) time_course->add_substrate read_plate Measure Fluorescence Kinetically add_substrate->read_plate analyze_data Analyze Data (Calculate Reaction Rates) read_plate->analyze_data determine_optimal Determine Optimal Time (Plateau of Inhibition) analyze_data->determine_optimal

References

How to minimize Vrt 043198 off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vrt 043198. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell-based assays while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active metabolite of the prodrug Belnacasan (VX-765).[1] It is a potent and selective inhibitor of the inflammatory caspases, primarily caspase-1 and caspase-4.[1][2] Its mechanism of action involves the covalent, reversible modification of the catalytic cysteine residue within the active site of these enzymes. This modification blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1]

Q2: How selective is this compound?

A2: this compound exhibits a high degree of selectivity for the caspase-1 subfamily. It is reported to be 100- to 10,000-fold more selective for caspase-1 over apoptotic caspases such as caspase-3 and caspases-6 through -9.[2][3] This high selectivity is crucial for minimizing off-target effects related to apoptosis.[1]

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective, some cross-reactivity with other caspases has been noted, particularly at higher concentrations. For instance, inhibitory activity against caspase-8 has been observed at concentrations around 1 µM.[4][5] It is important to perform dose-response experiments to use the lowest effective concentration that minimizes potential engagement of less sensitive caspases.

Q4: Should I use this compound or its prodrug, VX-765 (Belnacasan), in my cell-based assay?

A4: For in vitro cell-based assays, it is often preferable to use this compound directly. VX-765 is a prodrug that requires conversion to this compound by cellular esterases.[6] The level of esterase activity can vary between cell lines, leading to inconsistent conversion and, consequently, variable results. Using this compound directly bypasses this variability and ensures consistent target engagement.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell-based assays.

Observed Issue Potential Cause Recommended Solution
Inconsistent inhibition of IL-1β/IL-18 secretion 1. Insufficient Inflammasome Activation: The stimulus (e.g., LPS, ATP, nigericin) may not be potent enough to robustly activate the caspase-1 pathway.[6]2. Variable Prodrug Conversion (if using VX-765): Inconsistent cellular esterase activity leads to variable conversion to active this compound.[6]3. Assay Timing: Cytokine release is time-dependent. The chosen endpoint may not be optimal.1. Optimize the concentration and timing of your priming (e.g., LPS) and activation (e.g., ATP) signals.2. For in vitro experiments, use the active metabolite, this compound, to ensure consistent target engagement.[6]3. Perform a time-course experiment to identify the peak of cytokine secretion and the optimal endpoint for your assay.
Cell toxicity or apoptosis observed 1. High Concentration of this compound: Exceeding the optimal concentration can lead to off-target effects or general cytotoxicity.2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[7]3. Off-target engagement of apoptotic caspases: At higher concentrations, this compound may inhibit other caspases like caspase-8.1. Perform a dose-response experiment to determine the lowest effective, non-toxic concentration for your specific cell line.2. Ensure the final solvent concentration is low (typically ≤ 0.1-0.5%) and consistent across all wells, including the vehicle control.[8][7]3. Titrate the inhibitor concentration and correlate the phenotype with on-target biomarker modulation (e.g., IL-1β levels).
No inhibition of IL-1β/IL-18 secretion observed 1. Drug Inactivity: The compound may have degraded due to improper storage or handling.2. Suboptimal Concentration: The concentration of this compound may be too low to be effective.3. Lack of Inflammasome Components: The cell line used may not express all the necessary components of the inflammasome (e.g., ASC, NLRP3).1. Ensure the compound is of high purity and has been stored correctly. Prepare fresh stock solutions.2. Perform a dose-response curve to determine the optimal concentration for your experimental setup.3. Verify the expression of key inflammasome components in your cell model using techniques like Western blotting or qPCR.
Variability between experiments 1. Cell Passage Number and Health: High-passage or unhealthy cells can respond differently.2. Reagent Inconsistency: Variations in lots of media, serum, or other reagents.1. Use cells within a consistent and low passage number range. Monitor cell health and confluence.[9]2. Test new lots of critical reagents before use in large-scale experiments.

Quantitative Data Summary

The inhibitory activity of this compound against various caspases is summarized below. This data highlights its high potency and selectivity for caspase-1 and caspase-4.

TargetAssay TypeValueFold Selectivity (vs. Caspase-1 Ki)
Caspase-1 Ki0.8 nM[2]1
Caspase-4 Ki0.6 nM[2]1.33
Caspase-8 IC50~1 µM[4][5]~1250
Caspase-3, -6, -7, -8, -9 --100- to 10,000-fold less sensitive[2][3]

Note: IC50 and Ki values can vary depending on the specific assay conditions. Direct comparison between Ki and IC50 values should be made with caution.

Experimental Protocols

Protocol 1: Cell-Based Assay for IL-1β Release in Human PBMCs

This protocol outlines a method to measure the effect of this compound on IL-1β release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[1]

Materials:

  • Human PBMCs, isolated from healthy donor blood

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)

  • LPS from E. coli

  • This compound

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Methodology:

  • Cell Seeding: Plate human PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in RPMI-1640 medium with 10% FBS.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and pre-incubate for 1 hour at 37°C in a CO2 incubator.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentrations against the this compound concentrations and determine the IC50 value.

Protocol 2: General Workflow for Minimizing Off-Target Effects

This protocol provides a general workflow for validating the on-target effects of this compound and minimizing the risk of misinterpreting off-target effects.

  • Determine Optimal Concentration:

    • Perform a dose-response curve with this compound in your cell-based assay to identify the minimal effective concentration.

    • Concurrently, perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic threshold of the compound for your specific cell line.

    • Select a concentration for subsequent experiments that is well below the cytotoxic threshold but still shows on-target activity.

  • Orthogonal Validation:

    • Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out Caspase-1 or Caspase-4 in your cell model. The resulting phenotype should mimic the effect of this compound if the inhibitor's effect is on-target.

  • Control Experiments:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the treated samples.

    • Inactive Control: If available, use a structurally similar but inactive analog of this compound as a negative control.

Visualizations

G This compound Mechanism of Action in the Inflammasome Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs_DAMPs PAMPs/DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 Inflammasome Inflammasome Assembly PRR->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammatory Response Inflammatory Response IL1b->Inflammatory Response IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammatory Response Vrt043198 This compound Vrt043198->Casp1 Inhibition Inflammasome->Casp1 Activation

Caption: this compound inhibits active Caspase-1, preventing cytokine maturation.

G Experimental Workflow to Minimize Off-Target Effects Start Start: Observe Phenotype with this compound DoseResponse Step 1: Dose-Response & Cytotoxicity Assays Start->DoseResponse SelectConc Select Lowest Effective, Non-Toxic Concentration DoseResponse->SelectConc Orthogonal Step 2: Orthogonal Validation SelectConc->Orthogonal StructDiff Use Structurally Different Inhibitor Orthogonal->StructDiff Genetic Use Genetic Knockdown (siRNA/CRISPR) Orthogonal->Genetic Compare Compare Phenotypes StructDiff->Compare Genetic->Compare OnTarget Conclusion: High Confidence in On-Target Effect Compare->OnTarget Consistent OffTarget Conclusion: Potential Off-Target Effect Compare->OffTarget Inconsistent

Caption: A logical workflow for validating on-target effects of this compound.

References

Vrt 043198 stability and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of VRT-043198, along with troubleshooting guides and frequently asked questions to facilitate its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is VRT-043198 and what is its mechanism of action?

A1: VRT-043198 is the active metabolite of the prodrug Belnacasan (VX-765).[1] It is a potent and selective inhibitor of caspase-1 and caspase-4.[1] VRT-043198 functions by forming a reversible covalent bond with the catalytic cysteine residue in the active site of these caspases.[1] This action blocks the proteolytic processing and release of pro-inflammatory cytokines IL-1β and IL-18, which are key mediators of inflammation.[1]

Q2: What is the relationship between VRT-043198 and Belnacasan (VX-765)?

A2: Belnacasan (VX-765) is a prodrug that is converted to its active form, VRT-043198, by esterases in the body.[1] For research purposes, this conversion can be mimicked in vitro through acid hydrolysis.[1]

Q3: How should I store VRT-043198?

A3: Proper storage of VRT-043198 is crucial for maintaining its integrity and activity. Recommendations for both solid form and solutions are provided in the tables below.

Storage and Stability Data

Solid Form Storage Recommendations
Storage ConditionDurationNotes
-20°C3 years[2]Recommended for long-term storage.
4°C2 years[2]Suitable for shorter-term storage.
Room TemperatureShipped at room temperature[2]Stable for short periods, but long-term storage at room temperature is not recommended.
Solution Storage Recommendations
SolventStorage ConditionDurationNotes
DMSO-80°C6 months[3]Aliquot to avoid repeated freeze-thaw cycles.
DMSO-20°C1 month[3]Aliquot to avoid repeated freeze-thaw cycles.

Aqueous Stability

VRT-043198 exhibits pH-dependent stability in aqueous solutions. A study on its aqueous stability over 100 hours at 23°C revealed the following:

  • Neutral (pH 7) and Acidic (pH 2) Conditions: VRT-043198 is very stable.[4]

  • Basic (pH 8) Conditions: VRT-043198 shows moderate degradation.[4]

Researchers should consider these stability profiles when designing experiments involving aqueous buffers.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation in aqueous buffer Low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent experimental results Compound degradation due to improper storage or handling.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store solutions at the recommended temperatures.
Unexpected biological effects Formation of degradation products.Use freshly prepared solutions whenever possible. If unexpected results persist, consider analyzing the purity of your compound stock.

Experimental Protocols

In Vitro Conversion of Belnacasan (VX-765) to VRT-043198

This protocol describes the in vitro hydrolysis of Belnacasan to generate VRT-043198.

Materials:

  • Belnacasan (VX-765)

  • Tetrahydrofuran (THF)

  • Water

  • Dilute hydrochloric acid (HCl)

Methodology:

  • Dissolution: Dissolve Belnacasan in a mixture of THF and water.[1]

  • Acid Hydrolysis: Add dilute HCl to the solution to catalyze the hydrolysis of the ethoxydihydrofuranone moiety.[1]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete conversion to VRT-043198.[1]

  • Purification: Once the reaction is complete, purify the resulting VRT-043198 using a suitable method like column chromatography.

Caspase-1 Inhibition Assay

This fluorometric assay determines the inhibitory activity of VRT-043198 against purified caspase-1.

Materials:

  • VRT-043198

  • Recombinant caspase-1

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer

  • 96-well black microplates

  • Fluorometric plate reader

Methodology:

  • Compound Preparation: Prepare serial dilutions of VRT-043198 in the assay buffer.

  • Enzyme Preparation: Dilute recombinant caspase-1 to the desired concentration in the assay buffer.

  • Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic caspase-1 substrate to each well to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorometric plate reader.

  • Data Analysis: Calculate the reaction rate for each VRT-043198 concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

VRT_043198_Mechanism_of_Action cluster_inflammasome Inflammasome Activation cluster_cytokine Cytokine Processing Pro-caspase-1 Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 VRT-043198 VRT-043198 VRT-043198->Caspase-1 Inhibition

Caption: Mechanism of VRT-043198 inhibition of caspase-1 and subsequent cytokine processing.

Experimental_Workflow Start Start Prepare_VRT_Solution Prepare VRT-043198 Serial Dilutions Start->Prepare_VRT_Solution Prepare_Enzyme Prepare Caspase-1 Solution Start->Prepare_Enzyme Incubate Incubate VRT-043198 with Caspase-1 Prepare_VRT_Solution->Incubate Prepare_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate IC50 Value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for a caspase-1 inhibition assay using VRT-043198.

References

Addressing lot-to-lot variability of Vrt 043198

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Vrt 043198. The information provided is intended to help address potential issues, including lot-to-lot variability, that may be encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems you may encounter when using this compound in your experiments.

Issue 1: Inconsistent IC50 values in cell-based assays.

Potential Cause Recommended Solution
Compound Solubility Visually inspect the stock and working solutions for any precipitates. It is recommended to prepare fresh dilutions for each experiment.
Inconsistent Cell Seeding Density Ensure a uniform number of cells are seeded in each well. Using a cell counter and a multichannel pipette for plating can improve consistency. The number of cells can significantly impact the final readout in viability assays.[1]
High Cell Passage Number Use cells within a defined and low passage number range for all experiments. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[1][2]
Variable Incubation Time Standardize the incubation time with this compound across all experiments, as its effect can be time-dependent.

Issue 2: Lack of expected inhibition of IL-1β secretion.

Potential Cause Recommended Solution
Drug Inactivity This compound is the active metabolite of the prodrug Belnacasan (VX-765). If you are using Belnacasan in an in vitro model, ensure the cells have sufficient esterase activity to convert the prodrug to its active form. For cell-free assays, it is crucial to use the active form, this compound.[3]
Suboptimal Concentration The concentration of this compound may be too low. It is advisable to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulus.[3]
Cell Health and Viability Ensure that the cells are healthy and viable before starting the experiment. Perform a cell viability assay to confirm cell health.[2]

Issue 3: Observing unexpected changes in other signaling pathways.

Potential Cause Recommended Solution
Downstream Effects of Caspase-1 Inhibition The inhibition of inflammation by this compound can indirectly affect other signaling pathways. Consider the biological context of your experiment, as the observed changes may be a consequence of reduced inflammation. Using specific inhibitors for the other pathways can help confirm the source of the effect.[3]
Cell-Type Specific Responses The cellular context can influence the downstream consequences of caspase-1 inhibition. It is important to compare your results with published data from similar experimental systems.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is the active metabolite of the prodrug Belnacasan (VX-765).[4][5] It is a potent and selective inhibitor of caspase-1 and caspase-4.[4][6] this compound works by covalently modifying the catalytic cysteine residue within the active site of these enzymes.[4][6] This action blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4]

Q2: How selective is this compound?

A2: this compound exhibits high selectivity for the caspase-1 subfamily. It has been reported to be 100- to 10,000-fold more selective for caspase-1 over other caspases, such as caspase-3 and caspases-6 through -9.[3][5]

Q3: How can I assess the quality and consistency of a new lot of this compound?

A3: To ensure the quality and consistency of a new lot, it is recommended to perform a side-by-side comparison with a previous, validated lot. This can be done by running a dose-response curve in a well-established cellular assay, such as measuring the inhibition of LPS-induced IL-1β secretion in peripheral blood mononuclear cells (PBMCs). The IC50 values obtained from the new and old lots should be comparable.

Q4: What are the common causes of lot-to-lot variability in small molecule inhibitors?

A4: Lot-to-lot variability in small molecule inhibitors can arise from several factors, including variations in the quality of raw materials, deviations in the manufacturing process, and improper storage and handling conditions.[7] This can lead to inconsistencies in purity, potency, and the presence of impurities.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound.

Target Inhibitory Constant (Ki) Half Maximal Inhibitory Concentration (IC50) Reference
Caspase-1 (ICE)0.8 nM0.67 ± 0.55 nM (in PBMCs)[5]
Caspase-40.6 nM-[5]
IL-1β release (whole blood)-1.9 ± 0.80 nM[5]

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based Assay

This protocol describes how to determine the IC50 of this compound for the inhibition of IL-1β secretion from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound

  • DMSO

  • Human IL-1β ELISA kit

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood. Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI-1640 medium to obtain the desired concentrations.

  • Cell Treatment: Seed the PBMCs in a 96-well plate. Pre-treat the cells with varying concentrations of this compound for 30 minutes at 37°C.[3]

  • Inflammasome Priming: Add LPS to a final concentration of 1 µg/mL to prime the inflammasome. Incubate for 4 hours at 37°C.[3]

  • Inflammasome Activation: Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome. Incubate for an additional 1 hour at 37°C.[3]

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant.[3]

  • IL-1β Measurement: Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Quality Control of a New Lot of this compound

This protocol outlines a procedure to compare a new lot of this compound with a previously validated lot.

Procedure:

  • Prepare stock solutions of both the new and the old lot of this compound in DMSO at the same concentration.

  • Perform the cell-based IC50 determination assay as described in Protocol 1 for both lots in parallel.

  • Generate dose-response curves for both lots on the same graph.

  • Compare the IC50 values and the overall shape of the dose-response curves. The results should be within an acceptable range of variability (e.g., ± 2-fold) for the new lot to be considered of comparable quality.

Visualizations

G This compound Mechanism of Action cluster_0 NLRP3 Inflammasome Activation cluster_1 Cytokine Maturation and Release Signal 1 (Priming) Signal 1 (Priming) NLRP3 NLRP3 Signal 1 (Priming)->NLRP3 upregulates Signal 2 (Activation) Signal 2 (Activation) Signal 2 (Activation)->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) autocatalysis Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleaves IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) Inflammation Inflammation IL-1β (mature)->Inflammation IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) IL-18 (mature)->Inflammation This compound This compound This compound->Caspase-1 (active) inhibits

Caption: this compound inhibits the active form of Caspase-1.

G Quality Control Workflow for a New Lot of this compound Start Start Prepare Stock Solutions Prepare stock solutions of new and old lots Start->Prepare Stock Solutions Perform Parallel Assays Run parallel dose-response assays (e.g., IL-1β inhibition) Prepare Stock Solutions->Perform Parallel Assays Generate Dose-Response Curves Generate Dose-Response Curves Perform Parallel Assays->Generate Dose-Response Curves Compare IC50 Values Compare IC50 Values Generate Dose-Response Curves->Compare IC50 Values Decision IC50 values comparable? Compare IC50 Values->Decision Accept Lot Accept New Lot Decision->Accept Lot Yes Reject Lot Reject New Lot & Contact Supplier Decision->Reject Lot No

Caption: Workflow for quality control of a new this compound lot.

G Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check Compound Check Compound: Solubility, Freshness Start->Check Compound Check Cells Check Cells: Passage Number, Seeding Density, Health Check Compound->Check Cells Check Assay Check Assay: Reagent Preparation, Incubation Times Check Cells->Check Assay Re-run Experiment Re-run Experiment with Controls Check Assay->Re-run Experiment Analyze Results Analyze Results Re-run Experiment->Analyze Results Problem Solved Problem Solved Analyze Results->Problem Solved Consistent Contact Support Contact Technical Support Analyze Results->Contact Support Inconsistent

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Overcoming Vrt 043198 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vrt 043198

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on using this compound, with a special focus on overcoming stability and degradation challenges in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the biologically active metabolite of the prodrug Belnacasan (VX-765).[1] It is a potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily of inflammatory caspases, primarily caspase-1 and caspase-4.[1][2] Its mechanism involves the covalent, reversible modification of the catalytic cysteine residue in the enzyme's active site.[1][3] This action blocks the proteolytic processing and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key mediators of inflammation and pyroptotic cell death.[1][3]

Q2: My experiment requires long-term incubation. How stable is this compound in aqueous solutions?

A2: this compound has demonstrated good stability in aqueous solutions. One study monitoring the compound by LCMS over 96 hours found it to be very stable in neutral (pH 7) and acidic (pH 2) conditions.[4] It showed only moderate degradation under basic conditions (pH 8).[4] However, long-term experiments in complex cell culture media can introduce other factors that may influence stability.

Q3: What are the common signs of this compound degradation in my experiment?

A3: Signs of degradation are similar to those for other small molecule inhibitors and include:

  • A gradual or sudden loss of the expected biological effect (e.g., reduced inhibition of IL-1β release).[5]

  • The need for higher concentrations to achieve the same therapeutic effect, indicating a decrease in potency.[5]

  • Inconsistent or non-reproducible results between experimental replicates.[5]

  • Appearance of unexpected cellular toxicity, which could be caused by degradation byproducts.[5]

Q4: What are the recommended storage and handling procedures for this compound?

A4: To ensure maximum stability and longevity of this compound:

  • Powder: For long-term storage, this compound powder should be stored at -20°C.[6] Before opening, centrifuge the vial to ensure all powder is at the bottom and allow it to warm to room temperature to prevent moisture condensation.[6]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Dispense the stock solution into small, single-use aliquots in light-protecting tubes and store them at -80°C for long-term storage.[5] This practice minimizes freeze-thaw cycles, which can contribute to degradation.

Q5: How can I minimize this compound degradation during a long-term cell culture experiment?

A5: Several factors in cell culture can contribute to compound degradation, including temperature, light exposure, and pH shifts.[5][6] To minimize degradation:

  • Replenish Media: For multi-day experiments, it is crucial to replace the cell culture media with freshly prepared media containing this compound every 2-3 days.[5] This ensures the compound's effective concentration is maintained.

  • Protect from Light: Store and incubate plates containing this compound in the dark, as light can cause photolytic degradation of sensitive molecules.[6]

  • Monitor pH: Ensure the pH of your culture medium remains stable, as significant shifts can affect compound stability.[6]

  • Use Fresh Stock: Avoid using old stock solutions. Whenever possible, prepare fresh stocks and verify their concentration.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Diminishing compound effect over time. 1. Compound Degradation: The inhibitor is losing activity in the 37°C incubator conditions.[6] 2. Cellular Metabolism: Cells may be metabolizing the compound into an inactive form.[5]1. Increase Replenishment Frequency: Change the media with fresh this compound every 48 hours. 2. Perform Stability Check: Use HPLC to analyze the concentration of this compound in your media at different time points (0, 24, 48, 72h). See Protocol 1.
Inconsistent results between replicates. 1. Stock Solution Inconsistency: Multiple freeze-thaw cycles or improper storage of stock solution. 2. Handling Errors: Inconsistent timing or pipetting during experimental setup.1. Aliquot Stocks: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[5] 2. Standardize Protocol: Ensure precise and consistent timing and handling for all sample processing steps.
Solution appears cloudy after dilution. Low Aqueous Solubility: The compound is precipitating out of solution when diluted from the organic stock into the aqueous culture medium.[6]1. Check Solvent Concentration: Ensure the final concentration of DMSO is low (typically <0.5% v/v). 2. Test Different Media: Assess solubility in media with and without serum, as serum proteins can sometimes aid in stabilization.[7]

Quantitative Data Summary

The following table summarizes stability data for this compound based on published findings.

Table 1: Aqueous Stability of this compound Data adapted from an LCMS analysis over a 96-hour period.[4]

Condition pH Value Observed Degradation Stability Assessment
Acidic2.0MinimalVery Stable
Neutral7.0MinimalVery Stable
Basic8.0ModerateModerately Stable

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability in Cell Culture Media

This protocol outlines a method to quantify the concentration of this compound over time in your specific experimental conditions.

1. Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • HPLC-grade acetonitrile (B52724) and water

  • 0.1% Formic Acid

  • Protein precipitation plates or microcentrifuge tubes

  • HPLC system with a C18 column

2. Procedure:

  • Sample Preparation: Prepare your complete cell culture medium containing this compound at its final working concentration (e.g., 10 µM).

  • Incubation: Dispense the medium into a multi-well plate and incubate under your standard experimental conditions (37°C, 5% CO₂).

  • Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect 100 µL aliquots from the wells.

  • Protein Precipitation: To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard. Mix thoroughly and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable gradient method on the HPLC system.

  • Quantification: Determine the concentration of this compound at each time point by comparing its peak area to a standard curve. The percentage remaining can be calculated relative to the T=0 time point.[7]

Visualizations

Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Cell Exterior PAMPs PAMPs / DAMPs Inflammasome Inflammasome Complex Assembly PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Inflammation Inflammation & Pyroptosis IL1b->Inflammation IL18->Inflammation Vrt043198 This compound Vrt043198->Casp1 inhibits

Caption: this compound inhibits Caspase-1, blocking cytokine maturation.

Experimental Workflow

G cluster_workflow Workflow for Assessing this compound Stability prep_media 1. Prepare Media with this compound incubate 2. Incubate at 37°C, 5% CO₂ prep_media->incubate collect_samples 3. Collect Aliquots at T=0, 8, 24, 48h incubate->collect_samples precipitate 4. Protein Precipitation (Acetonitrile) collect_samples->precipitate analyze 5. Analyze by HPLC precipitate->analyze quantify 6. Quantify % Remaining vs T=0 analyze->quantify

Caption: Experimental workflow for assessing inhibitor stability.

Troubleshooting Logic

G start Inconsistent Results or Loss of Compound Activity? check_storage Stock Solution Aliquoted & Stored at -80°C? start->check_storage check_media Media & Compound Replenished Every 48-72h? check_storage->check_media  Yes action_aliquot Action: Aliquot new stock and limit freeze-thaw cycles. check_storage->action_aliquot No check_purity Compound Purity Verified (e.g., by HPLC)? check_media->check_purity  Yes action_replenish Action: Increase frequency of media replenishment. check_media->action_replenish No action_hplc Action: Perform HPLC stability assay in media. check_purity->action_hplc No end_node Problem Resolved check_purity->end_node  Yes action_aliquot->check_media action_replenish->check_purity action_hplc->end_node

Caption: Troubleshooting flowchart for diminishing inhibitor efficacy.

References

Interpreting unexpected results in Vrt 043198 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vrt 043198.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions.

In Vitro Cell-Based Assays

Issue: Low or No Inhibition of IL-1β/IL-18 Release

Potential CauseRecommended Solution
Inadequate Inflammasome Activation Ensure that both a priming signal (e.g., LPS) to induce pro-IL-1β and pro-IL-18 expression and a specific NLRP3 inflammasome activator (e.g., ATP, nigericin) are used at optimal concentrations and incubation times.
Use of Prodrug (VX-765) Instead of Active Metabolite (this compound) In cell-free or cell lines with low esterase activity, the prodrug VX-765 will not be efficiently converted to the active this compound. Use this compound directly in such in vitro experiments.[1]
Suboptimal Inhibitor Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. IC50 values can vary between cell types.
Incorrect Assay Timing The kinetics of cytokine release can vary. Conduct a time-course experiment to identify the peak of IL-1β/IL-18 secretion in your model system to ensure you are measuring at the optimal time point.
Cell Health and Passage Number Use cells at a low passage number and ensure they are healthy and viable. High-passage or unhealthy cells may not respond consistently to stimuli or inhibitors.

Issue: High Variability Between Replicates or Experiments

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure accurate and consistent cell seeding density across all wells and plates.
Reagent Variability Use the same lot of critical reagents (e.g., this compound, LPS, ATP, media, serum) for a set of experiments to minimize variability.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
Incomplete Washing Steps (ELISA) Ensure thorough and consistent washing of ELISA plates to reduce background signal and variability.
In Vivo Experiments

Issue: Lack of Efficacy or Inconsistent Results

Potential CauseRecommended Solution
Pharmacokinetics of Prodrug (VX-765) VX-765 is a prodrug that is rapidly converted to this compound by plasma and liver esterases.[2] The timing of administration relative to the inflammatory challenge is critical. Optimize the dosing regimen and timing based on the pharmacokinetic profile of VX-765 and the specific animal model.
Route of Administration The route of administration (e.g., oral gavage, intraperitoneal injection) can affect the bioavailability and efficacy of VX-765. Select the most appropriate route for your model and ensure proper administration technique.
Animal Model Variability The inflammatory response can vary between different animal strains and models. Ensure the chosen model is appropriate for studying caspase-1-mediated inflammation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from VX-765?

A1: this compound is the active metabolite of the prodrug VX-765 (also known as Belnacasan).[2] VX-765 is administered in vivo and is rapidly converted by esterases in the plasma and liver to this compound.[2] this compound is a potent and selective inhibitor of caspase-1 and caspase-4.[2][3] For in vitro experiments, it is often recommended to use this compound directly, especially in cell-free systems or cell lines with low esterase activity.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits caspase-1 and caspase-4 by covalently modifying the catalytic cysteine residue in the active site of these enzymes. This inhibition prevents the proteolytic processing of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, thereby blocking their release.

Q3: How selective is this compound for caspase-1 and caspase-4?

A3: this compound is highly selective for caspase-1 and caspase-4 over other caspases. It exhibits 100- to 10,000-fold greater selectivity for caspase-1 compared to apoptotic caspases such as caspase-3, -6, -7, -8, and -9. This high selectivity minimizes off-target effects related to apoptosis.

Q4: Can this compound induce apoptosis?

A4: Due to its high selectivity for inflammatory caspases, this compound has been shown to have little to no activity in cellular models of apoptosis. If you observe significant apoptosis following treatment, it may be due to other factors such as compound purity, high concentrations leading to off-target effects, or other components in the experimental system.

Q5: What are the optimal storage and handling conditions for this compound?

A5: this compound is typically supplied as a solid. It should be stored at -20°C. For experimental use, it is commonly dissolved in a solvent like DMSO to create a stock solution, which should also be stored at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeKiIC50
Caspase-1Enzyme Inhibition0.8 nM0.67 ± 0.55 nM (PBMCs), 1.9 ± 0.80 nM (whole blood)[2]
Caspase-4Enzyme Inhibition0.6 nMNot widely reported
Caspase-3, -6, -7, -8, -9Enzyme Inhibition-100- to 10,000-fold less potent than for Caspase-1

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay (Fluorometric)
  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT).

    • Prepare a stock solution of the fluorogenic caspase-1 substrate Ac-YVAD-AMC in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Procedure :

    • Add recombinant human caspase-1 to each well of a 96-well black microplate.

    • Add the serially diluted this compound to the wells and incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the Ac-YVAD-AMC substrate to each well.

  • Data Acquisition :

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Monitor the kinetic reaction over time.

  • Data Analysis :

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

IL-1β Release Assay in Human PBMCs
  • Cell Preparation :

    • Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

    • Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

  • Inhibitor Treatment and Stimulation :

    • Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.

    • Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to induce pro-IL-1β expression.

    • Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.

  • Sample Collection and Analysis :

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis :

    • Plot the IL-1β concentrations against the this compound concentrations to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Cell Exterior PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 & 2 ASC ASC PRR->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL1b_out Secreted IL-1β IL1b->IL1b_out Secretion IL18 Mature IL-18 Pro_IL18->IL18 IL18_out Secreted IL-18 IL18->IL18_out Secretion Vrt043198 This compound Vrt043198->Casp1 Inhibition

Caption: this compound inhibits Caspase-1 activation in the inflammasome pathway.

Experimental_Workflow start Start seed_cells Seed Cells (e.g., PBMCs) start->seed_cells add_inhibitor Add this compound (Dose-Response) seed_cells->add_inhibitor prime_cells Prime with LPS (Signal 1) add_inhibitor->prime_cells activate_inflammasome Activate with ATP (Signal 2) prime_cells->activate_inflammasome collect_supernatant Collect Supernatant activate_inflammasome->collect_supernatant elisa Quantify IL-1β/IL-18 (ELISA) collect_supernatant->elisa analyze Analyze Data (IC50 Calculation) elisa->analyze end End analyze->end

Caption: General experimental workflow for an in vitro IL-1β release assay.

References

Best practices for using Vrt 043198 in combination with other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vrt 043198. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, particularly in combination with other inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Understanding this compound

This compound is the active metabolite of the prodrug Belnacasan (VX-765). It is a potent and selective inhibitor of inflammatory caspases, primarily caspase-1 and caspase-4.[1] By covalently modifying the catalytic cysteine residue in the active site of these enzymes, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] This targeted mechanism makes it a valuable tool for studying and potentially treating a range of inflammatory and autoimmune diseases.[1]

Key Inhibitory Data for this compound

TargetParameterValueReferences
Caspase-1 (ICE)K_i0.8 nM[2]
Caspase-4K_i0.6 nM[2]
Caspase-1IC_5011.5 nM[3]
IL-1β Release (Human PBMCs)IC_500.67 ± 0.55 nM[2]
IL-1β Release (Human Whole Blood)IC_501.9 ± 0.80 nM[2]

This compound exhibits a high degree of selectivity, being 100- to 10,000-fold more selective for caspase-1 over apoptotic caspases such as caspase-3 and caspases-6 through -9.[2][4]

Signaling Pathway of this compound Action

The diagram below illustrates the canonical NLRP3 inflammasome pathway and the point of intervention by this compound. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound directly inhibits the activity of caspase-1, thereby preventing the release of these potent cytokines.

This compound Inhibition of the NLRP3 Inflammasome Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NF_kB NF-κB Signaling TLR->NF_kB Signal 1: Priming Pro_IL1B_Pro_IL18 Pro-IL-1β & Pro-IL-18 (Transcription) NF_kB->Pro_IL1B_Pro_IL18 NLRP3_Inflammasome NLRP3 Inflammasome (ASC, Pro-caspase-1) Pro_IL1B_Pro_IL18->NLRP3_Inflammasome Caspase_1 Active Caspase-1 NLRP3_Inflammasome->Caspase_1 Signal 2: Activation IL1B_IL18 Mature IL-1β & IL-18 Caspase_1->IL1B_IL18 Cleavage Vrt_043198 This compound Vrt_043198->Caspase_1 Inhibition Inflammation Inflammation IL1B_IL18->Inflammation

This compound inhibits caspase-1, blocking cytokine maturation.

Frequently Asked Questions (FAQs) for Combination Studies

Q1: What is the rationale for combining this compound with other inhibitors?

A1: The primary goal of combining this compound with other inhibitors is to achieve synergistic or additive therapeutic effects. This can be accomplished by:

  • Targeting multiple pathways: Many diseases involve complex signaling networks. By inhibiting both the inflammasome pathway with this compound and another key pathway with a second inhibitor, it's possible to achieve a more potent effect.

  • Overcoming resistance: Tumor cells or pathogens can develop resistance to a single therapeutic agent. A combination therapy can target both the primary pathway and potential resistance mechanisms.

  • Reducing toxicity: By achieving a greater effect with lower doses of each compound in a combination, it may be possible to reduce the overall toxicity and side effects.

Q2: What classes of inhibitors have been successfully combined with this compound's prodrug, VX-765?

A2: Preclinical studies have shown promising results when combining VX-765 with:

  • P2Y12 Receptor Antagonists (e.g., Cangrelor (B105443), Ticagrelor): In models of myocardial infarction, combining VX-765 with these antiplatelet agents resulted in a significant, additive reduction in infarct size.[5]

  • p38 MAPK Inhibitors: In the context of myocardial infarction, combining a caspase-1 inhibitor with a p38 MAPK inhibitor has been suggested to offer enhanced cardioprotection by targeting both inflammatory cytokine production and other downstream stress-activated pathways.

  • Antiretroviral Therapy: In HIV research, it is suggested that combining VX-765 with standard antiretroviral drugs could improve long-term outcomes by reducing chronic inflammation and the size of viral reservoirs.[6][7]

Q3: Are there any known negative interactions when using this compound in combination?

A3: In a Phase 2 clinical trial for epilepsy, the prodrug VX-765 did not show significant interactions with commonly administered antiepilepsy drugs.[8] However, comprehensive data on drug-drug interactions with a wide range of other inhibitors is limited. It is crucial to conduct thorough in vitro and in vivo studies to assess potential antagonistic effects or increased toxicity for any new combination.

Q4: How do I determine if the combination of this compound and another inhibitor is synergistic, additive, or antagonistic?

A4: The interaction between two drugs can be quantified using various models, such as the Bliss independence model or Loewe additivity model. These analyses typically involve generating dose-response matrices for each compound alone and in combination. Specialized software can then be used to calculate synergy scores.

Troubleshooting Guide for Combination Experiments

Problem Possible Cause(s) Recommended Solution(s)
No synergistic or additive effect observed. - Suboptimal concentrations of one or both inhibitors.- The targeted pathways do not have a significant interplay in the experimental model.- One of the inhibitors is not stable under the experimental conditions.- Perform dose-response curves for each inhibitor individually to determine their optimal concentration ranges.- Re-evaluate the biological rationale for the combination in your specific model.- Verify the stability of each compound in your cell culture media or vehicle over the course of the experiment.
Increased cytotoxicity in control (untreated) cells. - Solvent toxicity (e.g., DMSO).- Contamination of cell culture.- Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Perform routine checks for mycoplasma and other contaminants.
High variability between replicate experiments. - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in multi-well plates.- Use a cell counter to ensure consistent cell numbers.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of plates or fill them with sterile media/PBS to minimize evaporation.
Unexpected antagonistic effect. - The two inhibitors have opposing effects on a shared downstream target.- One inhibitor induces the metabolism of the other.- Investigate the known mechanisms of action of both inhibitors to identify potential points of negative crosstalk.- Consider performing pharmacokinetic studies if in vivo antagonism is observed.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay

This protocol outlines a general workflow for assessing the synergistic effects of this compound and a second inhibitor (Inhibitor X) on the viability of a cancer cell line.

Materials:

  • This compound

  • Inhibitor X

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Workflow Diagram:

start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h drug_addition Add serial dilutions of This compound and Inhibitor X (alone and in combination) incubation_24h->drug_addition incubation_72h Incubate for 72 hours drug_addition->incubation_72h viability_assay Perform CellTiter-Glo® viability assay incubation_72h->viability_assay read_plate Read luminescence viability_assay->read_plate data_analysis Analyze data for synergy read_plate->data_analysis end End data_analysis->end

Workflow for in vitro synergy assessment.

Procedure:

  • Cell Seeding: Seed your chosen cancer cell line into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and Inhibitor X in complete cell culture medium.

  • Treatment: Treat the cells with this compound and Inhibitor X, both individually and in a matrix of combinations, for 72 hours. Include vehicle-only controls.

  • Cell Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence data to the vehicle-treated controls. Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores based on models like Bliss independence or Loewe additivity.

Protocol 2: In Vivo Assessment of VX-765 and a P2Y12 Inhibitor in a Myocardial Infarction Model

This protocol is a summary of an in vivo study demonstrating the additive cardioprotective effects of VX-765 and the P2Y12 inhibitor, cangrelor.

Animal Model: Anesthetized rats.

Procedure:

  • Ischemia Induction: A coronary branch is occluded for one hour to induce myocardial ischemia.

  • Drug Administration:

    • A bolus of VX-765 (16 mg/kg) is administered intravenously 30 minutes prior to the onset of ischemia.

    • A bolus of cangrelor (60 µg/kg) is administered intravenously 10 minutes before reperfusion, followed by a continuous infusion.

  • Reperfusion: The coronary occlusion is released, and the heart is reperfused for two hours.

  • Infarct Size Measurement: At the end of the reperfusion period, the hearts are excised, and the infarct size is measured using tetrazolium staining. The area at risk is determined using fluorescent microspheres.

Quantitative Data from Combination Study: VX-765 and P2Y12 Inhibitors

Treatment GroupInfarct Size (% of Area at Risk)Reference
Untreated Control73.7% ± 4.1%[9]
Cangrelor alone43.8% ± 2.4%[9]
VX-765 alone39.6% ± 3.6%[9]
VX-765 + Cangrelor 14.0% ± 2.9% [9]
Ticagrelor alone42.8% ± 3.3%[8]
VX-765 + Ticagrelor 17.5% ± 2.3% [8]

This data demonstrates the significant additive effect of combining the caspase-1 inhibitor VX-765 with P2Y12 inhibitors in reducing myocardial infarct size.[8][9]

For further assistance, please contact our technical support team.

References

Technical Support Center: Controlling for Vrt 043198 Vehicle Effects (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on how to effectively control for the effects of the Vrt 043198 vehicle, primarily Dimethyl Sulfoxide (DMSO), in both in vitro and in vivo experiments. Adherence to these guidelines will enhance the accuracy, reproducibility, and interpretability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it essential when working with this compound dissolved in DMSO?

A vehicle control is a crucial experimental group that is treated with the solvent used to dissolve the experimental compound (in this case, DMSO), but without the compound itself.[1] It is vital because DMSO is not biologically inert and can exert its own effects on cells and organisms.[1][2] The vehicle control allows researchers to differentiate between the biological effects of this compound and any effects caused by the DMSO solvent.[1]

Q2: What is the recommended final concentration of DMSO for in vitro (cell-based) assays?

There is no single universal concentration, as sensitivity to DMSO is highly cell-type dependent.[1][3] However, some general guidelines are:

  • < 0.1% (v/v): Widely considered safe for most cell lines with minimal biological effects.[1][3]

  • 0.1% - 0.5% (v/v): Generally well-tolerated by many cell lines, but it is advisable to test for cytotoxicity.[2][4][5]

  • > 0.5% (v/v): Increased risk of cytotoxicity and other biological effects.[5] Concentrations above 1% often inhibit cell proliferation.[1]

It is strongly recommended to perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line. [6][7]

Q3: How can DMSO affect my experimental results beyond direct cytotoxicity?

DMSO can influence various cellular processes, including:

  • Changes in gene expression and cell differentiation.[2]

  • Alterations in cell signaling pathways.[6]

  • Induction of inflammatory responses.

  • Effects on membrane permeability.

Q4: What are the recommended maximum concentrations of DMSO for in vivo animal studies?

For in vivo studies, it is critical to keep the DMSO concentration as low as possible to avoid systemic toxicity.[2][8]

Administration RouteSpeciesRecommended Max Concentration (% v/v)Notes
Intravenous (IV)General< 10%Higher concentrations can lead to intravascular hemolysis.[9]
Intraperitoneal (IP)Mouse, Rat< 10%Higher concentrations may cause visceral necrosis.[9]
Oral (PO)GeneralAs low as possibleSystemic effects are still possible.

It is also advisable to include an untreated control group in addition to the DMSO vehicle control in in vivo experiments. [8]

Q5: My compound precipitates when I dilute the DMSO stock into my aqueous experimental media. What can I do?

This is a common issue arising from the poor solubility of a compound in the final buffer.[1] Here are some troubleshooting steps:

  • Increase Stock Concentration: If possible, create a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to your media, resulting in a lower final DMSO concentration which can sometimes improve solubility.[1]

  • Gentle Warming: Gently warm the solution, but first verify the temperature stability of your compound.[9]

  • Use of Co-solvents: Consider using a combination of solvents, such as 10% DMSO/10% Tween 80/80% water.[8]

Troubleshooting Guides

Issue 1: The vehicle control (DMSO only) shows a significant biological effect compared to the untreated control.

  • Possible Cause: The DMSO concentration is too high for your specific experimental system.[1]

  • Troubleshooting Steps:

    • Determine the No-Observed-Adverse-Effect Level (NOAEL) for DMSO: Conduct a dose-response experiment with a range of DMSO concentrations in your specific cell line or animal model to identify the highest concentration that does not cause adverse effects.[7]

    • Reduce DMSO Concentration: Adjust your experimental protocol to use a DMSO concentration at or below the determined NOAEL.

Issue 2: High variability and poor reproducibility of results.

  • Possible Cause: DMSO is hygroscopic and readily absorbs water from the atmosphere, which can alter the concentration of your stock solutions over time.[6]

  • Troubleshooting Steps:

    • Proper DMSO Storage: Store DMSO in small, tightly sealed aliquots to minimize exposure to air. The use of desiccants in storage containers is also recommended.[6]

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compounds from stock solutions for each experiment.[6]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration in Cell Culture

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of a specific cell line.

Methodology:

  • Cell Plating: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Also, include an untreated control (medium only).[1]

  • Treatment: Replace the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in at least triplicate.[1]

  • Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).[1]

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the percentage of viable cells at each DMSO concentration.[7]

  • Data Analysis:

    • Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control.

    • Plot the percent viability against the DMSO concentration to identify the highest concentration that does not significantly reduce viability.[1]

Protocol 2: Preparing this compound and Vehicle Controls for In Vitro Experiments

Objective: To correctly prepare this compound and matching DMSO vehicle controls for a cell-based assay.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution.

  • Prepare Working Solutions:

    • This compound Group: Dilute the this compound stock solution in your experimental medium to the final desired concentration. Ensure the final DMSO concentration is below the maximum tolerated level determined in Protocol 1.

    • Vehicle Control Group: Prepare a vehicle control by diluting 100% DMSO in the same experimental medium to the exact same final DMSO concentration as the this compound-treated group.[7]

  • Untreated Control Group (Recommended): Include a group of cells that receives only the experimental medium without any DMSO or this compound.

  • Treatment: Administer the prepared solutions to your cells.

  • Assay and Analysis: Perform your experimental measurements and compare the results from the this compound-treated group to the vehicle control group to determine the specific effect of this compound.

Data Presentation

Table 1: General Guidelines for Final DMSO Concentrations in In Vitro Assays

Final DMSO Concentration (v/v)Expected Effect on Most Cell LinesRecommendation
< 0.1%Minimal to no effect on cell viability or proliferation.[1][3]Ideal for most experiments, especially with sensitive cell lines.
0.1% - 0.5%Generally well-tolerated, but some effects may be observed.[4][5]Test for cytotoxicity and other biological effects in your specific cell line.
> 0.5% - 1.0%Often inhibits proliferation and may cause cytotoxicity.[1]Use with caution and only if necessary for compound solubility. Thoroughly validate.
> 1.0%Significant cytotoxicity is expected.[1]Generally not recommended for cell-based assays.

Table 2: Recommended Maximum DMSO Concentrations for In Vivo Studies

Administration RouteRecommended Max Concentration (% v/v)Potential Adverse Effects of Higher Concentrations
Intravenous (IV)< 10%Intravascular hemolysis.[9]
Intraperitoneal (IP)< 10%Visceral necrosis, generation of heat upon mixing with peritoneal fluid.[9]
Subcutaneous (SC)< 10%Local irritation and inflammation.
Oral (PO)As low as possiblePotential for systemic toxicity and gastrointestinal irritation.

Visualizations

experimental_workflow Experimental Workflow for this compound with Vehicle Control cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis VRT_stock This compound Stock (in 100% DMSO) Treated This compound Treated (Medium + this compound/DMSO) VRT_stock->Treated Dilute DMSO_stock 100% DMSO (Vehicle Stock) Vehicle Vehicle Control (Medium + DMSO) DMSO_stock->Vehicle Dilute to same final concentration as Treated Media Experimental Medium Untreated Untreated Control (Medium Only) Media->Untreated Media->Vehicle Media->Treated Assay Perform Assay Untreated->Assay Vehicle->Assay Treated->Assay Data Data Analysis Assay->Data Compare Treated vs. Vehicle

Caption: Workflow for this compound experiments with appropriate controls.

troubleshooting_logic Troubleshooting Logic for Vehicle Control Issues Start Significant effect in Vehicle Control vs. Untreated? High_Conc DMSO concentration is likely too high. Start->High_Conc Yes No_Effect No significant effect. Proceed with experiment. Start->No_Effect No Run_Dose_Response Action: Run DMSO dose-response to find NOAEL. High_Conc->Run_Dose_Response Lower_Conc Action: Repeat experiment with lower DMSO concentration. Run_Dose_Response->Lower_Conc

Caption: Logic for troubleshooting unexpected vehicle control effects.

References

Optimizing Vrt 043198 delivery in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the delivery of Vrt 043198 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active metabolite of the prodrug Belnacasan (VX-765).[1] It is a potent and selective inhibitor of caspase-1 and caspase-4, which are key enzymes in the inflammatory process.[2] this compound works by blocking the activity of these caspases, which in turn prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] The mechanism involves the formation of a reversible covalent bond with a key cysteine residue in the active site of the enzyme.[1]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for the caspase-1 subfamily. It is reported to be 100 to 10,000 times more selective for caspase-1 compared to other caspases such as caspase-3, -6, -7, -8, and -9.[3][4] This high selectivity minimizes the potential for off-target effects related to apoptosis.[1]

Q3: Is this compound orally bioavailable?

A3: this compound itself is the active metabolite. Its prodrug, VX-765 (Belnacasan), is designed for oral administration and is readily absorbed.[1] Following oral administration, VX-765 is rapidly converted to this compound by esterases in the plasma and liver.[1][3]

Q4: Can this compound be used for central nervous system (CNS) studies?

A4: Yes, this compound is capable of crossing the blood-brain barrier, making it a suitable candidate for research into neuroinflammatory conditions.[1][5]

Troubleshooting Guides

This section provides solutions to common issues encountered during the in vivo delivery of this compound.

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in formulation Low aqueous solubility of the compound.1. Ensure the use of appropriate co-solvents as outlined in the formulation protocols. 2. Gently warm the solution (e.g., in a 37°C water bath) and use sonication to aid dissolution.[5] 3. Prepare fresh formulations before each experiment to minimize the risk of precipitation over time.
Inconsistent or low efficacy in animal models Suboptimal formulation or delivery.1. Verify the accuracy of dose calculations and the final concentration of this compound in the formulation. 2. Ensure proper administration technique (e.g., oral gavage, intraperitoneal injection) to guarantee the full dose is delivered. 3. For oral administration of the prodrug VX-765, ensure adequate time for conversion to the active this compound.[3]
Unexpected toxicity or adverse events Off-target effects or issues with the vehicle.1. Review the literature for known toxicities of the vehicle components at the concentrations being used. 2. Include a vehicle-only control group in your study to differentiate between compound- and vehicle-related effects. 3. While this compound is highly selective, consider the possibility of off-target effects in your specific animal model and perform relevant safety assessments.
Variability in experimental results Inconsistent formulation preparation or dosing.1. Standardize the formulation preparation procedure to ensure batch-to-batch consistency. 2. Ensure all personnel involved in dosing are using the same technique and that dosing volumes are accurate. 3. Minimize freeze-thaw cycles of stock solutions by preparing single-use aliquots.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

Target Inhibitory Constant (Ki) IC50
Caspase-1 (ICE)0.8 nM[5]11.5 nM[7]
Caspase-40.6 nM[5]-
Caspase-3-21,500 nM
Caspase-6-560 nM
Caspase-7-16,000 nM
Caspase-8-100 nM
Caspase-9-1,030 nM
IL-1β release (PBMCs)-0.67 ± 0.55 nM[5]
IL-1β release (Whole Blood)-1.9 ± 0.80 nM[5]

Table 2: In Vivo Formulation Examples for this compound

Protocol Composition Solubility Notes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline4.5 mg/mL (9.36 mM)Requires sonication for a clear solution.[5]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 4.5 mg/mL (9.36 mM)Produces a clear solution.[5]
310% DMSO, 90% Corn Oil≥ 4.5 mg/mL (9.36 mM)Produces a clear solution.[5]

Experimental Protocols

Protocol 1: In Vivo Formulation Preparation

Objective: To prepare a solution of this compound suitable for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Methodology:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • In a sterile conical tube, add the following solvents sequentially:

    • 10% of the final volume with DMSO.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with Saline.

  • After the addition of the organic solvents, add the pre-weighed this compound powder.

  • Vortex the mixture thoroughly until the powder is visibly dispersed.

  • Place the tube in a sonicator water bath and sonicate until the solution is clear. Gentle warming to 37°C can aid dissolution.[5]

  • Visually inspect the solution for any precipitates before administration.

Protocol 2: Oral Gavage Administration of VX-765 in Mice

Objective: To administer the prodrug VX-765 orally to mice for the systemic delivery of this compound.

Materials:

  • VX-765 formulated for oral administration

  • Appropriate animal model (e.g., CD-1 mice)[5]

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

Methodology:

  • Acclimate the animals to handling and the experimental environment.

  • Prepare the VX-765 formulation at the desired concentration.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Measure the correct volume of the formulation into a syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. Ensure the needle does not enter the trachea.

  • Slowly dispense the formulation into the stomach.

  • Withdraw the gavage needle smoothly.

  • Monitor the animal for any signs of distress or adverse reactions post-administration.

Visualizations

Vrt_043198_Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activation & Cytokine Release PAMPs_DAMPs PAMPs/DAMPs PRR PRR (e.g., TLRs) PAMPs_DAMPs->PRR NF_kB NF-κB Activation PRR->NF_kB Pro_IL1b_Pro_IL18 Pro-IL-1β & Pro-IL-18 (Transcription) NF_kB->Pro_IL1b_Pro_IL18 IL1b_IL18 Mature IL-1β & IL-18 Pro_IL1b_Pro_IL18->IL1b_IL18 cleavage NLRP3 NLRP3 Inflammasome Assembly Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalysis Caspase1->Pro_IL1b_Pro_IL18 Vrt_043198 This compound Vrt_043198->Caspase1 inhibits Inflammation Inflammation IL1b_IL18->Inflammation

Caption: this compound inhibits Caspase-1, blocking cytokine maturation.

Experimental_Workflow cluster_0 Preparation cluster_1 Administration & Monitoring cluster_2 Analysis Formulation This compound/VX-765 Formulation Dosing Dosing (e.g., Oral Gavage) Formulation->Dosing Animal_Model Animal Model Selection & Acclimation Animal_Model->Dosing Monitoring Clinical Observation & Sample Collection Dosing->Monitoring PK_Analysis Pharmacokinetic Analysis Monitoring->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Cytokine Levels) Monitoring->PD_Analysis Toxicity Toxicity Assessment Monitoring->Toxicity

Caption: Workflow for in vivo studies of this compound.

Troubleshooting_Logic Start Inconsistent In Vivo Results Check_Formulation Check Formulation (Clarity, Stability) Start->Check_Formulation Precipitate Precipitate Observed? Check_Formulation->Precipitate Optimize_Solubilization Optimize Solubilization (Heat, Sonication) Precipitate->Optimize_Solubilization Yes Check_Dosing Review Dosing Technique & Volume Precipitate->Check_Dosing No Optimize_Solubilization->Check_Formulation Dosing_Issue Dosing Error? Check_Dosing->Dosing_Issue Standardize_Procedure Standardize Dosing Procedure Dosing_Issue->Standardize_Procedure Yes Consider_PKPD Evaluate PK/PD Relationship Dosing_Issue->Consider_PKPD No Standardize_Procedure->Check_Dosing Successful_Outcome Consistent Results Consider_PKPD->Successful_Outcome

Caption: Troubleshooting logic for in vivo experiments.

References

Validation & Comparative

VRT-043198: A Potent and Selective Caspase-1 Inhibitor for Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the validation of VRT-043198's inhibitory effect on caspase-1 activity. This guide provides an objective comparison with alternative inhibitors, supported by experimental data and detailed protocols.

VRT-043198, the active metabolite of the prodrug VX-765 (Belnacasan), is a potent and selective inhibitor of the caspase-1 subfamily of enzymes.[1][2] Caspase-1 plays a critical role in the innate immune response as the effector enzyme of the inflammasome, a multi-protein complex that triggers inflammation in response to pathogens and cellular stress.[3][4][5] Upon activation, caspase-1 cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, driving inflammatory processes.[4][6] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory and autoimmune diseases, making it a key therapeutic target.[3][7] VRT-043198's high potency and selectivity make it a valuable tool for studying caspase-1-mediated inflammation and a promising candidate for therapeutic development.[8]

Comparative Analysis of Caspase-1 Inhibitors

The selection of an appropriate caspase-1 inhibitor is crucial for specific and reliable experimental outcomes. VRT-043198 demonstrates a high degree of selectivity for inflammatory caspases, particularly caspase-1 and caspase-4, over apoptotic caspases.[2][8] This minimizes off-target effects on apoptosis, a critical consideration in cellular studies.[8] The following table provides a comparative overview of the inhibitory potency (IC50/Ki in nM) of VRT-043198 and other commonly used caspase inhibitors against a panel of human caspases. Lower values indicate greater potency.

InhibitorCaspase-1Caspase-3Caspase-4Caspase-5Caspase-8Caspase-9Reference
VRT-043198 0.204 nM (IC50) >10,000 nM (IC50) 14.5 nM (IC50) 10.6 nM (IC50) 3.3 nM (IC50) 5.07 nM (IC50) [9][10]
0.8 nM (Ki) 0.6 nM (Ki) [1][2][11]
Pralnacasan (VX-740)1.4 nM (Ki)-----[12]
Emricasan (IDN-6556)0.4 nM (IC50)2 nM (IC50)--6 nM (IC50)0.3 nM (IC50)[13][14]
Ac-YVAD-CHO0.76 nM (Ki)>10,000 nM (Ki)163-970 nM (Ki)163-970 nM (Ki)163-970 nM (Ki)163-970 nM (Ki)[15][16][17]

Signaling Pathways and Experimental Workflows

To understand the context of VRT-043198's action, it is essential to visualize the caspase-1 signaling pathway and the experimental workflow for its validation.

Caspase1_Signaling_Pathway Canonical Inflammasome Signaling Pathway cluster_activation Inflammasome Activation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Sensor (e.g., NLRP3) Sensor (e.g., NLRP3) PAMPs/DAMPs->Sensor (e.g., NLRP3) Signal 1 & 2 ASC ASC Sensor (e.g., NLRP3)->ASC recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 recruits Active Caspase-1 Active Caspase-1 Pro-caspase-1->Active Caspase-1 auto-cleavage Mature IL-1β Mature IL-1β Active Caspase-1->Mature IL-1β cleaves Mature IL-18 Mature IL-18 Active Caspase-1->Mature IL-18 cleaves Pro-IL-1β Pro-IL-1β Pro-IL-1β->Mature IL-1β Pro-IL-18 Pro-IL-18 Pro-IL-18->Mature IL-18 Inflammation Inflammation Mature IL-1β->Inflammation Mature IL-18->Inflammation VRT043198 VRT-043198 VRT043198->Active Caspase-1 inhibits

Caption: Canonical Inflammasome Signaling Pathway and the inhibitory action of VRT-043198 on active caspase-1.

Experimental_Workflow Workflow for Validating Caspase-1 Inhibition cluster_preparation Preparation cluster_treatment Treatment & Activation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., THP-1 monocytes) Differentiation Differentiation with PMA Cell_Culture->Differentiation Priming Priming with LPS (Signal 1) Differentiation->Priming Inhibitor_Incubation Incubate with VRT-043198 (or alternative inhibitor) Priming->Inhibitor_Incubation Inflammasome_Activation Inflammasome Activation (e.g., ATP, Nigericin (B1684572) - Signal 2) Inhibitor_Incubation->Inflammasome_Activation Sample_Collection Collect Cell Supernatant/Lysate Inflammasome_Activation->Sample_Collection Caspase_Activity_Assay Caspase-1 Activity Assay (Fluorometric or Luminescence) Sample_Collection->Caspase_Activity_Assay Cytokine_Measurement IL-1β/IL-18 Measurement (ELISA) Sample_Collection->Cytokine_Measurement Data_Analysis Data Analysis (IC50 determination) Caspase_Activity_Assay->Data_Analysis Cytokine_Measurement->Data_Analysis

Caption: A generalized experimental workflow for validating the inhibitory effect of compounds on caspase-1 activity.

Experimental Protocols

Validating the inhibitory effect of VRT-043198 on caspase-1 requires robust and reproducible experimental protocols. Below are detailed methodologies for commonly used in vitro assays.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic caspase-1 substrate.

1. Reagents and Materials:

  • Recombinant human caspase-1

  • VRT-043198 and other inhibitors of interest

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Prepare serial dilutions of VRT-043198 and other inhibitors in the assay buffer.

  • Add 50 µL of the diluted inhibitors to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add 50 µL of recombinant caspase-1 solution to each well and incubate for 15-30 minutes at 37°C.

  • Initiate the reaction by adding 100 µL of the caspase-1 substrate solution to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) kinetically over 30-60 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.[18]

Cell-Based Caspase-1 Activity Assay (Luminescence)

This assay measures caspase-1 activity in a cellular context.

1. Reagents and Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for priming

  • Inflammasome activator (e.g., ATP or nigericin)

  • VRT-043198 and other inhibitors

  • Caspase-Glo® 1 Inflammasome Assay kit

  • 96-well white microplate

  • Luminometer

2. Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.[15]

  • Prime the differentiated macrophages with LPS (e.g., 0.5-1 µg/mL) for 3-4 hours to upregulate pro-caspase-1 and pro-IL-1β.[15]

  • Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of VRT-043198 or other inhibitors. Incubate for 1 hour.

  • Activate the inflammasome by adding an activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) and incubate for the desired time (e.g., 1-2 hours).

  • Add the Caspase-Glo® 1 reagent to each well, mix, and incubate at room temperature for 1 hour.[19][20]

  • Measure the luminescence using a luminometer.

  • To confirm specificity, parallel experiments can be performed in the presence of the specific caspase-1 inhibitor Ac-YVAD-CHO, which is often included in commercial kits.[19][20]

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

The experimental data strongly support VRT-043198 as a highly potent and selective inhibitor of caspase-1. Its superior selectivity profile compared to pan-caspase inhibitors like Emricasan makes it an invaluable tool for specifically dissecting the role of the inflammasome and caspase-1 in various physiological and pathological processes. For researchers in immunology, inflammation, and drug discovery, VRT-043198 offers a reliable and specific means to modulate caspase-1 activity both in vitro and in vivo. The provided protocols and workflows offer a solid foundation for the validation and application of this and other caspase-1 inhibitors in a research setting.

References

In Vitro Potency Showdown: VRT-043198 Emerges as the Active Form of VX-765 in Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of inhibitor potency is paramount. This guide provides a detailed comparison of the in vitro efficacy of VRT-043198 and its prodrug, VX-765 (Belnacasan), in the inhibition of caspase-1, a key mediator of inflammation.

VRT-043198 is the biologically active metabolite of VX-765, a prodrug designed for oral bioavailability.[1] In vitro, VX-765 is converted to VRT-043198 by plasma and liver esterases.[1][2] This conversion is essential for its inhibitory activity, as VRT-043198 is the molecule that directly interacts with and inhibits the caspase-1 enzyme.[1][3]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key in vitro potency data for VRT-043198 and VX-765. It is important to note that the inhibitory activity attributed to VX-765 in cellular assays is a result of its conversion to VRT-043198.

CompoundTargetAssay TypePotency (Ki)Potency (IC50)Reference(s)
VRT-043198 Caspase-1 (ICE)Enzyme Inhibition0.8 nM0.2 nM[1]
Caspase-4Enzyme Inhibition< 0.6 nM-[4][5]
IL-1β release (PBMCs)Cellular Assay-0.67 µM[4]
IL-1β release (Whole Blood)Cellular Assay-1.9 µM[4]
VX-765 IL-1β release (PBMCs from FCAS patients)Cellular Assay-0.99 ± 0.29 µM[5]
IL-1β release (PBMCs from healthy controls)Cellular Assay-1.10 ± 0.61 µM[5]

VRT-043198 demonstrates high potency against caspase-1 and caspase-4, with Ki values in the sub-nanomolar range.[4][5][6] Its selectivity is noteworthy, showing 100- to 10,000-fold greater inhibition of the caspase-1 subfamily compared to other caspases such as caspase-3, -6, -7, -8, and -9.[6][7] This selectivity for inflammatory caspases makes it a valuable tool for studying inflammation while minimizing effects on apoptosis.[8]

Mechanism of Action: The Caspase-1 Signaling Pathway

VRT-043198 acts as a potent and selective inhibitor of the caspase-1 subfamily of caspases through covalent modification of the catalytic cysteine residue within the enzyme's active site.[1][2] This action blocks the proteolytic maturation and subsequent release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1]

Caspase1_Pathway Caspase-1 Signaling Pathway and Inhibition cluster_inflammasome Inflammasome Complex cluster_cytokines Pro-inflammatory Cytokines Pro-caspase-1 Pro-caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) autocatalysis ASC ASC ASC->Pro-caspase-1 recruits NLRP3 NLRP3 NLRP3->ASC recruits Pro-IL-1β Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Pro-IL-18 Pro-IL-18 IL-18 IL-18 Pro-IL-18->IL-18 Inflammation Inflammation IL-1β->Inflammation promotes IL-18->Inflammation promotes PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->NLRP3 activates Caspase-1 (active)->Pro-IL-1β cleaves Caspase-1 (active)->Pro-IL-18 cleaves VRT-043198 VRT-043198 VRT-043198->Caspase-1 (active) inhibits

Fig. 1: Inhibition of the Caspase-1 signaling pathway by VRT-043198.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are representative protocols for key in vitro assays used to determine the potency of caspase inhibitors.

Caspase-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on purified caspase-1 enzyme activity.

Materials:

  • Purified active human caspase-1 enzyme

  • Caspase-1 substrate, e.g., Ac-YVAD-pNA (acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide) or Ac-WEHD-AMC (acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amino-4-methylcoumarin)

  • Assay buffer: 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM DTT, and 5% (v/v) DMSO

  • Test compounds (VRT-043198)

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a dilution series of the test compound in the assay buffer.

  • In a 96-well plate, add the purified caspase-1 enzyme to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Incubate the enzyme and compound mixture for a pre-determined time (e.g., 10-30 minutes) at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding the caspase-1 substrate to each well.

  • Monitor the rate of substrate hydrolysis by measuring the absorbance (for pNA substrates) or fluorescence (for AMC substrates) over time using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve. Ki values can be determined using competitive inhibition models.[3]

Cellular Assay for IL-1β Release in PBMCs

Objective: To measure the ability of a compound to inhibit the release of IL-1β from peripheral blood mononuclear cells (PBMCs) stimulated with an inflammatory agent.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640)

  • Lipopolysaccharide (LPS)

  • Test compounds (VRT-043198 or VX-765)

  • ELISA kit for human IL-1β

  • 96-well cell culture plates

  • Centrifuge

Procedure:

  • Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Plate the PBMCs in 96-well cell culture plates at a desired density.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes).[4][5]

  • Stimulate the cells with LPS to induce inflammasome activation and IL-1β production.

  • Incubate the plates for a suitable period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Centrifuge the plates to pellet the cells and collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow In Vitro IL-1β Release Assay Workflow Isolate PBMCs Isolate PBMCs Plate PBMCs Plate PBMCs Isolate PBMCs->Plate PBMCs Pre-treat with Compound Pre-treat with Compound Plate PBMCs->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Measure IL-1β (ELISA) Measure IL-1β (ELISA) Collect Supernatant->Measure IL-1β (ELISA) Data Analysis (IC50) Data Analysis (IC50) Measure IL-1β (ELISA)->Data Analysis (IC50)

Fig. 2: Workflow for determining the IC50 of inhibitors on IL-1β release.

References

Comparative Analysis of Caspase-1 Inhibitors: VRT-043198 versus Pralnacasan (VX-740)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent caspase-1 inhibitors, VRT-043198 and Pralnacasan (VX-740). The information presented is collated from experimental data to assist researchers in making informed decisions for their anti-inflammatory research.

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1] It functions as the effector enzyme within multi-protein complexes called inflammasomes.[2][3] Upon activation by various stimuli, the inflammasome facilitates the auto-activation of pro-caspase-1, which then proteolytically cleaves the precursors of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[1][4] These cytokines are potent mediators of inflammation, making caspase-1 a key therapeutic target for a range of inflammatory diseases.[5][6]

VRT-043198 and Pralnacasan (VX-740) are both potent, reversible inhibitors of caspase-1 that have been evaluated for their therapeutic potential.[5][7][8] VRT-043198 is the active metabolite of the orally bioavailable prodrug VX-765 (Belnacasan).[7][9][10] Pralnacasan (VX-740) is also an orally active, non-peptide inhibitor of caspase-1.[11][12] Both compounds act through the covalent modification of the catalytic cysteine residue in the active site of caspase-1.[5][7]

Quantitative Data Comparison

The following tables summarize the in vitro potency and cellular activity of VRT-043198 and Pralnacasan based on available experimental data.

Table 1: Biochemical Potency Against Caspase-1

CompoundTargetParameterValue (nM)
VRT-043198 Caspase-1K_i0.8[9][13]
Caspase-1IC_5011.5[7]
Caspase-1IC_500.204[14]
Pralnacasan (VX-740) Caspase-1 (ICE)K_i1.4[11][12]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Selectivity Profile of VRT-043198

Caspase TargetParameterValue (nM)Selectivity (fold vs Caspase-1 K_i of 0.8 nM)
Caspase-4K_i0.6[9]~1.3
Caspase-3K_i21,50026,875
Caspase-6K_i560700
Caspase-7K_i16,00020,000
Caspase-8K_i100125
Caspase-9K_i1,0301,287.5

VRT-043198 exhibits 100- to 10,000-fold selectivity against caspases-3 and -6 through -9.[9]

Table 3: Cellular Activity

CompoundCell Line / SystemMeasured EndpointValue (nM)
VRT-043198 Human PBMCsIL-1β Release (IC_50)0.67 ± 0.55[9][15]
Human Whole BloodIL-1β Release (IC_50)1.9 ± 0.80[9]
Pralnacasan (VX-740) THP-1 cellsInhibition of ICE (IC_50)120[11][16]

Signaling Pathway and Mechanism of Action

Caspase-1 is activated within the inflammasome complex, a key component of the innate immune system. The diagram below illustrates the canonical NLRP3 inflammasome pathway and the point of inhibition by VRT-043198 and Pralnacasan.

G cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_cytokines Extracellular Space PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1: Priming NFkB NF-κB Activation TLR4->NFkB DNA DNA NFkB->DNA Translocation NLRP3_gene NLRP3, pro-IL-1β, pro-IL-18 Transcription NLRP3 NLRP3 NLRP3_gene->NLRP3 Translation proIL1b Pro-IL-1β NLRP3_gene->proIL1b Translation proIL18 Pro-IL-18 NLRP3_gene->proIL18 Translation Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Signal 2: Activation ASC ASC ASC->Inflammasome Signal 2: Activation proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Signal 2: Activation Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalytic Cleavage Casp1->proIL1b Cleavage Casp1->proIL18 Cleavage IL1b Mature IL-1β proIL1b->IL1b IL18 Mature IL-18 proIL18->IL18 Inhibitors VRT-043198 Pralnacasan (VX-740) Inhibitors->Casp1 Inhibition DNA->NLRP3_gene Transcription Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: NLRP3 inflammasome pathway and caspase-1 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

1. In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This biochemical assay determines the direct inhibitory effect of a compound on recombinant caspase-1 activity.[15][17]

  • Materials:

    • Recombinant human caspase-1

    • Caspase assay buffer

    • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)

    • Test compounds (VRT-043198 or Pralnacasan)

    • 96-well black microplate

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of the test compounds in caspase assay buffer.

    • In a 96-well plate, add the diluted compounds to respective wells. Include wells for a positive control (a known caspase-1 inhibitor) and a vehicle control (e.g., DMSO).

    • Add recombinant caspase-1 enzyme to all wells except for the background control wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the caspase-1 substrate to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes using an excitation wavelength of 400 nm and an emission wavelength of 505 nm for the AFC substrate.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

2. IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay measures the ability of an inhibitor to block caspase-1 activity within a cellular context, thereby preventing the release of mature IL-1β.[9][15]

  • Materials:

    • Isolated human PBMCs

    • Complete RPMI-1640 medium

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (VRT-043198 or Pralnacasan)

    • 96-well cell culture plates

    • Human IL-1β ELISA kit

  • Protocol:

    • Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

    • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour at 37°C in a CO2 incubator.

    • Stimulation: Prime the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 4 hours) to induce the expression of pro-IL-1β and NLRP3.

    • Activation: Add a second stimulus, such as ATP or nigericin, to activate the NLRP3 inflammasome and subsequent caspase-1 processing of pro-IL-1β.

    • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Plot the IL-1β concentrations against the inhibitor concentrations and determine the IC50 value.

Experimental Workflow

The following diagram outlines a general workflow for the evaluation of caspase-1 inhibitors.

G start Start: Compound Synthesis biochem_assay Biochemical Assay: In Vitro Caspase-1 Inhibition (IC50, Ki determination) start->biochem_assay selectivity Selectivity Profiling: Assay against other Caspases (e.g., Caspase-3, -8, -9) biochem_assay->selectivity cell_based Cell-Based Assay: IL-1β / IL-18 Release (e.g., in PBMCs, THP-1 cells) selectivity->cell_based in_vivo In Vivo Model: Animal models of inflammation (e.g., Arthritis, Sepsis) cell_based->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd end End: Lead Optimization / Clinical Candidate pk_pd->end

Caption: General workflow for caspase-1 inhibitor evaluation.

Summary and Conclusion

Both VRT-043198 and Pralnacasan (VX-740) are potent inhibitors of caspase-1. VRT-043198, the active metabolite of VX-765, demonstrates slightly greater potency in biochemical assays with a sub-nanomolar K_i value.[9] Data also indicates high selectivity for VRT-043198 against other caspases involved in apoptosis, which is a desirable characteristic for an anti-inflammatory therapeutic.[9]

Pralnacasan has also shown efficacy in preclinical models of osteoarthritis and rheumatoid arthritis.[8][11][18] However, its clinical development was halted due to liver toxicity observed in long-term animal studies.[6][19] The development of VX-765 (the prodrug of VRT-043198) was also terminated, reportedly due to liver toxicity.[19]

Despite the challenges faced in clinical development, the targeted inhibition of caspase-1 remains a promising strategy for the treatment of a wide array of inflammatory diseases. The data and protocols presented in this guide offer a comparative framework for researchers investigating the roles of caspase-1 in disease and exploring novel inhibitors with improved safety and efficacy profiles.

References

A Head-to-Head Comparison of Vrt-043198 and Ac-YVAD-CHO: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory research and drug development, the inhibition of caspase-1, a key enzyme in the maturation of pro-inflammatory cytokines IL-1β and IL-18, is of paramount importance. Among the arsenal (B13267) of available inhibitors, Vrt-043198 and Ac-YVAD-CHO are two widely utilized compounds. This guide provides an objective, data-driven comparison of their performance, mechanism of action, and experimental utility for researchers, scientists, and drug development professionals.

Executive Summary

Vrt-043198, the active metabolite of the prodrug VX-765 (Belnacasan), is a potent, selective, and cell-permeable inhibitor of the caspase-1 subfamily of caspases.[1][2] Ac-YVAD-CHO is a synthetic tetrapeptide aldehyde that also acts as a potent and reversible inhibitor of caspase-1.[3][4] While both are effective tools for studying inflammation, they exhibit key differences in their chemical nature, mechanism, and selectivity profile that make them suitable for different experimental contexts.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for Vrt-043198 and Ac-YVAD-CHO, providing a direct comparison of their inhibitory potency and selectivity.

InhibitorTarget Caspase(s)Kᵢ (nM)IC₅₀ (nM)Selectivity ProfileKey Features
Vrt-043198 Caspase-1, Caspase-40.8 (Caspase-1), 0.6 (Caspase-4)[1]11.5 (Caspase-1)[5], 0.67 (PBMC IL-1β release)[1]Exhibits 100- to 10,000-fold selectivity against caspases-3, -6, -7, -8, and -9.[1][6]Active metabolite of the orally bioavailable prodrug VX-765.[2][7] Forms a reversible covalent bond with the catalytic cysteine.[2] Blood-brain barrier permeable.[1]
Ac-YVAD-CHO Caspase-10.76 (Human), 3.0 (Mouse)[8][9]700 (Human IL-1β release)[10]Selective for caspase-1 over caspases-2, -3, -6, and -7 (Kᵢ >10,000 nM).[8][10] Shows some cross-reactivity with caspase-4 and -5 (Kᵢ = 163-970 nM).[8][10]Synthetic tetrapeptide aldehyde mimicking the caspase-1 cleavage site in pro-IL-1β.[3][11] Reversible inhibitor.[3] Cell-permeable due to N-terminal acetylation.[11]

Mechanism of Action

Both inhibitors target the active site of caspase-1, but through slightly different chemical interactions.

Vrt-043198 functions as a potent electrophile.[5] The prodrug, VX-765, is cleaved by esterases to yield Vrt-043198, which possesses an aldehyde functionality.[5][12] This aldehyde is attacked by the nucleophilic thiol group of the catalytic cysteine residue in the active site of caspase-1, forming a stable, reversible thiohemiacetal adduct.[2] This covalent modification blocks the enzyme's catalytic activity.[2]

Ac-YVAD-CHO is a competitive, reversible inhibitor.[3] The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the natural cleavage site for caspase-1 in its substrates, such as pro-IL-1β.[3] The C-terminal aldehyde group forms a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site, thereby blocking its function.[3][13]

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided.

G Inflammasome Signaling Pathway and Inhibition cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation & Assembly cluster_2 Effector Phase PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription Pro_IL1B_NLRP3 Pro-IL-1β & Inactive NLRP3 Transcription->Pro_IL1B_NLRP3 Activation_Signal Activation Signal (e.g., ATP, Nigericin) NLRP3_Inflammasome NLRP3 Inflammasome Assembly Activation_Signal->NLRP3_Inflammasome Pro_Casp1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Casp1 Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalysis Pro_IL1B Pro-IL-1β Active_Casp1->Pro_IL1B Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 GasderminD Gasdermin D Active_Casp1->GasderminD Mature_IL1B Mature IL-1β Pro_IL1B->Mature_IL1B Cleavage Mature_IL18 Mature IL-18 Pro_IL18->Mature_IL18 Cleavage Pyroptosis Pyroptosis GasderminD->Pyroptosis Cleavage Inhibitor Vrt-043198 or Ac-YVAD-CHO Inhibitor->Active_Casp1 Inhibition

Caption: Inhibition of the canonical NLRP3 inflammasome pathway by Vrt-043198 and Ac-YVAD-CHO.

G Experimental Workflow: Caspase-1 Activity Assay cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Assay and Data Analysis Cell_Culture Culture THP-1 monocytes Differentiation Differentiate with PMA Cell_Culture->Differentiation Priming Prime with LPS (Signal 1) Differentiation->Priming Inhibitor_Treatment Treat with Vrt-043198 or Ac-YVAD-CHO Priming->Inhibitor_Treatment Activation Activate with Nigericin (B1684572)/ATP (Signal 2) Inhibitor_Treatment->Activation Collect_Supernatant Collect Cell Supernatant Activation->Collect_Supernatant Lyse_Cells Lyse Cells Activation->Lyse_Cells Add_Substrate Add Fluorogenic Caspase-1 Substrate (e.g., Ac-YVAD-AFC) Collect_Supernatant->Add_Substrate Lyse_Cells->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em: ~400/~505 nm) Incubate->Measure_Fluorescence Data_Analysis Calculate % Inhibition Measure_Fluorescence->Data_Analysis

Caption: A generalized experimental workflow for assessing caspase-1 inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are protocols for a biochemical caspase-1 activity assay and a cell-based IL-1β release assay.

Biochemical Caspase-1 Activity Assay

This assay directly measures the ability of an inhibitor to block the activity of recombinant caspase-1.[4]

Principle: Active caspase-1 cleaves a specific fluorogenic substrate, such as Ac-YVAD-AFC (7-amino-4-trifluoromethyl coumarin). The cleavage releases free AFC, which fluoresces upon excitation at approximately 400 nm, with an emission maximum around 505 nm.[4][14] The rate of fluorescence increase is proportional to caspase-1 activity, and its reduction in the presence of an inhibitor allows for the determination of inhibitory potency.

Methodology:

  • Reagent Preparation:

    • Prepare a 1X Caspase Assay Buffer.[14]

    • Reconstitute recombinant human caspase-1 to a working concentration in the assay buffer. Keep on ice.[14]

    • Prepare a stock solution of the fluorogenic substrate Ac-YVAD-AFC in DMSO. Dilute to the final working concentration in assay buffer just before use.[14]

    • Prepare serial dilutions of Vrt-043198 and Ac-YVAD-CHO in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 5 µL of the diluted caspase-1 enzyme.[14]

    • Add 5 µL of the inhibitor dilutions or solvent control to the wells.[14]

    • Include "background" wells containing only the assay buffer.[14]

    • Incubate the plate for 10 minutes at room temperature.[14]

    • Initiate the reaction by adding 10 µL of the diluted Caspase-1 substrate to all wells.[14]

    • Cover the plate and incubate for 1-2 hours at room temperature, protected from light.[14]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[14]

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell-Based IL-1β Release Assay

This assay assesses the ability of an inhibitor to block the secretion of IL-1β from cultured cells following inflammasome activation.[4]

Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells, providing a robust model for studying the inflammasome.[4][10] A two-signal model is employed for activation: a priming signal (e.g., LPS) upregulates the expression of pro-IL-1β and NLRP3, and an activation signal (e.g., nigericin or ATP) triggers inflammasome assembly and caspase-1 activation, leading to the processing and secretion of mature IL-1β.[4][10] The amount of secreted IL-1β in the cell culture supernatant can be quantified using an ELISA.

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.[4]

    • Seed cells into 96-well plates and differentiate into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 20-100 ng/mL for 24-48 hours).[4][10]

  • Inflammasome Activation and Inhibition:

    • Prime the differentiated THP-1 cells with LPS (e.g., 0.5-1 µg/mL) for 3-4 hours.[10]

    • Pre-incubate the cells with various concentrations of Vrt-043198 or Ac-YVAD-CHO for 1 hour.

    • Activate the inflammasome by adding a second signal, such as nigericin or ATP, for the appropriate duration.

  • Quantification of IL-1β:

    • Centrifuge the plate to pellet the cells and collect the culture supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.

    • Determine the concentration of IL-1β in each sample from the standard curve.

    • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated, activated control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

Both Vrt-043198 and Ac-YVAD-CHO are potent and valuable inhibitors of caspase-1 for in vitro and in vivo research. Vrt-043198, as the active form of an orally available prodrug, offers high potency and selectivity, with the added advantage of blood-brain barrier permeability, making it a strong candidate for in vivo studies. Ac-YVAD-CHO, a classic peptide-based inhibitor, is a highly specific and widely used tool for in vitro studies of the inflammasome pathway. The choice between these two inhibitors will ultimately depend on the specific experimental needs, including the desired model system (in vitro vs. in vivo), the required selectivity profile, and considerations of cell permeability and stability. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their studies on inflammation and caspase-1-mediated diseases.

References

How does Vrt 043198's selectivity compare to other caspase inhibitors?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the life sciences, the precise inhibition of specific caspases is crucial for dissecting cellular pathways and developing targeted therapeutics. Vrt 043198, the active metabolite of the prodrug VX-765 (Belnacasan), has emerged as a potent and highly selective inhibitor of inflammatory caspases. This guide provides a detailed comparison of this compound's selectivity against other caspase inhibitors, supported by quantitative data and experimental protocols.

High Selectivity for Inflammatory Caspases

This compound distinguishes itself through its remarkable selectivity for caspase-1 and caspase-4, key mediators of the inflammatory response.[1][2] This specificity is critical for avoiding off-target effects, particularly the unintended induction of apoptosis, which is regulated by other caspases. The inhibitor acts by covalently modifying the catalytic cysteine residue within the active site of these enzymes, effectively blocking the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3]

The selectivity of this compound is significantly higher compared to many other caspase inhibitors, with a reported 100- to 10,000-fold greater affinity for caspase-1 and caspase-4 over apoptotic caspases such as caspase-3, -6, -7, -8, and -9.[1]

Quantitative Comparison of Caspase Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50 and Ki values) of this compound and other representative caspase inhibitors against a panel of human caspases. Lower values indicate greater potency.

InhibitorCaspase-1Caspase-3Caspase-4Caspase-5Caspase-6Caspase-7Caspase-8Caspase-9
This compound (2b) 0.204 nM (IC50)>10,000 nM (IC50)14.5 nM (IC50)10.6 nM (IC50)≥10,000 nM (IC50)>10,000 nM (IC50)3.1 nM (IC50)5.07 nM (IC50)
0.8 nM (Ki)[1][4]0.6 nM (Ki)[1][4]
VX-765 1 µM (IC50)1 µM (IC50)4 µM (IC50)
Ac-LESD-CMK 5.67 µM (IC50)50 nM (IC50)12 µM (IC50)
z-LEHD-FMK 0.70 nM (IC50)1.5 µM (IC50)
z-IETD-FMK 350 nM (IC50)3.7 µM (IC50)
Z-VAD-FMK Low nMLow nMLow nMLow nMLow nMLow nMLow nMLow nM
Emricasan (IDN-6556) PotentPotentPotentPotentPotentPotentPotentPotent

Note: Data for this compound (2b) and other compounds are compiled from multiple sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions. Z-VAD-FMK and Emricasan are pan-caspase inhibitors and show broad, potent inhibition across most caspases.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the inflammasome signaling pathway and a typical experimental workflow for assessing caspase inhibition.

Inflammasome_Pathway cluster_cell Macrophage PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 NFkB NF-κB Signaling TLR->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Pro_IL18 Pro-IL-18 NFkB->Pro_IL18 IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1b Casp1->Pro_IL18 Vrt043198 This compound Vrt043198->Casp1 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Caspase_Inhibition_Assay cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Caspase - Fluorogenic Substrate - Inhibitor (this compound) - Assay Buffer start->prepare_reagents dispense_inhibitor Dispense Serially Diluted Inhibitor into Microplate prepare_reagents->dispense_inhibitor add_caspase Add Recombinant Caspase Enzyme dispense_inhibitor->add_caspase incubate1 Incubate at Room Temperature add_caspase->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) incubate2->measure_fluorescence analyze_data Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Value measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a fluorometric caspase inhibition assay.

Experimental Protocols

The determination of caspase inhibition is typically performed using an in vitro enzymatic assay. The following is a generalized protocol for a fluorometric assay used to determine the IC50 values of caspase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific caspase enzyme.

Materials:

  • Purified, recombinant human caspase enzyme (e.g., Caspase-1, Caspase-3, etc.)

  • Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3)

  • Test inhibitor (e.g., this compound)

  • Assay Buffer (typically contains HEPES or PIPES, NaCl, EDTA, DTT, and CHAPS)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in assay buffer. A typical starting concentration might be 10 µM, followed by 10-fold serial dilutions. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Assay Setup: To the wells of a 96-well microplate, add the following in order:

    • Assay Buffer

    • Diluted inhibitor or vehicle control

    • Recombinant caspase enzyme

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic caspase substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 380/460 nm). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal curve) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

This detailed comparison highlights the superior selectivity of this compound for inflammatory caspases, making it an invaluable tool for research into inflammatory diseases and a promising candidate for therapeutic development. The provided experimental framework allows for the reproducible assessment of this and other caspase inhibitors.

References

A Head-to-Head Comparison of Vrt 043198 and MCC950 for NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver in a wide array of inflammatory diseases. Its central role in orchestrating inflammation has led to the development of numerous inhibitory compounds. This guide provides an objective comparison of two prominent inhibitors, Vrt 043198 and MCC950, focusing on their distinct mechanisms of action, performance data, and the experimental protocols for their evaluation.

Executive Summary

This compound (the active metabolite of Belnacasan/VX-765) and MCC950 represent two distinct strategies for targeting the NLRP3 inflammasome pathway. MCC950 is a potent and highly specific direct inhibitor of the NLRP3 protein itself, preventing a crucial activation step. In contrast, this compound acts downstream by inhibiting caspase-1 and caspase-4, the effector enzymes responsible for the maturation of pro-inflammatory cytokines. The choice between these inhibitors is contingent on the specific research question, with MCC950 being ideal for studying the direct consequences of NLRP3 inhibition and this compound for investigating the roles of inflammatory caspases.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and MCC950 lies in their molecular targets within the NLRP3 inflammasome signaling cascade.

MCC950: The Upstream Gatekeeper

MCC950 directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain.[1][2][3] This interaction prevents ATP hydrolysis, a critical step for the conformational changes required for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[3][4] By locking NLRP3 in an inactive state, MCC950 effectively halts the entire downstream signaling cascade, preventing the activation of caspase-1 and the subsequent release of IL-1β and IL-18.[1][2][3]

This compound: The Downstream Effector Blockade

This compound, the active form of the prodrug Belnacasan (VX-765), is a potent inhibitor of caspase-1 and, to a lesser extent, caspase-4.[5][6][7] Caspase-1 is the terminal enzyme in the canonical NLRP3 inflammasome pathway, responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, active forms.[7] By inhibiting caspase-1, this compound prevents the release of these key pro-inflammatory cytokines, thereby dampening the inflammatory response.[5] It is important to note that this compound does not inhibit the assembly of the NLRP3 inflammasome itself but rather blocks the activity of its downstream effector.[8]

Performance Data: A Comparative Analysis

Direct head-to-head comparisons of the potency of this compound and MCC950 in the same experimental systems are limited in the published literature. The following tables summarize available quantitative data from various sources to provide a comparative overview.

Table 1: In Vitro Potency (IC50)

InhibitorTargetCell TypeStimulusEndpointIC50Reference(s)
MCC950 NLRP3Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATPIL-1β Release~7.5 nM[2][5]
Human Monocyte-Derived Macrophages (HMDMs)LPS + ATPIL-1β Release~8.1 nM[2]
Human Peripheral Blood Mononuclear Cells (PBMCs)LPS + NigericinIL-1β Release~41.3 nM[9]
This compound Caspase-1/4Human Peripheral Blood Mononuclear Cells (PBMCs)LPSIL-1β Release0.67 ± 0.55 nM[5]
Human Whole BloodLPSIL-1β Release1.9 ± 0.80 nM[5]
Purified Caspase-1 Enzyme-Enzymatic Activity11.5 nM

Note: IC50 values can vary significantly based on experimental conditions, including cell type, stimulus, and assay format. The data presented is for comparative purposes and is collated from different studies.

A study directly comparing the two inhibitors in bronchoalveolar lavage (BAL) cells from patients with idiopathic pulmonary fibrosis found that both MCC950 and VX-765 (the prodrug of this compound) suppressed IL-1β production by over 90%, indicating high efficacy for both in this ex vivo model.

Signaling Pathway and Inhibition Diagrams

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the distinct points of inhibition for MCC950 and this compound.

NLRP3_Pathway NLRP3 Inflammasome Signaling Pathway cluster_activation Activation Signals cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates K+ efflux K+ efflux K+ efflux->NLRP3 ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1beta Pro-IL-1beta Caspase-1->Pro-IL-1beta Cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleaves IL-1beta IL-1beta Pro-IL-1beta->IL-1beta Inflammation Inflammation IL-1beta->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 IL-18->Inflammation MCC950 MCC950 MCC950->NLRP3 Inhibits Vrt043198 Vrt043198 Vrt043198->Caspase-1 Inhibits

NLRP3 pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of NLRP3 inflammasome inhibitors.

General Experimental Workflow for In Vitro Comparison

Experimental_Workflow In Vitro Comparison Workflow cluster_endpoints Endpoints start Seed Immune Cells (e.g., BMDMs, PBMCs) priming Prime with LPS (Signal 1) start->priming inhibitor Pre-incubate with This compound or MCC950 priming->inhibitor activation Activate with NLRP3 Stimulus (e.g., ATP, Nigericin) (Signal 2) inhibitor->activation incubation Incubate activation->incubation collection Collect Supernatants and Cell Lysates incubation->collection analysis Analyze Endpoints collection->analysis elisa IL-1beta/IL-18 ELISA (Supernatant) analysis->elisa western Caspase-1 Cleavage Western Blot (Lysate/Supernatant) analysis->western asc ASC Speck Formation (Microscopy) analysis->asc ldh LDH Assay for Pyroptosis (Supernatant) analysis->ldh

Workflow for in vitro inhibitor comparison.
Protocol 1: Assessment of MCC950 and this compound on IL-1β Release in Mouse Bone Marrow-Derived Macrophages (BMDMs)

1. Cell Culture and Plating:

  • Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

  • Differentiate bone marrow cells into macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Priming (Signal 1):

  • Replace the culture medium with fresh DMEM containing 1 µg/mL of lipopolysaccharide (LPS) to prime the cells.

  • Incubate for 3-4 hours at 37°C and 5% CO2.

3. Inhibitor Treatment:

  • Prepare serial dilutions of MCC950 and this compound in DMEM.

  • After the priming step, carefully remove the LPS-containing medium and add the medium containing the different concentrations of the inhibitors or vehicle control (DMSO).

  • Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C.

4. Activation (Signal 2):

  • Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM.

  • Incubate for 30-60 minutes at 37°C.

5. Sample Collection and Analysis:

  • Centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the cell culture supernatant for the measurement of secreted IL-1β.

  • Quantify the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis of Caspase-1 Cleavage

1. Sample Preparation:

  • Following the inhibitor treatment and NLRP3 activation steps as described in Protocol 1, collect both the cell culture supernatants and the remaining cell pellets.

  • Lyse the cell pellets in RIPA buffer containing protease inhibitors.

  • Precipitate proteins from the supernatant using methanol/chloroform.

2. SDS-PAGE and Western Blotting:

  • Determine the protein concentration of the cell lysates.

  • Load equal amounts of protein from the cell lysates and equal volumes of the precipitated supernatant onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the p20 subunit of cleaved caspase-1. A loading control antibody (e.g., β-actin for lysates) should also be used.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and MCC950 are potent inhibitors of the NLRP3 inflammasome pathway, albeit through distinct mechanisms. MCC950 offers a highly specific tool to probe the direct role of the NLRP3 sensor, while this compound allows for the investigation of the downstream consequences of inflammatory caspase activation. The choice of inhibitor should be guided by the specific experimental objectives. The protocols provided herein offer a framework for the robust and reproducible evaluation of these and other NLRP3 inflammasome inhibitors. As research in this field progresses, a deeper understanding of the nuanced effects of targeting different nodes of this critical inflammatory pathway will be essential for the development of novel therapeutics.

References

Vrt 043198: A Comparative Analysis of Cross-reactivity Against Caspase Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity profile of Vrt 043198, the active metabolite of the prodrug VX-765 (Belnacasan), against a panel of human caspases. The data presented underscores the compound's potent and selective inhibition of inflammatory caspases, particularly caspase-1 and caspase-4, relative to apoptotic caspases.

This compound is a potent, selective, and blood-brain barrier permeable inhibitor of the interleukin-converting enzyme (ICE)/caspase-1 subfamily of caspases.[1] Its high degree of selectivity for inflammatory caspases over those involved in apoptosis minimizes the potential for off-target effects, making it a valuable tool for investigating caspase-1-mediated inflammatory pathways and a promising therapeutic candidate for various autoinflammatory disorders.[2][3]

Comparative Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) of this compound against a range of human caspases. The data clearly demonstrates a significantly higher potency against caspase-1 and caspase-4.

Caspase TargetIC₅₀ (nM)Kᵢ (nM)Fold Selectivity vs. Caspase-1 (based on Kᵢ)
Caspase-10.2 - 11.5[4][5][6]0.8[1][7]1
Caspase-414.5[5][6]0.6[1][7]0.75
Caspase-510.6[5]N/AN/A
Caspase-3>10,000N/A>12,500
Caspase-6>10,000N/A>12,500
Caspase-7>10,000N/A>12,500
Caspase-83,000[6]N/AN/A
Caspase-9>10,000N/A>12,500

Note: N/A indicates that the data was not available in the searched resources. Direct comparison between IC₅₀ and Kᵢ values should be made with caution as they are determined by different experimental methodologies.

Visualizing Caspase Signaling Pathways

Caspases can be broadly categorized into inflammatory caspases, which are involved in cytokine maturation and pyroptosis, and apoptotic caspases, which execute programmed cell death. This compound's selectivity for the former is a key attribute.

cluster_inflammatory Inflammatory Pathway cluster_apoptotic Apoptotic Pathway (Extrinsic) Inflammasome Inflammasome (e.g., NLRP3) ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Caspase-1 ProCasp1->Casp1 activates ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N (pore formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis DeathReceptor Death Receptor (e.g., Fas) ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 activates Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Execution Substrate Cleavage Casp3->Execution Apoptosis Apoptosis Execution->Apoptosis Vrt043198 This compound Vrt043198->Casp1 inhibits

Caption: Inflammatory vs. Apoptotic Caspase Pathways and this compound Inhibition.

Experimental Protocols

The determination of caspase inhibition is typically performed using in vitro enzymatic assays.

In Vitro Caspase Inhibition Assay (Fluorometric)

This method measures the ability of an inhibitor to block the cleavage of a fluorogenic caspase substrate.

Reagents and Materials:

  • Purified, recombinant human caspases (e.g., Caspase-1, -3, -4, -8)

  • This compound (serially diluted)

  • Fluorogenic caspase-specific substrate (e.g., Ac-YVAD-AMC for Caspase-1)

  • Assay buffer (optimized for caspase activity, typically containing DTT)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Recombinant caspase enzyme is pre-incubated with varying concentrations of this compound in a microplate.

  • The fluorogenic substrate is added to initiate the enzymatic reaction.

  • The plate is incubated at a controlled temperature.

  • The fluorescence generated from the cleavage of the substrate is measured over time using a microplate reader.

  • The percentage of inhibition is determined relative to a vehicle control.

  • IC₅₀ values are calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.

cluster_workflow Experimental Workflow: Caspase Inhibition Assay A 1. Prepare Reagents - Recombinant Caspase - this compound (serial dilutions) - Fluorogenic Substrate B 2. Pre-incubation Caspase + this compound A->B C 3. Reaction Initiation Add Fluorogenic Substrate B->C D 4. Incubation C->D E 5. Fluorescence Measurement (Microplate Reader) D->E F 6. Data Analysis - Calculate % Inhibition - Determine IC50 E->F

Caption: Workflow for In Vitro Caspase Inhibition Assay.

Conclusion

The experimental data robustly demonstrates that this compound is a highly potent and selective inhibitor of the inflammatory caspases, caspase-1 and caspase-4. Its significantly weaker activity against key apoptotic caspases highlights its specificity, making it an invaluable pharmacological tool for the targeted investigation of inflammatory pathways.

References

In Vivo Efficacy of Vrt-043198 and Other Caspase-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Vrt-043198, a potent caspase-1 inhibitor, and other notable caspase-1 inhibitors. The information presented is collated from preclinical studies to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Caspase-1 Inhibition

Caspase-1, a key enzyme in the inflammatory process, is responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Its activation is a critical step in the assembly of the inflammasome, a multiprotein complex that responds to cellular danger signals.[2][3] By inhibiting caspase-1, it is possible to block the production of these key inflammatory mediators, offering a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases.[4]

This guide focuses on the in vivo performance of Vrt-043198 and its prodrug, Belnacasan (VX-765), in comparison to other caspase-1 inhibitors such as Pralnacasan (VX-740), and the pan-caspase inhibitor Emricasan (IDN-6556).

Data Presentation: In Vivo Efficacy

The following tables summarize the in vivo efficacy of Vrt-043198/VX-765 and other caspase-1 inhibitors across various preclinical models.

Table 1: Vrt-043198 / Belnacasan (VX-765) In Vivo Efficacy
Disease Model Animal Model Dosage Key Findings Reference
Myocardial Ischemia/ReperfusionRat32 mg/kg, i.v. (at reperfusion)Significantly decreased infarct size to 29.2% of the risk zone compared to over 60% in control.[5]
Collagen-Induced Arthritis (CIA)Mouse100 mg/kg, i.p., twice dailySignificantly reduced joint clinical scores, bone marrow edema, and synovitis. Prevented bone erosion and decreased serum cytokine levels.[5]
Spinal Cord InjuryMouseNot specifiedInhibited caspase-1 activation and secretion of IL-1β and IL-18.[6]
HIV-1 InfectionHumanized Mouse200 mg/kg, i.p., dailyReduced circulating IL-18, TNF-α, viral load, and total HIV-1 DNA. Preserved CD4+ T cells.[7]
Chemotherapy-Induced Ovarian InjuryMouseNot specifiedProtected against primordial follicle depletion.[8]
Table 2: Pralnacasan (VX-740) In Vivo Efficacy
Disease Model Animal Model Dosage Key Findings Reference
Collagenase-Induced OsteoarthritisMouse12.5 and 50 mg/kg, p.o., twice dailySignificantly reduced osteoarthritis progression by 13-22%.[9]
Spontaneous OsteoarthritisSTR/1N Mouse4200 ppm in foodSignificantly reduced osteoarthritis progression by 13-22%. Reduced urinary markers of joint damage.[9]
Collagen-Induced ArthritisMouseNot specifiedReduced forepaw inflammation by 70%.[4]
Table 3: Emricasan (IDN-6556) In Vivo Efficacy (Pan-Caspase Inhibitor)
Disease Model Animal Model Dosage Key Findings Reference
Non-Alcoholic Steatohepatitis (NASH)MouseNot specifiedReduced hepatocyte apoptosis, liver injury, inflammation, and fibrosis.[10][11]
Liver Cirrhosis (CCl4-induced)Rat7-day treatmentLowered portal pressure and improved liver microcirculatory function.[12]
Bile-Duct Ligation Induced Liver InjuryMouse10 mg/kg/day, i.p.Improved survival and reduced portal hypertension.[13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Collagen-Induced Arthritis (CIA) in Mice (for Belnacasan)
  • Animals: Male DBA/1 mice.[14]

  • Induction of Arthritis:

    • Day 0: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[14]

    • Day 21: Booster immunization with bovine type II collagen in Incomplete Freund's Adjuvant (IFA).[14]

  • Treatment Regimen:

    • Daily intraperitoneal (i.p.) injection of Belnacasan (100 mg/kg) or vehicle from day 21 to day 49.[14]

  • Efficacy Assessment:

    • Clinical Scoring: Daily assessment of arthritis signs.[14]

    • Micro-CT and Histology: At the end of the study, joint pathology was assessed for inflammation, pannus formation, and bone/cartilage destruction.[14]

    • Serum Cytokines: Quantification of IL-1β, IL-18, and IL-33 levels by ELISA.[14]

Osteoarthritis in Mice (for Pralnacasan)
  • Collagenase-Induced Osteoarthritis Model:

    • Animals: Female Balb/c mice.[9]

    • Induction: Intra-articular injection of collagenase into the knee joint.

    • Treatment: Oral gavage of Pralnacasan (0, 12.5, 25, and 50 mg/kg) twice daily.[9]

    • Assessment: Histopathological scoring of joint damage.[9]

  • Spontaneous Osteoarthritis Model:

    • Animals: Male STR/1N mice.[9]

    • Treatment: Pralnacasan administered in food-drug mixtures (0, 700, and 4200 ppm).[9]

    • Assessment: Histopathological scoring of joint damage and measurement of urinary collagen cross-links (HP and LP).[9]

Liver Fibrosis in Mice (for Emricasan)
  • Non-Alcoholic Steatohepatitis (NASH) Model:

    • Animals: C57/BL6J mice.[11]

    • Induction: High-fat diet (HFD) for 20 weeks.[11]

    • Treatment: Concomitant treatment with Emricasan or vehicle.[11]

    • Assessment: Measurement of hepatocyte apoptosis (TUNEL assay), caspase-3 and -8 activities, serum AST and ALT levels, histological scoring (NAS), and gene expression of inflammatory and fibrotic markers.[10]

Mandatory Visualization

Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytosol cluster_2 Cellular Response PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Recognition ASC ASC Adaptor Protein PRR->ASC Recruitment Inflammasome Inflammasome Assembly PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation Secretion IL18->Inflammation Secretion Inflammasome->Casp1 Activation Inhibitor Vrt-043198 & other Caspase-1 Inhibitors Inhibitor->Casp1 Inhibition

Caption: Canonical Inflammasome Signaling Pathway and Point of Inhibition.

Experimental Workflow

G start Start: Disease Model Selection (e.g., CIA, NASH) induction Disease Induction (e.g., Collagen immunization, High-fat diet) start->induction grouping Animal Grouping: - Vehicle Control - Vrt-043198/VX-765 - Comparator Inhibitor(s) induction->grouping treatment Treatment Administration (p.o., i.p., i.v.) grouping->treatment monitoring In-life Monitoring (e.g., Clinical scores, Body weight) treatment->monitoring endpoint Endpoint Analysis: - Histopathology - Biomarker Analysis (ELISA) - Gene Expression (qPCR) monitoring->endpoint data Data Analysis & Comparison endpoint->data

Caption: General Experimental Workflow for In Vivo Comparison of Caspase-1 Inhibitors.

References

Validating Vrt 043198's Mechanism of Action Using Knockout Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vrt 043198, a potent and selective inhibitor of caspase-1 and caspase-4, with alternative caspase inhibitors. We delve into the validation of its mechanism of action using knockout cell lines, supported by experimental data and detailed protocols.

This compound is the active metabolite of the prodrug VX-765 (Belnacasan). Its primary mechanism of action is the covalent modification of the catalytic cysteine residue within the active site of caspase-1 and caspase-4.[1] This inhibition blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), key mediators in the inflammasome pathway.[2][3]

Performance Comparison: this compound vs. Alternatives

Validating the specificity of a targeted inhibitor is crucial. The use of knockout (KO) cell lines provides a definitive method to confirm that the observed effects of a compound are indeed mediated by its intended target.[4] In the case of this compound, comparing its activity in wild-type cells versus cells lacking caspase-1 or caspase-4 demonstrates its on-target efficacy.

While direct head-to-head studies of this compound against all alternatives in knockout cell lines are not extensively published in single reports, we can synthesize available data to draw comparisons. Pralnacasan (B1678038) (VX-740) is another selective caspase-1 inhibitor, while Emricasan (IDN-6556) is a pan-caspase inhibitor, acting on a broader range of caspases.[5][6]

InhibitorTarget(s)Potency (IC50/Ki)Effect in Wild-Type Cells (LPS-stimulated)Expected Effect in Caspase-1/4 KO Cells
This compound Caspase-1, Caspase-4Ki (Caspase-1): 0.8 nM, Ki (Caspase-4): 0.6 nM[7]Inhibition of IL-1β and IL-18 release[5]Significantly reduced or no effect on cytokine release
Pralnacasan (VX-740) Caspase-1Specific inhibitor[8]Inhibition of IL-1β and IL-18 release[9]Significantly reduced or no effect on cytokine release
Emricasan (IDN-6556) Pan-caspase inhibitor (e.g., caspase-3, -7, -8)[10]Broad-spectrumBroad inhibition of apoptosis and inflammation[6]Effect on non-caspase-1/4 pathways may persist

Note: The expected effects in knockout cells are based on the principle of on-target validation. The absence of the target protein should abrogate the specific effects of the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow for validating its mechanism of action using knockout cell lines.

G cluster_0 NLRP3 Inflammasome Activation cluster_1 Cytokine Maturation and Release PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Signal 1 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Vrt043198 This compound Vrt043198->Casp1 Inhibition G cluster_0 Cell Line Generation cluster_1 Treatment and Stimulation cluster_2 Downstream Analysis WT_cells Wild-Type (WT) Cells CRISPR CRISPR/Cas9-mediated Gene Knockout WT_cells->CRISPR Treatment_WT Treat WT cells with This compound or Vehicle WT_cells->Treatment_WT KO_cells Caspase-1/4 KO Cells CRISPR->KO_cells Treatment_KO Treat KO cells with This compound or Vehicle KO_cells->Treatment_KO Stimulation_WT Stimulate with LPS/ATP Treatment_WT->Stimulation_WT Stimulation_KO Stimulate with LPS/ATP Treatment_KO->Stimulation_KO Viability Cell Viability Assay (e.g., MTT) Stimulation_WT->Viability Western Western Blot (Caspase-1, IL-1β) Stimulation_WT->Western ELISA ELISA (IL-1β, IL-18) Stimulation_WT->ELISA Stimulation_KO->Viability Stimulation_KO->Western Stimulation_KO->ELISA Data_Analysis Comparative Data Analysis Viability->Data_Analysis Western->Data_Analysis ELISA->Data_Analysis

References

A Comparative Performance Analysis of Vrt-043198 Against Next-Generation Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vrt-043198, a well-characterized caspase-1 inhibitor, against newer caspase inhibitors. The data herein is intended to assist researchers in selecting appropriate reagents for studying inflammation and apoptosis and to offer a performance benchmark for professionals in drug discovery.

Introduction to Caspase-1 and Inflammasome Signaling

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease in the innate immune system.[1] It functions as the effector enzyme within the inflammasome, a multiprotein complex that assembles in response to pathogenic and danger signals (PAMPs and DAMPs).[1][2][3] Upon activation, caspase-1 cleaves the precursors of pro-inflammatory cytokines IL-1β and IL-18 into their active, secreted forms.[1][2][3] This process is a key step in initiating inflammation and can also lead to a form of inflammatory cell death called pyroptosis.[1] Given its central role, caspase-1 is a significant therapeutic target for a wide range of inflammatory diseases.[1][4]

Vrt-043198 is the active metabolite of the prodrug Belnacasan (VX-765) and is recognized as a potent and selective inhibitor of the caspase-1 subfamily.[5][6][7] It effectively blocks the release of IL-1β and IL-18 from immune cells.[4][7] This guide benchmarks the performance of Vrt-043198 against other notable caspase inhibitors, including Pralnacasan and the pan-caspase inhibitor Emricasan.

Caspase-1 Signaling Pathway and Point of Inhibition

The canonical inflammasome pathway provides a clear model for understanding where caspase inhibitors intervene. The process is typically initiated by two signals. The first signal, often via Toll-like receptors (TLRs), primes the system by upregulating the expression of inflammasome components like NLRP3 and the pro-cytokines.[2][8] The second signal activates the assembly of the inflammasome complex, leading to the auto-activation of pro-caspase-1.[1][8] Vrt-043198 and similar inhibitors act at this crucial juncture, blocking the active caspase-1 from cleaving its downstream targets.

Inflammasome_Pathway cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ Pro-IL-1β & Pro-IL-18 ↑ NLRP3 Expression NFkB->Transcription Stimuli Activation Stimuli (e.g., ATP, Toxins) NLRP3 NLRP3 Inflammasome (NLRP3, ASC) Stimuli->NLRP3 auto-activation ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 auto-activation Casp1 Active Caspase-1 ProCasp1->Casp1 auto-activation ProIL1b Pro-IL-1β Casp1->ProIL1b cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 cleavage IL1b Active IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 ProIL18->IL18 IL18->Inflammation Inhibitor Vrt-043198 & Other Inhibitors Inhibitor->Casp1

Figure 1. Inhibition of the Caspase-1 Inflammasome Pathway.

Performance Benchmark: Inhibitor Specificity and Potency

The efficacy of a caspase inhibitor is defined by its potency (indicated by low IC50 or Ki values) and its selectivity against other caspase enzymes. High selectivity is crucial to avoid off-target effects, such as unintentionally triggering apoptosis by inhibiting caspases-3, -8, or -9.

The following table summarizes the inhibitory activity of Vrt-043198 and selected comparators against a panel of human caspases.

InhibitorTargetIC50 / Ki (nM)Selectivity ProfileReference(s)
Vrt-043198 Caspase-1 Ki: 0.8 Highly selective for Caspase-1 and -4. Exhibits 100- to 10,000-fold selectivity against caspases-3, -6, -7, -8, and -9.[7]
Caspase-4Ki: 0.6[7]
Caspase-5IC50: 10.6[4]
Caspase-3>10,000[9]
Pralnacasan (VX-740) Caspase-1 Ki: 1.4 Potent and selective for Caspase-1.[10][11]
Emricasan (IDN-6556) Caspase-1 IC50: 0.4 Pan-caspase inhibitor with broad activity. Potently inhibits both inflammatory and apoptotic caspases.
Caspase-9IC50: 0.3
Caspase-3IC50: 2
Caspase-8IC50: 6

Note: IC50 and Ki values are sourced from multiple studies and may vary based on experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate evaluation of inhibitor performance. Below are representative protocols for key in vitro and cell-based assays.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This biochemical assay measures the direct inhibitory effect of a compound on purified caspase-1 enzyme activity.

Materials:

  • Purified, recombinant human Caspase-1

  • Caspase-1 inhibitor (e.g., Vrt-043198)

  • Fluorogenic Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay Buffer (optimized for caspase activity)

  • 96-well black microplates

Procedure:

  • Preparation: Prepare serial dilutions of the inhibitor in Assay Buffer.

  • Enzyme Incubation: Add recombinant caspase-1 enzyme to the wells of the microplate. Add the diluted inhibitor to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measurement: Immediately measure fluorescence intensity in a kinetic mode using a microplate reader (e.g., Ex/Em = 400/505 nm).[12]

  • Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

IL-1β Release Assay in Human PBMCs

This cell-based assay measures the functional outcome of caspase-1 inhibition by quantifying the release of IL-1β from stimulated immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell Culture Medium (e.g., RPMI-1640)

  • Lipopolysaccharide (LPS)

  • ATP (Adenosine triphosphate)

  • Caspase-1 inhibitor (e.g., Vrt-043198)

  • Human IL-1β ELISA kit

Procedure:

  • Cell Seeding: Seed isolated PBMCs into a 96-well plate.[13]

  • Priming (Signal 1): Treat cells with LPS (e.g., 10 ng/mL) for several hours (e.g., 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.[8][13]

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the caspase-1 inhibitor for 1 hour.[13]

  • Activation (Signal 2): Add ATP (e.g., 3-5 mM) to the wells to activate the NLRP3 inflammasome and subsequent caspase-1 processing of pro-IL-1β.[14]

  • Supernatant Collection: Incubate for 1-2 hours, then centrifuge the plate to pellet the cells. Carefully collect the supernatant.

  • ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.[13]

  • Data Analysis: Plot the measured IL-1β concentrations against the corresponding inhibitor concentrations to calculate the IC50 value for IL-1β release.

General Experimental Workflow

The evaluation of a novel caspase inhibitor typically follows a structured workflow, progressing from initial biochemical screening to more complex cell-based and in vivo models.

Workflow A 1. Primary Screen (Biochemical Assay) B 2. Potency & Selectivity (IC50 Panel vs. Other Caspases) A->B C 3. Secondary Screen (Cell-Based IL-1β Release Assay) B->C D 4. ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->D E 5. In Vivo Efficacy (Animal Models of Inflammation) D->E

Figure 2. Standard workflow for caspase inhibitor evaluation.

Conclusion

Vrt-043198 remains a critical benchmark compound for caspase-1 inhibition due to its high potency and excellent selectivity against apoptotic caspases.[7] Its well-defined profile makes it an ideal tool for specifically interrogating the role of the caspase-1 inflammasome pathway in disease models.

Newly developed inhibitors must be benchmarked against standards like Vrt-043198. For instance, Pralnacasan also shows high selectivity for caspase-1.[10][11] In contrast, pan-caspase inhibitors like Emricasan, while potent against caspase-1, inhibit a much broader range of caspases and are therefore more suited for studying general apoptotic pathways rather than specific inflammatory ones.

The choice of inhibitor should be guided by the specific experimental question. For studies requiring the targeted inhibition of the inflammasome, the high selectivity of Vrt-043198 is preferable. For research where broad inhibition of apoptosis is desired, a pan-caspase inhibitor may be more appropriate. The data and protocols provided in this guide serve as a foundational resource for making these informed decisions.

References

Safety Operating Guide

VRT-043198: Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This guide provides essential safety, handling, and disposal procedures for VRT-043198, a potent and selective inhibitor of caspase-1 and caspase-4. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Operational and Disposal Plans

Proper handling and disposal of VRT-043198 are critical to minimize risk to personnel and the environment. The following procedures are based on standard laboratory safety protocols and information derived from safety data sheets (SDS).

Personal Protective Equipment (PPE)

When handling VRT-043198, appropriate personal protective equipment should be worn at all times. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves prior to use.

  • Body Protection: A laboratory coat should be worn. For operations with a risk of significant exposure, consider additional protective clothing.

  • Respiratory Protection: If working with the solid form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Safe Handling Procedures
  • Ventilation: Handle VRT-043198 in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or solution aerosols.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended short-term storage is at 0-4°C and long-term storage is at -20°C.[1] Stock solutions can be stored at 0-4°C for days to weeks, or at -20°C for months.[1]

Disposal Procedures

Dispose of VRT-043198 and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Unused Product: Unused VRT-043198 should be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with VRT-043198, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as hazardous waste.

  • Solutions: Solutions containing VRT-043198 should be collected in a designated, labeled waste container for proper disposal by a licensed waste disposal company.

Quantitative Data

The following table summarizes key quantitative data for VRT-043198.

ParameterTargetValueSource
Ki Caspase-1 (ICE)0.8 nM[2][3]
Ki Caspase-40.6 nM[2][3]
IC50 IL-1β release from PBMCs0.67 ± 0.55 nM[2]
IC50 IL-1β release from whole blood1.9 ± 0.80 nM[2]

Experimental Protocols

VRT-043198 is the active metabolite of the prodrug VX-765 (Belnacasan).[2] In research settings, it is often used to study inflammatory pathways mediated by caspase-1 and caspase-4.

In Vitro Caspase-1 Inhibition Assay

This assay determines the inhibitory activity of VRT-043198 against purified caspase-1.

Materials:

  • Recombinant human caspase-1

  • VRT-043198

  • Assay buffer (e.g., containing HEPES, NaCl, EDTA, DTT)

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of VRT-043198 in assay buffer.

  • Enzyme Preparation: Dilute recombinant caspase-1 to the desired concentration in assay buffer.

  • Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the caspase-1 substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) at regular intervals.

  • Data Analysis: Determine the rate of reaction for each VRT-043198 concentration. Plot the reaction rates against the inhibitor concentrations to calculate the IC50 value.

IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay measures the effect of VRT-043198 on the release of IL-1β from lipopolysaccharide (LPS)-stimulated human PBMCs.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium

  • LPS from E. coli

  • VRT-043198

  • 96-well cell culture plate

  • Human IL-1β ELISA kit

Procedure:

  • Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 105 cells per well in complete RPMI-1640 medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO2 incubator.

  • Stimulation: Add LPS to each well at a final concentration of 10-100 ng/mL to stimulate IL-1β production and release.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

Visualizations

VRT-043198 Mechanism of Action

VRT-043198 is a potent inhibitor of the inflammasome pathway, specifically targeting caspase-1 and caspase-4. This prevents the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Caption: VRT-043198 inhibits Caspase-1, blocking cytokine maturation.

General Experimental Workflow for VRT-043198 Evaluation

The following diagram outlines a typical workflow for evaluating the inhibitory activity of VRT-043198.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell Cell-Based Assay VRT_prep_bio Prepare VRT-043198 serial dilutions Incubate_bio Incubate VRT-043198 with Caspase-1 VRT_prep_bio->Incubate_bio Enzyme_prep Prepare purified Caspase-1 Enzyme_prep->Incubate_bio Add_substrate Add fluorogenic substrate Incubate_bio->Add_substrate Measure_fluorescence Measure fluorescence Add_substrate->Measure_fluorescence Calc_IC50_bio Calculate IC50 Measure_fluorescence->Calc_IC50_bio Seed_cells Seed Human PBMCs Treat_cells Pre-treat cells with VRT-043198 Seed_cells->Treat_cells VRT_prep_cell Prepare VRT-043198 dilutions VRT_prep_cell->Treat_cells Stimulate_cells Stimulate with LPS Treat_cells->Stimulate_cells Collect_supernatant Collect supernatant Stimulate_cells->Collect_supernatant ELISA Perform IL-1β ELISA Collect_supernatant->ELISA Calc_IC50_cell Calculate IC50 ELISA->Calc_IC50_cell

References

Navigating the Safe Handling of Vrt 043198: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Vrt 043198, a potent and selective inhibitor of caspase-1 and caspase-4. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.

Essential Safety and Handling Information

This compound is the active metabolite of the prodrug VX-765 and is intended for research use only. All personnel handling this compound must be thoroughly trained in its properties and the associated safety protocols.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE:

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety Glasses with Side ShieldsANSI Z87.1 or equivalent
Chemical GogglesAs appropriate, for splash hazards
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material
Skin and Body Protection Laboratory CoatStandard, fully buttoned
Closed-Toe ShoesRequired in all laboratory areas
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.
Hazard Identification and Precautionary Measures

Based on available safety data, this compound is associated with the following hazards. Adherence to the corresponding precautionary measures is crucial.

Hazard StatementDescriptionPrecautionary Statement
H315Causes skin irritationP264: Wash hands thoroughly after handling.
H317May cause an allergic skin reactionP280: Wear protective gloves/protective clothing/eye protection/face protection.
H318Causes serious eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H334May cause allergy or asthma symptoms or breathing difficulties if inhaledP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H341Suspected of causing genetic defectsP201: Obtain special instructions before use.
H361Suspected of damaging fertility or the unborn childP201: Obtain special instructions before use.
H370Causes damage to organsP308+P311: IF exposed or concerned: Call a POISON CENTER or doctor/physician.
H413May cause long lasting harmful effects to aquatic lifeP273: Avoid release to the environment.

Operational and Disposal Plans

A clear and concise plan for the use and disposal of this compound is essential for maintaining a safe and compliant laboratory.

Storage and Handling
  • Storage: Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Recommended storage temperatures are 2-8°C for short-term and -20°C for long-term.

  • Handling: Handle in a fume hood to minimize inhalation exposure. Avoid contact with skin and eyes. Prevent dust formation.

Spill and Exposure Procedures
ScenarioProcedure
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan

Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocol: In Vitro Caspase-1 Inhibition Assay

The following is a detailed methodology for a key experiment involving this compound.

Objective: To determine the inhibitory activity of this compound against purified human caspase-1.

Materials:

  • Recombinant human caspase-1

  • This compound

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant caspase-1 to the appropriate concentration in cold assay buffer.

  • Incubation: Add 50 µL of the diluted caspase-1 to each well of the 96-well plate. Add 2 µL of the diluted this compound or vehicle control to the respective wells. Incubate at 30°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 48 µL of the caspase-1 substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualization of this compound Mechanism of Action

This compound functions by inhibiting caspase-1, a key enzyme in the inflammasome signaling pathway. This pathway is a critical component of the innate immune system.

Vrt_043198_Pathway This compound Inhibition of the NLRP3 Inflammasome Pathway cluster_inflammasome NLRP3 Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Vrt_043198 This compound Vrt_043198->Caspase1 Inhibits

Caption: this compound inhibits active Caspase-1, blocking cytokine processing.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vrt 043198
Reactant of Route 2
Vrt 043198

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.